DNQX (disodium salt)
Description
BenchChem offers high-quality DNQX (disodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DNQX (disodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6N4Na2O6 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
InChI Key |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNQX Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors, playing a crucial role in neuroscience research. This guide provides a comprehensive overview of its mechanism of action, receptor subtype selectivity, and key experimental methodologies used to characterize its function. Quantitative data on its binding affinities and inhibitory concentrations are presented in structured tables for clarity. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the practical application of this compound in a laboratory setting.
Core Mechanism of Action
DNQX primarily functions as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] By binding to the glutamate recognition site on these receptors, DNQX prevents the endogenous ligand, glutamate, from binding and subsequently blocks the opening of the associated ion channel. This inhibition of cation influx (primarily Na⁺ and Ca²⁺) leads to a reduction or complete blockade of the fast component of excitatory postsynaptic currents (EPSCs) and excitatory postsynaptic potentials (EPSPs).[1]
While highly selective for AMPA and kainate receptors, DNQX can also exhibit antagonist activity at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations.[3][4] This interaction is a critical consideration in experimental design, as it can contribute to the overall physiological effects observed. Some studies have also suggested that under certain conditions, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX and its analog CNQX may act as partial agonists at AMPA receptors.[5][6]
Signaling Pathway of DNQX Action
Caption: Competitive antagonism of AMPA/kainate receptors by DNQX.
Quantitative Data: Receptor Binding and Inhibition
The potency and selectivity of DNQX have been quantified through various experimental assays. The following tables summarize key inhibitory concentration (IC₅₀) values.
| Receptor Subtype | IC₅₀ (µM) | Reference |
| AMPA | 0.5 | [7] |
| Kainate | 2 | [7] |
| NMDA | 40 | [7] |
| Table 1: Inhibitory Potency (IC₅₀) of DNQX for Ionotropic Glutamate Receptors. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol details a method to investigate the effect of DNQX on spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) in cultured neurons or acute brain slices.
Objective: To measure the blockade of AMPA/kainate receptor-mediated currents by DNQX.
Materials:
-
DNQX disodium salt
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (3-5 MΩ)
-
Internal solution (e.g., K-gluconate based)
-
Cultured neurons or prepared brain slices
-
Electrophysiology rig with amplifier, digitizer, and perfusion system
Procedure:
-
Preparation: Prepare a stock solution of DNQX (e.g., 10 mM in water or DMSO). Prepare aCSF and internal solution.
-
Cell Identification: Identify a healthy neuron for recording under a microscope.
-
Patching: Obtain a gigaohm seal and establish a whole-cell configuration.
-
Data Acquisition: Clamp the neuron at a holding potential of -70 mV to primarily record inward currents mediated by glutamate receptors.
-
Baseline Recording: Record a stable baseline of sEPSC or eEPSC activity for 5-10 minutes in normal aCSF. For eEPSCs, use a stimulating electrode to evoke responses.[5]
-
DNQX Application: Perfuse the chamber with aCSF containing the desired concentration of DNQX (e.g., 10 µM).[5][8]
-
Effect Recording: Record the activity during DNQX application until a steady-state effect is observed.
-
Washout: Perfuse with normal aCSF to observe the reversal of the effect.
-
Data Analysis: Analyze the frequency and amplitude of EPSCs before, during, and after DNQX application.
Experimental Workflow for Electrophysiology
Caption: Workflow for a whole-cell patch-clamp experiment with DNQX.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of DNQX for AMPA receptors using a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of DNQX for AMPA receptors.
Materials:
-
Synaptic membrane preparation from a brain region rich in AMPA receptors (e.g., cortex or hippocampus).
-
Radioligand: [³H]AMPA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
DNQX disodium salt at various concentrations.
-
Non-specific binding control (e.g., 1 mM L-glutamate).
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer and prepare a crude synaptic membrane fraction through differential centrifugation.[9]
-
Assay Setup: In triplicate, set up tubes for:
-
Total Binding: [³H]AMPA and membrane preparation.
-
Non-specific Binding: [³H]AMPA, membrane preparation, and a high concentration of L-glutamate.
-
Competitive Binding: [³H]AMPA, membrane preparation, and varying concentrations of DNQX.
-
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 1 hour at 4°C).[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of DNQX and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Studies
DNQX has been utilized in numerous in vivo studies in rodent models to investigate the role of AMPA/kainate receptors in various physiological and pathological processes. Administration routes are tailored to the specific research question and can include:
-
Intraperitoneal (i.p.) injection: For systemic effects.
-
Intracerebroventricular (i.c.v.) injection: To bypass the blood-brain barrier and target the central nervous system broadly.
-
Direct microinjection into specific brain regions: For localized effects, such as injections into the nucleus accumbens or ventral tegmental area to study reward and addiction.[2][10]
These studies have been instrumental in elucidating the involvement of AMPA/kainate receptors in processes such as learning and memory, drug addiction, and seizure activity.[2][3]
Conclusion
DNQX disodium salt is an indispensable tool in neuroscience research due to its potent and selective competitive antagonism of AMPA and kainate receptors. A thorough understanding of its mechanism of action, quantitative properties, and appropriate experimental application is crucial for the accurate interpretation of research findings. This guide provides a foundational resource for researchers employing DNQX to dissect the complexities of glutamatergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 6. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
DNQX Disodium Salt: A Technical Guide for Neurodegeneration Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNQX disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission in the central nervous system. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies investigating the roles of these receptors in both normal physiological processes and pathological conditions, including neurodegenerative diseases. This technical guide provides an in-depth overview of DNQX disodium salt, including its chemical properties, mechanism of action, and pharmacological data. Detailed protocols for key experimental applications, such as whole-cell patch-clamp electrophysiology and competitive radioligand binding assays, are presented to facilitate its effective use in research and drug development.
Introduction
6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium salt is a quinoxaline (B1680401) derivative that acts as a selective competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptor subtypes.[1] By blocking these receptors, DNQX inhibits the influx of cations, primarily Na+ and Ca2+, into postsynaptic neurons, thereby reducing or completely inhibiting the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[2] Its selectivity for AMPA and kainate receptors over NMDA receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these receptor subtypes to synaptic transmission, plasticity, and excitotoxicity. The disodium salt form of DNQX offers enhanced water solubility compared to its free acid counterpart, facilitating its use in a wider range of experimental paradigms.
Chemical and Physical Properties
DNQX disodium salt is a brown solid with the molecular formula C₈H₂N₄Na₂O₆ and a molecular weight of 296.1 g/mol . It is soluble in water.
| Property | Value |
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt |
| Molecular Formula | C₈H₂N₄Na₂O₆ |
| Molecular Weight | 296.1 g/mol |
| Appearance | Brown solid |
| Solubility | Water soluble |
Pharmacological Data
DNQX disodium salt exhibits competitive antagonism at both AMPA and kainate receptors. The following tables summarize its binding affinity (Ki) and inhibitory potency (IC50) at these receptors.
Table 1: Binding Affinity (Ki) of DNQX
| Receptor Subtype | Ki (µM) | Radioligand Used |
| GluA2 (AMPA) | Micromolar affinity | [³H]AMPA |
| GluK1 (Kainate) | Micromolar affinity | [³H]Kainate |
| GluK2 (Kainate) | Micromolar affinity | [³H]Kainate |
| GluK3 (Kainate) | Micromolar affinity | [³H]Kainate |
Note: Specific Ki values for DNQX are reported to be in the micromolar range, though precise values can vary depending on the experimental conditions and receptor subunit composition.[1]
Table 2: Inhibitory Potency (IC50) of DNQX
| Receptor | IC50 (µM) |
| AMPA | ~0.5 |
| Kainate | ~2.0 |
| NMDA (glycine site) | ~40 |
Data compiled from multiple sources.[3][4]
Mechanism of Action
DNQX disodium salt competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of AMPA and kainate receptors. This prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations and inhibiting neuronal depolarization.
References
DNQX as a Kainate Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of ionotropic glutamate (B1630785) receptors.[1] These receptors are integral to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1] DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors, thereby preventing the ion channel opening and the subsequent influx of cations.[1] This blockade results in the reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1] While highly selective for AMPA and kainate receptors, at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine (B1666218) site of the NMDA receptor.[1] Its ability to selectively block AMPA and kainate receptors makes DNQX an invaluable pharmacological tool for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissecting the components of excitatory neurotransmission, and investigating the roles of AMPA/kainate receptors in synaptic plasticity and various neuropathological conditions.[1]
Mechanism of Action
DNQX acts as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors.[2] By binding to this site, it prevents the agonist, glutamate, from binding and inducing the conformational change required for ion channel opening. This inhibition blocks the influx of Na+ and Ca2+ ions, thus preventing neuronal depolarization. Recent cryo-electron microscopy (cryo-EM) studies have visualized the binding of DNQX to the ligand-binding domain (LBD) of the GluK2 kainate receptor subunit, confirming its occupancy of the agonist-binding pocket.[3][4]
Quantitative Data: Binding Affinities and Potency
The affinity and potency of DNQX vary across different glutamate receptor subtypes. The following tables summarize the available quantitative data for DNQX and related quinoxaline-dione antagonists.
| Compound | Receptor Subtype | IC50 (µM) | Ki (µM) | Reference |
| DNQX | AMPA | 0.5 | - | [1] |
| Kainate | 2 | - | [1] | |
| NMDA (glycine site) | 40 | - | [1] | |
| CNQX | AMPA | 0.3 | - | [5] |
| Kainate | 1.5 | - | [5] | |
| NMDA (glycine site) | 25 | - | [5] | |
| NBQX | AMPA | - | 0.063 | [1] |
| GluK1 | - | 0.87 | [1] | |
| GluK2 | - | 21 | [1] | |
| GluK3 | - | 24 | [1] | |
| NMDA | - | >300 | [1] |
Kainate Receptor Signaling Pathways and DNQX Antagonism
Kainate receptors mediate their effects through both canonical ionotropic signaling and non-canonical metabotropic signaling pathways.[6] DNQX, as a competitive antagonist, blocks the initial glutamate binding step, thereby inhibiting both of these downstream signaling cascades.
Canonical Ionotropic Signaling
Activation of kainate receptors by glutamate leads to the opening of their associated ion channel, resulting in the influx of cations (primarily Na+ and to a lesser extent Ca2+), leading to membrane depolarization and excitatory postsynaptic potentials (EPSPs).[6]
Non-Canonical Metabotropic Signaling
Kainate receptors can also signal through a metabotropic pathway that is independent of ion flux and involves the activation of G-proteins.[6] This pathway can modulate neuronal excitability and neurotransmitter release.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of DNQX on kainate receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
DNQX stock solution
-
Patch pipettes (3-7 MΩ)
-
Microscope with DIC optics
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Continuously perfuse the recording chamber with oxygenated aCSF at 1.5-2 mL/min.[1]
-
Pull patch pipettes and fill with intracellular solution.
-
Under visual guidance, approach a neuron and form a gigaohm seal.
-
Establish a whole-cell recording configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward excitatory postsynaptic currents (EPSCs).[1]
-
Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
Perfuse the chamber with aCSF containing the desired concentration of DNQX (e.g., 10 µM).[7]
-
Continue recording for 5-10 minutes to observe the effect of DNQX on EPSCs.[1]
-
Wash out DNQX by perfusing with aCSF and record recovery.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of DNQX for kainate receptors.
Materials:
-
Cell membranes expressing kainate receptors
-
Radiolabeled ligand (e.g., [3H]-kainate)
-
DNQX stock solution
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from tissues or cultured cells expressing kainate receptors.[8]
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of DNQX.[9]
-
Incubate the plate to allow binding to reach equilibrium.[8]
-
Separate bound from free radioligand by vacuum filtration through the filter plate.[8]
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.[8]
-
Dry the filters and add scintillation cocktail.[8]
-
Quantify the radioactivity using a scintillation counter.[8]
-
Calculate the specific binding at each DNQX concentration and determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis
This protocol allows for the study of the effects of DNQX on neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannula
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
DNQX for infusion
-
Analytical system for neurotransmitter quantification (e.g., HPLC)
Procedure:
-
Surgically implant a guide cannula into the target brain region of an anesthetized animal using stereotaxic coordinates.[10]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[10]
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Administer DNQX either systemically (e.g., i.p. injection) or locally through the microdialysis probe (reverse dialysis).[11]
-
Continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters in the dialysate samples using an appropriate analytical technique.[12]
Conclusion
DNQX remains a cornerstone pharmacological tool for the investigation of kainate receptor function. Its competitive antagonist action at both AMPA and kainate receptors allows for the elucidation of their roles in synaptic transmission, plasticity, and various neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize DNQX in their studies of glutamate receptor neurobiology. A thorough understanding of its mechanism of action, binding affinities, and the signaling pathways it modulates is crucial for the accurate interpretation of experimental results and for the advancement of drug development efforts targeting the glutamatergic system.
References
- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 5. Neto2 Modulation of Kainate Receptors with Different Subunit Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water Solubility of DNQX Disodium Salt
This technical guide provides comprehensive information on the water solubility of DNQX disodium (B8443419) salt, a critical antagonist for AMPA and kainate receptors used in neuroscience research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism and applications.
Core Properties of DNQX Disodium Salt
DNQX disodium salt is a more water-soluble form of DNQX, facilitating its use in aqueous solutions for experimental applications.[1][2] Its primary biological activity is the selective and competitive antagonism of non-NMDA glutamate (B1630785) receptors, specifically AMPA and kainate receptors.[2][3]
The following table summarizes the key chemical and physical properties of DNQX disodium salt.
| Property | Value | Citations |
| Water Solubility | Up to 100 mM | [1][3][4] |
| Up to 31.4 mg/mL | [2][5] | |
| Molecular Weight | 296.1 g/mol | [1][2][6] |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [1][2][4] |
| CAS Number | 1312992-24-7 | [1][2][6] |
| Appearance | Brown or dark brown solid | [4][6] |
| Purity | ≥98% to >99% | [1][2] |
| Storage Conditions | Desiccate at room temperature or 2-8°C | [1][6] |
| Stock Solution Storage | Stable for up to 3 months at -20°C | |
| Recommended to prepare fresh if possible | [3][4] |
Signaling Pathway of DNQX Disodium Salt
DNQX exerts its effect by blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system, at AMPA and kainate receptors. These receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to neuronal depolarization. By competitively binding to these receptors, DNQX prevents glutamate-mediated excitatory postsynaptic currents (EPSCs).
Figure 1: Mechanism of DNQX as an AMPA/Kainate receptor antagonist.
Experimental Protocols
This section provides detailed methodologies for determining the water solubility of DNQX disodium salt and for its application in electrophysiological recordings.
This protocol outlines a hierarchical approach to determine the maximum solubility of DNQX disodium salt in an aqueous buffer (e.g., physiological saline or cell culture medium).
Materials:
-
DNQX disodium salt
-
Distilled water or appropriate aqueous buffer
-
Glass tubes
-
Vortex mixer
-
Water bath sonicator
-
Incubator (37°C)
-
Calibrated balance
Methodology:
-
Initial High Concentration Test (e.g., 20 mg/mL):
-
Weigh approximately 10 mg of DNQX disodium salt into a glass tube.
-
Add the calculated volume of solvent (e.g., 0.5 mL for a 20 mg/mL solution).
-
Vortex the tube for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If not dissolved, proceed to the next step.
-
Sonicate in a water bath for up to 5 minutes.
-
If still not dissolved, warm the solution to 37°C for up to 60 minutes, with intermittent mixing.[7]
-
-
Serial Dilution for Solubility Limit:
-
If the compound is insoluble at the initial concentration, perform a serial dilution.
-
Add a known volume of solvent to the tube to decrease the concentration (e.g., add 4.5 mL to the 0.5 mL solution to achieve a 10-fold dilution).[7]
-
Repeat the mixing, sonicating, and warming steps at each dilution until complete solubility is observed. The lowest concentration at which the compound fully dissolves is considered the solubility limit under these conditions.
-
Figure 2: Workflow for determining the aqueous solubility of DNQX disodium salt.
This protocol describes the use of DNQX disodium salt to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices, a common application.[3][4]
Materials:
-
Brain slice preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulating electrodes
-
Patch-clamp amplifier and data acquisition system
-
DNQX disodium salt stock solution (e.g., 10-20 mM in water)
Methodology:
-
Prepare Stock Solution: Dissolve DNQX disodium salt in distilled water to create a concentrated stock solution (e.g., 100 mM).[1][3] Store aliquots at -20°C.
-
Obtain Baseline Recordings:
-
Perform whole-cell voltage-clamp recordings from a neuron in a brain slice.
-
Hold the neuron at a negative potential (e.g., -70 mV) to isolate glutamatergic currents.
-
Record baseline spontaneous EPSCs and/or evoked EPSCs by stimulating afferent pathways.[4]
-
-
Apply DNQX:
Figure 3: Experimental workflow for using DNQX to block EPSCs.
Conclusion
DNQX disodium salt offers high water solubility, making it a convenient and effective tool for in vitro neuroscience research. Its well-characterized role as a competitive antagonist at AMPA and kainate receptors allows for the precise dissection of glutamatergic neurotransmission. The protocols and data provided in this guide serve as a comprehensive resource for the effective use of this compound in a laboratory setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. hellobio.com [hellobio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. apexbt.com [apexbt.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-Depth Technical Guide to DNQX Disodium Salt: A Core Tool in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document consolidates critical data on its chemical properties, mechanism of action, and applications in neuroscience research. Detailed experimental protocols for its use in electrophysiology, competitive binding assays, and in vivo studies are presented to facilitate its effective implementation in the laboratory. Furthermore, this guide includes quantitative data on its binding affinities and inhibitory concentrations, alongside visual representations of relevant signaling pathways and experimental workflows to enhance understanding and practical application.
Introduction
DNQX is a quinoxaline (B1680401) derivative that has become an indispensable tool for distinguishing between the roles of different ionotropic glutamate (B1630785) receptors in the central nervous system (CNS).[1] As a competitive antagonist, it reversibly binds to the glutamate binding site on AMPA and kainate receptors, thereby inhibiting the rapid excitatory neurotransmission mediated by these channels. Its water-soluble disodium salt form offers significant advantages in experimental settings. This guide serves as a detailed resource for researchers utilizing DNQX disodium salt to investigate synaptic transmission, plasticity, and various neurological conditions.
Physicochemical Properties
DNQX disodium salt is a dark brown solid that is readily soluble in water, making it ideal for use in physiological buffers.[2] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 296.1 g/mol | [3][4][5][6] |
| Chemical Formula | C₈H₂N₄Na₂O₆ | [3][5][6] |
| CAS Number | 2379-57-9 | [2] |
| Appearance | Dark brown solid | [2] |
| Solubility | Soluble in water to 100 mM | [2][3] |
| Storage | Desiccate at room temperature or 2-8°C | [2][3] |
Mechanism of Action
DNQX functions as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors. By occupying this site, it prevents the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition blocks the influx of sodium and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron, thereby preventing depolarization and subsequent neuronal excitation.
Signaling Pathways
The primary role of AMPA and kainate receptors is to mediate fast excitatory synaptic transmission. However, they are also involved in more complex signaling cascades that can influence synaptic plasticity and cell survival. DNQX, by blocking these receptors, can modulate these downstream pathways.
Quantitative Data
The potency of DNQX is typically characterized by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (Ki). These values can vary depending on the specific receptor subtype and the experimental conditions.
| Parameter | Receptor Target | Value (µM) | Reference(s) |
| IC₅₀ | AMPA Receptors | 0.19 - 1.66 | [7][8] |
| Kainate Receptors | 0.35 (for GluK2) | [7][8] | |
| NMDA Receptors | 40 | [9] | |
| Ki | AMPA Receptors | ~0.3 | [10] |
| Kainate Receptors | ~1.5 | [10] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the use of DNQX to isolate NMDA receptor-mediated currents by blocking AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Brain slices from the region of interest (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
DNQX disodium salt stock solution (e.g., 10 mM in water)
-
Patch pipettes (3-5 MΩ resistance)
-
Internal solution for patch pipettes
-
Electrophysiology rig with amplifier, digitizer, and microscope
Procedure:
-
Prepare brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity, including spontaneous or evoked EPSCs.
-
To isolate NMDA receptor currents, switch the perfusion to aCSF containing DNQX at a final concentration of 10-20 µM.
-
Allow the DNQX to perfuse for several minutes to ensure complete blockade of AMPA/kainate receptors.
-
Record the remaining synaptic currents, which will be predominantly mediated by NMDA receptors.
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of DNQX for AMPA or kainate receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)
-
Radioligand (e.g., [³H]AMPA or [³H]kainate)
-
DNQX disodium salt at a range of concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of DNQX disodium salt in the assay buffer.
-
In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of DNQX.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each DNQX concentration and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vivo Studies: Conditioned Place Preference
This protocol describes a behavioral experiment to investigate the role of AMPA/kainate receptors in the rewarding effects of drugs of abuse, using DNQX.
Materials:
-
Conditioned place preference (CPP) apparatus with distinct compartments
-
Experimental animals (e.g., rats or mice)
-
Drug of abuse (e.g., cocaine or amphetamine)
-
DNQX disodium salt solution for injection
-
Vehicle solution
Procedure:
-
Pre-conditioning phase: Allow animals to freely explore the CPP apparatus to determine any initial preference for one compartment.
-
Conditioning phase: On alternating days, administer the drug of abuse and confine the animal to one compartment, and administer the vehicle and confine the animal to the other compartment. To test the role of AMPA/kainate receptors, a separate group of animals will receive an injection of DNQX prior to the drug of abuse.
-
Post-conditioning (test) phase: Place the animal in the apparatus with free access to all compartments and record the time spent in each.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. The effect of DNQX on this preference can then be assessed.
Conclusion
DNQX disodium salt is a cornerstone pharmacological tool for the study of glutamatergic neurotransmission. Its selectivity as a competitive antagonist for AMPA and kainate receptors allows for the precise dissection of their roles in a multitude of physiological and pathological processes. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize DNQX in their experimental endeavors, ultimately contributing to a deeper understanding of the complexities of the central nervous system.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor - Wikipedia [en.wikipedia.org]
- 8. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to DNQX Disodium Salt for Neuro-Pharmacological Research
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of DNQX disodium (B8443419) salt, a potent antagonist of AMPA and kainate receptors.
Core Chemical Properties
DNQX disodium salt is a water-soluble derivative of DNQX, facilitating its use in aqueous solutions for experimental applications. Its key chemical and physical properties are summarized below.
| Property | Value | References |
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [1][2] |
| Molecular Weight | 296.1 g/mol | [2][3] |
| Appearance | Brown to dark brown solid | [2][3] |
| Solubility | Soluble in water to 100 mM | [1][2] |
| Purity | ≥98% | |
| Storage | Desiccate at room temperature or 2-8°C. Stock solutions can be stored at -20°C for up to 3 months. | |
| CAS Number | 1312992-24-7 | [1][2][3] |
Mechanism of Action: Antagonism of AMPA and Kainate Receptors
DNQX disodium salt is a selective and competitive antagonist of the ionotropic glutamate (B1630785) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][4] By competitively binding to these receptors, DNQX prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the conformational changes required for ion channel opening and blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[5] This action effectively reduces or completely inhibits the fast component of excitatory postsynaptic currents (EPSCs).[1][2][5]
The inhibitory concentrations (IC₅₀) of DNQX highlight its potency, with values of approximately 0.5 µM for AMPA receptors and 0.1 µM for kainate receptors. This potent antagonism makes DNQX an invaluable tool for distinguishing between neurotransmission mediated by AMPA/kainate receptors and NMDA receptors.
Interestingly, under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[1][2]
Signaling Pathways
DNQX's blockade of AMPA and kainate receptors impacts downstream signaling cascades crucial for synaptic plasticity and neuronal excitability.
AMPA Receptor Signaling
Activation of AMPA receptors not only leads to ion influx but can also trigger intracellular signaling pathways independent of ion flux.[6] For instance, AMPA receptor stimulation can activate the Src-family tyrosine kinase, Lyn, which in turn activates the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).[6] By blocking AMPA receptors, DNQX can inhibit these downstream signaling events.
Kainate Receptor Signaling
Kainate receptors exhibit both ionotropic and metabotropic functions.[7][8] They can modulate neurotransmitter release and neuronal excitability through various mechanisms, including the modulation of glutamate and GABA release.[7][9] Kainate receptor activation can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic neurotransmitter release.[8] DNQX's antagonism of kainate receptors can therefore have complex effects on synaptic transmission.
Experimental Protocols
DNQX disodium salt is a cornerstone tool in electrophysiological studies to isolate and characterize synaptic currents. A common application is the pharmacological blockade of AMPA/kainate receptor-mediated EPSCs to study NMDA receptor-mediated currents.
Whole-Cell Patch-Clamp Recording of EPSCs
Objective: To isolate and record NMDA receptor-mediated EPSCs by blocking AMPA/kainate receptor-mediated currents with DNQX.
Methodology:
-
Preparation of Brain Slices:
-
Prepare 250-300 µm thick brain slices from the region of interest using a vibratome in an ice-cold, carbogenated slicing solution (a modified artificial cerebrospinal fluid, aCSF, with higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity).[5]
-
Allow slices to recover in regular aCSF at room temperature for at least one hour before recording.[5]
-
-
Electrophysiological Recording:
-
Transfer a brain slice to a recording chamber continuously perfused with carbogenated aCSF.
-
Obtain whole-cell voltage-clamp recordings from a target neuron.[1][2]
-
Hold the neuron at a membrane potential of -70 mV to record inward spontaneous EPSCs (sEPSCs).[1][2][5]
-
To evoke EPSCs, place a stimulating electrode in a relevant synaptic pathway.[1][2]
-
-
Application of DNQX:
Conclusion
DNQX disodium salt is a powerful and indispensable pharmacological tool for the study of glutamatergic neurotransmission. Its high solubility and potent, selective antagonism of AMPA and kainate receptors make it an ideal choice for a wide range of in vitro and in vivo experimental paradigms. A thorough understanding of its chemical properties and mechanism of action is essential for its effective application in neuroscience research.
References
- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. hellobio.com [hellobio.com]
- 3. apexbt.com [apexbt.com]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to DNQX in Glutamatergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a cornerstone pharmacological tool in the study of glutamatergic neurotransmission. We will delve into its mechanism of action, quantitative pharmacology, and detailed experimental applications, offering a technical resource for professionals in neuroscience research and drug development.
Introduction: The Role of Glutamatergic Signaling
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating the majority of fast synaptic transmission.[1] Its actions are primarily mediated by ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors.[2] AMPA and kainate receptors are responsible for the initial, rapid depolarization of the postsynaptic membrane upon glutamate binding.[3] The ability to selectively antagonize these receptors is crucial for dissecting their specific roles in synaptic plasticity, neuronal circuitry, and neuropathological conditions. DNQX is a potent and selective competitive antagonist of AMPA and kainate receptors, making it an invaluable tool for such investigations.[4]
DNQX: Mechanism of Action
DNQX (FG 9041) is a quinoxalinedione (B3055175) derivative that functions as a competitive antagonist at both AMPA and kainate receptors.[5] Its mechanism involves directly competing with the endogenous ligand, glutamate, for the binding site within the ligand-binding domain (LBD) of the receptor.[6]
Crystal structure studies of the AMPA receptor subunit GluA2 LBD have revealed how this antagonism occurs.[7] The LBD consists of two lobes that close around an agonist like glutamate to trigger channel opening. DNQX binding prevents this full "clamshell" closure, stabilizing the receptor in a closed or expanded conformation that does not permit ion flow.[8] The dione (B5365651) moiety of DNQX is critical, as it interacts with receptor amino acid residues that are normally engaged in binding the α-amino acid structure of glutamate.[7] While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX can also exhibit some antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor.[7]
References
- 1. pfkek.jp [pfkek.jp]
- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity kainate receptor subunits are necessary for ionotropic but not metabotropic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
DNQX vs. DNQX Disodium Salt: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Differences Between DNQX and its Disodium (B8443419) Salt for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical comparison between 6,7-dinitroquinoxaline-2,3-dione (DNQX) and its disodium salt, two widely used competitive antagonists for AMPA and kainate glutamate (B1630785) receptors. While both compounds are pivotal in neuroscience research for dissecting glutamatergic neurotransmission, their distinct physicochemical properties dictate their suitability for different experimental applications. This document elucidates these differences to aid researchers in making an informed choice for their studies.
Core Physicochemical and Pharmacological Differences
The most critical distinction between DNQX and its disodium salt is their solubility. DNQX is poorly soluble in aqueous solutions, necessitating the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[1][2] In contrast, the DNQX disodium salt is readily soluble in water, making it ideal for direct preparation in physiological buffers.[3][4][5] This difference is paramount for in vivo studies and many in vitro assays where the presence of organic solvents is undesirable.
Pharmacologically, both compounds are potent and selective competitive antagonists of AMPA and kainate receptors, with a much lower affinity for NMDA receptors.[6][7] They function by blocking the binding of glutamate to these ionotropic receptors, thereby inhibiting fast excitatory synaptic transmission.[8] The core antagonistic properties remain the same between the two forms.
Table 1: Physicochemical Properties
| Property | DNQX | DNQX Disodium Salt |
| Molecular Formula | C₈H₄N₄O₆[1] | C₈H₂N₄Na₂O₆[3][4] |
| Molecular Weight | 252.14 g/mol [1][9] | 296.10 g/mol [3][4] |
| Appearance | White to off-white or yellowish solid[1] | Brown or dark brown solid[5][10] |
| Aqueous Solubility | Insoluble or sparingly soluble[1][2] | Soluble up to 100 mM[3][4] |
| Organic Solubility | Soluble in DMSO (≥35 mg/mL) and DMF (~12 mg/mL)[1][2][11] | N/A |
Table 2: Pharmacological Profile
| Parameter | Value (DNQX / DNQX Disodium Salt) | Receptors |
| Mechanism of Action | Competitive Antagonist[6][9] | AMPA/Kainate |
| IC₅₀ | 0.1 - 0.5 µM[2][3][7][12] | Kainate |
| IC₅₀ | 0.5 - 1.66 µM[1][2][4][7] | AMPA |
| IC₅₀ | ~40 µM[1][7] | NMDA |
Experimental Protocols
The choice between DNQX and its disodium salt primarily affects the preparation of solutions.
2.1. Stock Solution Preparation
-
DNQX: A stock solution (e.g., 10-20 mM) is typically prepared in 100% DMSO.[8][11] Aliquots should be stored at -20°C. When preparing working solutions, the final concentration of DMSO in the aqueous buffer (e.g., aCSF) should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects.
-
DNQX Disodium Salt: This form can be dissolved directly in water or aqueous buffers like artificial cerebrospinal fluid (aCSF) or saline to a concentration of up to 100 mM.[3][4] Stock solutions should be aliquoted and stored at -20°C; they are stable for up to 3 months.[4][5]
2.2. In Vitro Electrophysiology Protocol (Whole-Cell Patch-Clamp)
This protocol outlines the use of DNQX or its disodium salt to block AMPA/kainate receptor-mediated spontaneous excitatory postsynaptic currents (sEPSCs) in neuronal recordings.
-
Preparation: Prepare acute brain slices or cultured neurons. Prepare aCSF and the intracellular pipette solution.[8]
-
Solution Preparation: Prepare a stock solution of DNQX in DMSO or DNQX disodium salt in aCSF.[8][13]
-
Recording Setup: Place the preparation in a recording chamber perfused with carbogenated (95% O₂/5% CO₂) aCSF.
-
Establish Recording: Obtain a stable whole-cell recording from a target neuron.
-
Baseline: In voltage-clamp mode (holding potential at -70 mV), record baseline sEPSC activity for 5-10 minutes.[8][13]
-
Antagonist Application: Switch the perfusion to aCSF containing the desired final concentration of the antagonist (e.g., 10 µM).[8][14]
-
Effect Measurement: Continue recording for 5-10 minutes to observe the blockade of sEPSCs.
-
Washout: Switch the perfusion back to the control aCSF and record for 10-15 minutes to observe the reversal of the effect.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. DNQX Disodium Salt [sigmaaldrich.com]
- 5. hellobio.com [hellobio.com]
- 6. DNQX - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNQX =98 TLC 2379-57-9 [sigmaaldrich.com]
- 10. DNQX Disodium Salt [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 13. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 14. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
An In-depth Technical Guide to Selective Non-NMDA Glutamate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for mediating fast synaptic transmission. Ionotropic glutamate receptors are broadly classified into N-methyl-D-aspartate (NMDA) and non-NMDA receptors, the latter comprising α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors. Overstimulation of these receptors is implicated in a host of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), neuropathic pain, and migraine. Consequently, selective antagonists of non-NMDA receptors represent a promising therapeutic avenue. This guide provides a comprehensive technical overview of the core pharmacology, experimental evaluation, and signaling mechanisms of selective non-NMDA glutamate receptor antagonists. Quantitative data for key compounds are presented for comparative analysis, and detailed experimental protocols are provided to facilitate research and development in this area.
Introduction to Non-NMDA Receptors
Non-NMDA receptors are ligand-gated ion channels that, upon binding glutamate, primarily permit the influx of Na+ ions, leading to depolarization of the postsynaptic membrane.
-
AMPA Receptors (AMPARs): These receptors are tetramers composed of combinations of four subunits (GluA1-4). They mediate the majority of fast excitatory neurotransmission in the CNS and are pivotal in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.
-
Kainate Receptors (KARs): KARs are tetramers formed from five different subunits (GluK1-5). Their roles are more diverse and less well-understood than AMPARs. They are involved in both pre- and postsynaptic modulation of neurotransmission and have been implicated in conditions such as epilepsy and pain. The development of selective KAR antagonists has been challenging due to the high homology with AMPARs.
Mechanisms of Antagonism
Selective non-NMDA receptor antagonists can be broadly categorized based on their mechanism of action:
-
Competitive Antagonists: These compounds bind to the glutamate binding site on the receptor, thereby preventing the agonist from binding and activating the channel. Their efficacy can be overcome by high concentrations of glutamate.
-
Non-competitive (Allosteric) Antagonists: These antagonists bind to a site on the receptor distinct from the glutamate binding site. This binding induces a conformational change that prevents channel opening, even when glutamate is bound. Their action is not surmounted by increasing agonist concentrations.
Quantitative Data for Selective Non-NMDA Antagonists
The following tables summarize key quantitative data for a selection of well-characterized selective non-NMDA receptor antagonists.
Table 1: In Vitro Potency of Selective AMPA Receptor Antagonists
| Compound | Type | Target | IC50 (µM) | Ki (µM) | Notes |
| Perampanel | Non-competitive | AMPA | 0.1 - 0.9 | - | Approved antiepileptic drug.[1][2] |
| Talampanel (LY300164) | Non-competitive | AMPA | - | - | Development suspended due to pharmacokinetics.[3][4] |
| Selurampanel (BGG492) | Competitive | AMPA/Kainate | 0.19 (AMPA) | - | Investigated for epilepsy and migraine.[5][6] |
| GYKI 52466 | Non-competitive | AMPA | 7.5 - 11 | - | Selective for AMPA over Kainate receptors.[7][8] |
| Tezampanel (LY-293558) | Competitive | AMPA/GluK1 | - | - | Investigated for migraine.[9] |
Table 2: In Vitro Potency of Selective Kainate Receptor Antagonists
| Compound | Type | Target | IC50 (µM) | Kd (nM) | Notes |
| UBP310 | Competitive | GluK1 | 0.13 | 18 | High selectivity for GluK1 over GluK2.[7] |
| NS102 | Competitive | GluK2 | 2.2 - 4.1 | - | Shows some selectivity for transient over steady kainate-induced currents.[10] |
Table 3: Pharmacokinetic Properties of Selected Non-NMDA Antagonists
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) | Primary Metabolism |
| Perampanel | 0.5 - 2.5 | ~105 | ~100 | 95 | CYP3A4[11] |
| Talampanel | 1 - 3 | 3.0 - 5.6 | - | - | Affected by co-administration of enzyme-inducing AEDs.[3][12][13] |
| Selurampanel (BGG492) | - | 3.3 (mouse) | - | - | Orally active with good blood-brain barrier penetration.[6] |
Experimental Protocols
Radioligand Binding Assay for Determining Antagonist Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for AMPA or Kainate receptors using a competitive binding assay.
Materials:
-
Receptor Source: Rat cortical membranes or cell lines expressing the receptor of interest.
-
Radioligand: e.g., [³H]-AMPA for AMPA receptors or [³H]-Kainate for Kainate receptors.
-
Test Compound: Unlabeled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold lysis buffer. Centrifuge to pellet membranes and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Varying concentrations of the unlabeled test compound.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol is used to measure the functional inhibition of AMPA or Kainate receptor-mediated currents by an antagonist in cultured neurons or brain slices.
Materials:
-
Cell Preparation: Cultured hippocampal or cortical neurons, or acutely prepared brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Agonist: Glutamate, AMPA, or Kainate.
-
Antagonist: Test compound.
-
Patch-clamp rig: Including microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Preparation: Place the cell culture dish or brain slice in the recording chamber and perfuse with aCSF.
-
Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a target neuron ("giga-seal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
Agonist Application: Apply a brief pulse of the agonist to evoke an inward current mediated by AMPA or Kainate receptors.
-
Antagonist Application: Perfuse the antagonist at a known concentration and then co-apply it with the agonist.
-
Recording: Record the amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Data Analysis: Calculate the percentage of inhibition of the current amplitude by the antagonist. To determine the IC50, repeat the experiment with a range of antagonist concentrations and fit the data to a dose-response curve.
In Vivo Seizure Models for Anticonvulsant Efficacy
This protocol describes the use of the Maximal Electroshock (MES) test in rodents to assess the in vivo anticonvulsant activity of a non-NMDA antagonist.
Materials:
-
Animals: Mice or rats.
-
Electroshock apparatus: With corneal or ear clip electrodes.
-
Test Compound: Antagonist to be tested.
-
Vehicle: Appropriate solvent for the test compound.
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Pre-treatment Time: Allow for a specific pre-treatment time for the drug to be absorbed and distributed.
-
Electroshock: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through the electrodes. The current intensity is set to a level that reliably induces a tonic hindlimb extension seizure in vehicle-treated animals.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The endpoint is the protection from the tonic hindlimb extension. Calculate the percentage of animals protected at each dose of the test compound. Determine the ED50 (the dose that protects 50% of the animals) from the dose-response data.
Visualization of Pathways and Workflows
AMPA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by AMPA receptor activation and its modulation by various protein kinases.
Caption: Canonical AMPA receptor signaling cascade.
Kainate Receptor Signaling Pathways
Kainate receptors exhibit both ionotropic and metabotropic signaling mechanisms. The following diagram depicts these dual signaling modalities.
Caption: Dual signaling pathways of Kainate receptors.
Experimental Workflow for Antagonist Discovery and Characterization
The following diagram outlines a typical workflow for the discovery and preclinical development of a novel selective non-NMDA receptor antagonist.
Caption: Drug discovery workflow for non-NMDA antagonists.
Conclusion
Selective non-NMDA glutamate receptor antagonists hold significant promise for the treatment of a variety of CNS disorders characterized by excessive excitatory neurotransmission. The continued development of highly selective and potent antagonists for both AMPA and Kainate receptors, coupled with a deeper understanding of their complex signaling mechanisms, will be crucial for translating this promise into clinical therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents.
References
- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Talampanel - Wikipedia [en.wikipedia.org]
- 5. Combined strategies for the discovery of ionotropic glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 7. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tezampanel - Wikipedia [en.wikipedia.org]
- 10. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical pharmacology profile of the new antiepileptic drug perampanel: A novel noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Talampanel, a new antiepileptic drug: single- and multiple-dose pharmacokinetics and initial 1-week experience in patients with chronic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
DNQX Disodium Salt: A Technical Guide for Researchers
An In-depth Examination of a Potent AMPA/Kainate Receptor Antagonist
This technical guide provides a comprehensive overview of DNQX disodium (B8443419) salt, a selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.
Core Chemical and Physical Properties
DNQX disodium salt is the water-soluble form of 6,7-dinitroquinoxaline-2,3-dione (DNQX). Its enhanced solubility makes it a versatile tool for a wide range of in vitro and in vivo studies.
| Property | Value | Reference |
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | |
| CAS Number | 1312992-24-7 | [1][2][3] |
| Molecular Formula | C₈H₂N₄Na₂O₆ | [1] |
| Molecular Weight | 296.1 g/mol | [1] |
| Solubility | Soluble in water to 100 mM | |
| Storage | Desiccate at room temperature. |
Note on CAS Number: There has been some discrepancy in the literature regarding the CAS number for DNQX disodium salt. The CAS number 1312992-24-7 is consistently associated with the disodium salt form in recent and detailed technical datasheets. The CAS number 2379-57-9 is primarily associated with the free acid form of DNQX.[4][5][6]
Mechanism of Action and Receptor Selectivity
DNQX is a potent and selective competitive antagonist at ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors, while showing significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors.[4][7] This selectivity allows researchers to dissect the specific contributions of AMPA and kainate receptor-mediated signaling in neuronal processes.
The inhibitory potency of DNQX is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.
| Receptor Subtype | IC₅₀ Value | Reference |
| AMPA Receptor | 0.5 µM | [7] |
| Kainate Receptor | 0.1 - 2 µM | [7] |
| NMDA Receptor | 40 µM | [7] |
Signaling Pathways Modulated by DNQX
By blocking AMPA and kainate receptors, DNQX inhibits their downstream signaling cascades. These receptors are not only simple ion channels but can also initiate intracellular signaling through metabotropic-like mechanisms.
AMPA Receptor Signaling
Activation of AMPA receptors primarily leads to the influx of Na⁺ ions, causing membrane depolarization. However, evidence suggests that AMPA receptors can also engage in metabotropic signaling. One such pathway involves the interaction with the Src-family tyrosine kinase, Lyn. This interaction can trigger the extracellular signal-regulated kinase (ERK1/2) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in synaptic plasticity and cell survival.[8][9]
Kainate Receptor Signaling
Kainate receptors also function as ligand-gated ion channels. Additionally, they exhibit metabotropic activity by coupling to pertussis toxin-sensitive Gi/o proteins.[10][11] This G-protein activation can modulate the activity of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA). This pathway can presynaptically modulate neurotransmitter release.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DNQX disodium salt.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of DNQX on excitatory postsynaptic currents (EPSCs).
1. Preparation of Brain Slices:
-
Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
2. Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.
-
Obtain whole-cell patch-clamp recordings from neurons in the region of interest using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
Hold neurons at -70 mV to record spontaneous or evoked EPSCs.
-
Evoke EPSCs using a bipolar stimulating electrode placed near the recorded neuron.
3. Application of DNQX:
-
After establishing a stable baseline recording of EPSCs for 5-10 minutes, perfuse the slice with aCSF containing the desired concentration of DNQX disodium salt (e.g., 10 µM).
-
Record for a further 10-15 minutes to observe the blockade of AMPA/kainate receptor-mediated currents.
4. Data Analysis:
-
Analyze the frequency and amplitude of EPSCs before and after DNQX application using appropriate software. A significant reduction in both parameters is expected.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Treatment with DNQX:
-
Prepare serial dilutions of DNQX disodium salt in culture medium.
-
Remove the old medium from the wells and add 100 µL of the DNQX-containing medium to the respective wells. Include a vehicle control (medium without DNQX).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Receptor Binding Assay
This assay is used to determine the affinity of DNQX for AMPA/kainate receptors.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
2. Binding Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for AMPA/kainate receptors (e.g., [³H]AMPA or [³H]kainate), and varying concentrations of unlabeled DNQX disodium salt.
-
To determine non-specific binding, include a set of tubes with an excess of an unlabeled competitor.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of DNQX.
-
Determine the IC₅₀ value by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
DNQX disodium salt is an invaluable pharmacological tool for the study of excitatory neurotransmission. Its selectivity for AMPA and kainate receptors allows for the precise investigation of their roles in synaptic function, plasticity, and various neuropathological conditions. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of DNQX disodium salt in advancing neuroscience research.
References
- 1. DNQX disodium salt, AMPA / kainate antagonist (CAS 1312992-24-7) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. Tocris Bioscience DNQX disodium salt 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DNQX - Wikipedia [en.wikipedia.org]
- 6. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 13. atcc.org [atcc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for DNQX Disodium Salt in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.[1] The disodium (B8443419) salt form of DNQX offers the significant advantage of higher water solubility, facilitating its use in physiological buffers.[2] These characteristics make DNQX disodium salt an indispensable tool in neuropharmacology and electrophysiology for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated events, dissecting the components of excitatory postsynaptic currents (EPSCs), and investigating the roles of AMPA/kainate receptors in various neurological processes and disease states.[1]
Mechanism of Action
DNQX competitively inhibits the binding of the neurotransmitter glutamate (B1630785) to AMPA and kainate receptors.[1] This antagonism prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. The result is a reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1] While highly selective for AMPA and kainate receptors, it is worth noting that at higher concentrations, DNQX may exhibit some antagonistic activity at the glycine (B1666218) site of the NMDA receptor.[1]
Data Presentation: Quantitative Summary of DNQX Disodium Salt
The following table provides a summary of key quantitative data for DNQX disodium salt, offering a quick reference for its potency and recommended working concentrations in electrophysiological experiments.
| Parameter | Value | Receptor Target(s) | Notes | Reference(s) |
| IC₅₀ | 0.5 µM | AMPA Receptors | The half maximal inhibitory concentration for AMPA receptors. | [1][3][4] |
| IC₅₀ | 0.1 µM - 2 µM | Kainate Receptors | The half maximal inhibitory concentration for kainate receptors. | [2][3][4][5] |
| Working Concentration | 10 µM | AMPA/Kainate Receptors | A commonly used concentration to achieve complete blockade of spontaneous and evoked EPSCs. | [6][7][8] |
| Effective Concentration Range | 1 - 20 µM | AMPA/Kainate Receptors | Effective concentrations can vary depending on the preparation and experimental goals. | [6][7][8][9] |
| Solubility in Water | up to 100 mM | N/A | The disodium salt form is highly soluble in aqueous solutions. | [2][4] |
Experimental Protocols
Preparation of Stock Solutions
Due to its high water solubility, preparing stock solutions of DNQX disodium salt is straightforward.
-
Determine the required concentration and volume: Based on the batch-specific molecular weight provided on the product's certificate of analysis, calculate the mass of DNQX disodium salt needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[2][10]
-
Dissolution: Dissolve the calculated mass of DNQX disodium salt in the appropriate volume of high-purity water (e.g., Milli-Q or equivalent).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.[8] Before use, thaw an aliquot and ensure the solution is completely dissolved and free of precipitates.[8]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol outlines the use of DNQX disodium salt to block AMPA/kainate receptor-mediated currents in acute brain slices.
1. Preparation of Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains higher Mg²⁺ and lower Ca²⁺ to reduce excitotoxicity.
-
Rapidly dissect the brain region of interest and prepare 250-300 µm thick slices using a vibratome in the ice-cold slicing solution.[1]
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ and allow them to recover for at least 1 hour at room temperature before recording.[1]
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 1.5-2 mL/min.[1]
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.[1]
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to primarily record inward excitatory currents.[1] This holding potential is near the reversal potential for GABA-A receptor-mediated currents, minimizing their contribution.[6][7][8]
3. Data Acquisition and DNQX Application:
-
Allow the cell to stabilize for several minutes and record a stable baseline of spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs) for 5-10 minutes.[1] To evoke EPSCs, a stimulating electrode can be placed in a relevant afferent pathway.[6][7][8]
-
Apply DNQX by switching the perfusion to aCSF containing the desired concentration of DNQX (e.g., 10 µM).[1]
-
Continue recording for 5-10 minutes to observe the effect of DNQX, which should manifest as a significant reduction or complete blockade of the fast component of the EPSCs.[1] This isolates the slower, NMDA receptor-mediated component of the synaptic current.[11]
Visualizations
Signaling Pathway of Glutamatergic Synaptic Transmission and DNQX Inhibition
Caption: Glutamatergic signaling and the inhibitory action of DNQX.
Experimental Workflow for DNQX Application in Electrophysiology
Caption: Workflow for a typical patch-clamp experiment using DNQX.
References
- 1. benchchem.com [benchchem.com]
- 2. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. hellobio.com [hellobio.com]
- 9. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Utilizing DNQX to Block Excitatory Postsynaptic Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] These ionotropic glutamate (B1630785) receptors are crucial for mediating the vast majority of fast excitatory synaptic transmission in the central nervous system. The ability of DNQX to specifically block these receptors makes it an indispensable pharmacological tool in neuroscience research. It is widely utilized to isolate and study N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissect the components of excitatory postsynaptic currents (EPSCs), and investigate the roles of AMPA and kainate receptors in synaptic plasticity, neuronal excitability, and various neurological disorders.[2][3] These application notes provide a comprehensive overview of DNQX and a detailed protocol for its use in whole-cell patch-clamp electrophysiology to block excitatory postsynaptic currents.
Mechanism of Action
DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of both AMPA and kainate receptors.[2] This antagonistic action prevents the conformational change required for the ion channel to open, thereby blocking the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. The blockade of these receptors results in a reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[2][4] While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine (B1666218) site of the NMDA receptor.[3] Additionally, under certain conditions, such as in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[4][5][6]
Data Presentation
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for DNQX, offering a quick reference for its potency, selectivity, and recommended experimental concentrations.
Table 1: Inhibitory Potency (IC₅₀) of DNQX for Ionotropic Glutamate Receptors
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 0.5 µM | AMPA | [7] |
| IC₅₀ | 2 µM | Kainate | [7] |
| IC₅₀ | 40 µM | NMDA (glycine site) | [7] |
Table 2: Recommended Working Concentrations and Expected Effects of DNQX in Electrophysiology Experiments
| Concentration | Expected Effect | Application | Reference |
| 1 - 10 µM | Effective to complete block of spontaneous and evoked EPSCs | General blockade of AMPA/kainate receptors | [4] |
| 20 µM | Full suppression of AMPA receptor-generated EPSCs | Ensuring complete blockade of AMPA receptors | [5] |
| > 20 µM | Potential for off-target effects on NMDA receptors | Caution advised; use appropriate controls | [3] |
Experimental Protocols
This section details a comprehensive protocol for a whole-cell patch-clamp experiment to investigate the effect of DNQX on spontaneous excitatory postsynaptic currents (sEPSCs) in acute brain slices.
Solutions and Reagents
DNQX Stock Solution: Prepare a 10 mM stock solution of DNQX in dimethyl sulfoxide (B87167) (DMSO).[2] Aliquot and store at -20°C. The final working concentration is achieved by diluting the stock solution in artificial cerebrospinal fluid (aCSF). Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid solvent-related effects.[2] A water-soluble disodium (B8443419) salt of DNQX is also available, which can be dissolved directly in aCSF.[4]
Artificial Cerebrospinal Fluid (aCSF) for Recording: The composition of the recording aCSF is (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂·4H₂O, and 2 MgSO₄·7H₂O.[8] All solutions should be prepared with high-purity water.[8][9] The aCSF must be continuously saturated with carbogen (B8564812) (95% O₂/5% CO₂) to maintain a pH of 7.3-7.4 and ensure adequate oxygenation.[8] The osmolarity should be adjusted to 300–310 mOsm.[8]
Intracellular Pipette Solution (K-Gluconate based): The composition of the intracellular solution is (in mM): 145 K-Gluconate, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na₂-GTP, and 2 MgCl₂.[8] Adjust the pH to 7.3 with KOH and the osmolarity to 290–300 mOsm.[8]
Experimental Procedure
-
Preparation of Acute Brain Slices:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated N-methyl-D-glucamine (NMDG)-based slicing solution to improve slice health.[9][10]
-
Rapidly dissect the brain and prepare 250-300 µm thick slices from the region of interest using a vibratome in ice-cold, carbogenated NMDG slicing solution.[2][10]
-
Allow slices to recover in NMDG-aCSF at 32-34°C for a short period (e.g., 12 minutes) before transferring them to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.[9][10]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[2]
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.[2]
-
Under visual guidance (e.g., DIC microscopy), approach a neuron and apply gentle positive pressure to the pipette.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to record inward sEPSCs.[2][4] This holding potential is near the reversal potential for GABA-A receptor-mediated currents, thus minimizing their contribution.[4]
-
Allow the cell to stabilize for several minutes and record a baseline of sEPSC activity for at least 5-10 minutes.[2]
-
-
Application of DNQX:
-
Washout:
-
To determine the reversibility of the DNQX block, switch the perfusion back to the control aCSF.
-
The recovery of sEPSC activity can be slow and may require a prolonged washout period.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sEPSCs before, during, and after DNQX application using appropriate software.
-
A significant decrease in both frequency and amplitude of sEPSCs upon DNQX application confirms the blockade of AMPA/kainate receptor-mediated excitatory transmission.
-
Visualizations
Signaling Pathway of AMPA/Kainate Receptors and DNQX Antagonism
Caption: Competitive antagonism of AMPA/Kainate receptors by DNQX, preventing ion influx.
Experimental Workflow for Blocking EPSCs with DNQX
Caption: Electrophysiology workflow for assessing the effect of DNQX on sEPSCs.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for DNQX in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 6,7-dinitroquinoxaline-2,3-dione (DNQX), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, in brain slice electrophysiology.[1] DNQX is an invaluable pharmacological tool for isolating and studying N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissecting the components of excitatory postsynaptic currents (EPSCs), and investigating the roles of AMPA/kainate receptors in synaptic plasticity and neuronal excitability.[1]
Mechanism of Action
DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate (B1630785) to AMPA and kainate receptors.[1] This antagonism prevents the opening of these ion channels, thereby blocking the influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. The result is a reduction or complete inhibition of the fast component of excitatory postsynaptic potentials (EPSPs) and currents (EPSCs).[1] While highly selective for AMPA and kainate receptors, at higher concentrations, DNQX may also exhibit some antagonist activity at the glycine (B1666218) site of the NMDA receptor.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for DNQX, offering a quick reference for its potency and recommended usage in electrophysiological experiments.
Table 1: Inhibitory Potency (IC₅₀) of DNQX
| Receptor | IC₅₀ Value |
| AMPA | 0.5 µM |
Source: BenchChem Application Notes[1]
Table 2: Recommended Working Concentrations and Expected Effects
| Concentration | Expected Effect | Brain Region Studied |
| 1 µM | Effective in reducing EPSCs | Mouse prelimbic cortex |
| 4 µM | Negligible depolarization in TRN neurons | Rat thalamic reticular nucleus (TRN) |
| 10 µM | Commonly used to reduce EPSCs | General application |
| 10 µM | Complete block of spontaneous and evoked EPSCs | Mouse prelimbic cortex |
| 20 µM | Produces a reversible membrane depolarization in TRN neurons | Rat thalamic reticular nucleus (TRN) |
| 20 µM | Evokes a reversible inward current in voltage-clamped TRN neurons | Rat thalamic reticular nucleus (TRN) |
| 100 µM | Produces a robust depolarization in TRN neurons | Rat thalamic reticular nucleus (TRN) |
Sources: Hello Bio, PubMed Central[3][4]
Table 3: Effects of DNQX on Membrane Potential and Holding Current
| Neuron Type | DNQX Concentration | Change in Membrane Potential (mV) | Change in Holding Current (pA) |
| TRN Neuron | 20 µM | 3.3 ± 1.1 | -14.3 ± 5.6 |
| VB Neuron | 20 µM | 0.2 ± 0.5 | 1.3 ± 2.3 |
| TRN Neuron | 4 µM | 0.3 ± 0.3 | Not Reported |
| TRN Neuron | 100 µM | 3.7 ± 1.6 | Not Reported |
Source: PubMed Central[3] (TRN: Thalamic Reticular Nucleus; VB: Ventrobasal Thalamocortical Relay Neuron)
Experimental Protocols
This section provides a detailed methodology for a whole-cell patch-clamp experiment to investigate the effect of DNQX on spontaneous excitatory postsynaptic currents (sEPSCs) in acute brain slices.[1]
Solutions and Reagents
Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 126.0 |
| KCl | 2.5 |
| MgCl₂ | 2.0 |
| CaCl₂ | 2.0 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.0 |
| Glucose | 10.0 |
Source: PubMed Central[3]
Slicing Solution (Carbogenated)
| Component | Concentration (mM) |
| KCl | 2.5 |
| MgCl₂ | 10.0 |
| CaCl₂ | 0.5 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26.0 |
| Glucose | 11.0 |
| Sucrose | 234.0 |
Source: PubMed Central[3]
DNQX Stock Solution
Prepare a 10 mM stock solution of DNQX in dimethyl sulfoxide (B87167) (DMSO).[1] Store aliquots at -20°C. The final working concentration is achieved by diluting the stock solution in aCSF. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.[1]
Experimental Procedure
-
Brain Slice Preparation:
-
Anesthetize the animal in accordance with approved institutional guidelines.
-
Rapidly decapitate the animal and remove the brain, placing it in ice-cold, carbogenated slicing solution.[3]
-
Prepare 250-300 µm thick slices from the brain region of interest using a vibratome.[1][3]
-
Transfer the slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature before recording.[1]
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[1]
-
Pull patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with intracellular solution.[1]
-
Under visual guidance, approach a neuron with the patch pipette while applying gentle positive pressure.[1]
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[1]
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1]
-
-
Data Acquisition:
-
Application of DNQX:
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out DNQX.
-
Record for another 10-15 minutes to observe any recovery of sEPSC activity.[1]
-
Visualizations
Signaling Pathway of Glutamatergic Synaptic Transmission and DNQX Inhibition
Caption: DNQX competitively antagonizes AMPA and kainate receptors.
Experimental Workflow for Brain Slice Electrophysiology with DNQX
Caption: Workflow for studying DNQX effects on sEPSCs.
References
Application Note: Preparation and Use of DNQX Disodium Salt Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2][3][4] Unlike its freebase form, the disodium salt is highly soluble in water, making it ideal for use in aqueous physiological buffers for in vitro and in vivo studies.[2] It is widely used in neuroscience research to block excitatory neurotransmission mediated by non-NMDA receptors, allowing for the isolation and study of NMDA receptor-dependent phenomena.[3] A common working concentration for blocking excitatory postsynaptic currents (EPSCs) is 10 μM.[1][2][5][6]
Quantitative Data Summary
The key properties of DNQX disodium salt are summarized in the table below. Note that the molecular weight may vary slightly between batches due to hydration.
| Property | Value | Reference(s) |
| Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | [5] |
| Molecular Weight (M.Wt) | 296.1 g/mol | [5][7] |
| Appearance | Brown or dark brown solid | [5][7] |
| Max Solubility (in water) | 100 mM | [2] |
| IC₅₀ (AMPA Receptors) | ~0.5 μM | [8] |
| IC₅₀ (Kainate Receptors) | ~0.1 - 2 μM | [8] |
| Storage (Solid Form) | Desiccate at Room Temperature | [2][7] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 3 months | [1][9] |
Experimental Protocol: Preparation of a 10 mM DNQX Disodium Salt Stock Solution
Objective:
To prepare a 10 mM concentrated stock solution of DNQX disodium salt in ultrapure water for subsequent dilution into experimental buffers.
Materials:
-
DNQX disodium salt powder (e.g., Tocris, Hello Bio, R&D Systems)
-
Nuclease-free or ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculations:
To prepare a solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution:
-
Desired Concentration = 10 mM
-
Final Volume = 1 mL
-
Molecular Weight = 296.1 g/mol
Mass (mg) = 10 mM × 1 mL × 296.1 g/mol / 1000 = 2.961 mg
Procedure:
-
Equilibration: Before opening, allow the vial of DNQX disodium salt to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the hygroscopic powder.
-
Weighing: Carefully weigh out the calculated amount (e.g., 2.96 mg) of DNQX disodium salt powder and place it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of ultrapure water (e.g., 1 mL) to the microcentrifuge tube containing the powder.
-
Mixing: Close the tube cap tightly and vortex the solution thoroughly for 30-60 seconds. Visually inspect the solution to ensure all the solid has completely dissolved. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[9]
-
Storage: Clearly label the aliquots with the compound name, concentration (10 mM), and date of preparation. Store the aliquots at -20°C.[1][2] Stock solutions are stable for at least one to three months when stored properly.[1][9]
-
Usage: When ready to use, thaw a single aliquot and dilute it to the final working concentration (e.g., 10 µM) in your experimental buffer. Equilibrate the solution to room temperature and ensure no precipitate has formed before adding it to your experiment.[1][5]
Visualizations
Signaling Pathway Blockade by DNQX
The following diagram illustrates the mechanism by which DNQX antagonizes AMPA/Kainate receptors at the postsynaptic membrane.
Caption: DNQX competitively blocks glutamate binding to AMPA/Kainate receptors.
Experimental Workflow
This diagram outlines the logical flow for preparing and using the DNQX stock solution.
Caption: Workflow for preparing and using DNQX disodium salt stock solution.
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. hellobio.com [hellobio.com]
- 6. hellobio.com [hellobio.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
DNQX: Application Notes and Protocols for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent, selective, and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system.[1][2] This property makes DNQX an indispensable tool in neuroscience research, particularly for the investigation of synaptic plasticity, the cellular mechanism underlying learning and memory. By selectively blocking AMPA and kainate receptor-mediated currents, DNQX allows for the isolation and study of N-methyl-D-aspartate (NMDA) receptor-dependent processes, which are critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[3][4] These application notes provide a comprehensive overview of the use of DNQX in studying synaptic plasticity, complete with detailed experimental protocols and data presentation.
Mechanism of Action
DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors.[1] This prevents the conformational change necessary for the opening of their associated ion channels, thereby blocking the influx of sodium (Na+) and calcium (Ca2+) ions into the postsynaptic neuron. This action effectively silences the fast component of the excitatory postsynaptic current (EPSC). While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, DNQX may also exhibit some antagonistic effects at the glycine-binding site of the NMDA receptor.[4]
Applications in Synaptic Plasticity Research
The primary application of DNQX in the study of synaptic plasticity is the pharmacological isolation of NMDA receptor-mediated synaptic events. Many forms of LTP and LTD are triggered by a significant rise in postsynaptic Ca2+ concentration, which primarily enters through NMDA receptors.[5] However, at resting membrane potential, the NMDA receptor channel is blocked by magnesium ions (Mg2+). The initial depolarization required to expel this Mg2+ block is typically mediated by the activation of AMPA receptors. By applying DNQX to block this initial depolarization, researchers can precisely control the conditions under which NMDA receptors are activated, for instance, by pairing presynaptic stimulation with direct postsynaptic depolarization. This allows for a detailed investigation of the downstream signaling cascades involved in synaptic plasticity.
Key applications include:
-
Isolating NMDA receptor-mediated EPSCs: To study the properties of synaptic NMDA receptors.[3]
-
Blocking the induction of LTP and LTD: To confirm the dependence of these processes on AMPA/kainate receptor activation.
-
Investigating the role of AMPA receptor trafficking: By observing the effects of plasticity-inducing protocols on synaptic responses after the washout of DNQX.
-
Dissecting synaptic circuits: By selectively blocking excitatory transmission at specific pathways.
Quantitative Data Presentation
The following tables summarize key quantitative data for DNQX, providing a reference for its potency and selectivity.
Table 1: Receptor Antagonist Potency (IC50 values)
| Receptor Subtype | DNQX IC50 (µM) | Reference(s) |
| AMPA | ~0.5 | [2] |
| Kainate | ~2.0 | [2] |
| NMDA (glycine site) | ~40 | [4] |
Table 2: Typical Working Concentrations in In Vitro Slice Electrophysiology
| Application | Concentration (µM) | Expected Effect | Reference(s) | | --- | --- | --- | | Blockade of AMPA/Kainate receptor-mediated EPSCs | 10 - 20 | >95% inhibition of the fast EPSC component |[6] | | Isolation of NMDA receptor-mediated currents | 10 - 20 | Reveals the slow, NMDA receptor-mediated component of the EPSC |[3] | | Inhibition of LTP/LTD induction | 10 - 20 | Prevents the induction of AMPA/kainate receptor-dependent plasticity |[3] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices and the Application of DNQX
This protocol describes the induction of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices and the use of DNQX to demonstrate the dependence of LTP induction on AMPA/kainate receptor activation.
1. Materials and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
DNQX Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Recording Pipette Solution (for whole-cell): (in mM) 135 Cs-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with CsOH.
-
Dissection Tools: Surgical scissors, forceps.
-
Vibrating Microtome (Vibratome)
-
Upright Microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Stimulation and Recording Electrodes
2. Hippocampal Slice Preparation:
-
Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until use.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.
-
Using an upright microscope, perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Establish a stable baseline of excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering single stimuli at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
4. LTP Induction and Application of DNQX:
-
Control LTP Induction: After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
DNQX Application: In a separate set of slices, after establishing a stable baseline, perfuse the slice with aCSF containing 20 µM DNQX for 10-15 minutes. This should block the synaptically evoked response.
-
LTP Induction in the Presence of DNQX: While continuing to perfuse with DNQX, apply the same HFS protocol.
-
Washout and Post-HFS Recording: Following the HFS protocol, wash out the DNQX by perfusing with normal aCSF. Continue recording for at least 60 minutes to observe that LTP was not induced.
5. Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the data to the average of the baseline recording period.
-
Plot the normalized response over time.
-
Compare the magnitude of potentiation between the control and DNQX-treated groups. A significant reduction in potentiation in the DNQX group indicates that LTP induction is dependent on AMPA/kainate receptor activation.
Protocol 2: Calcium Imaging of Synaptic Activity and the Effect of DNQX
This protocol describes how to use calcium imaging to visualize synaptic activity in cultured neurons and how DNQX can be used to block this activity.
1. Materials and Reagents:
-
Neuronal Cell Culture: Primary hippocampal or cortical neurons cultured on glass coverslips.
-
Imaging Buffer (e.g., Tyrode's solution): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 30 glucose. pH adjusted to 7.4.
-
Fluorescent Calcium Indicator: e.g., Fluo-4 AM or a genetically encoded calcium indicator (GECI) like GCaMP.
-
DNQX Stock Solution: 10 mM in DMSO.
-
Field Stimulator
-
Fluorescence Microscope with a high-speed camera
-
Image Analysis Software (e.g., ImageJ)
2. Cell Preparation and Dye Loading:
-
Culture primary neurons for at least 14 days in vitro to allow for mature synapse formation.
-
If using a chemical indicator, load the cells with Fluo-4 AM (e.g., 1-5 µM) in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes before imaging.
3. Calcium Imaging:
-
Place the coverslip with the cultured neurons in the recording chamber on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images.
-
Use a field stimulator to evoke synaptic activity and record the resulting calcium transients in the dendritic spines and shafts.
4. Application of DNQX:
-
After recording baseline synaptic activity, perfuse the culture with imaging buffer containing 20 µM DNQX for 5-10 minutes.
-
Repeat the electrical stimulation protocol and record the calcium transients. A significant reduction or complete block of the evoked calcium signals is expected, demonstrating that the synaptic activity is mediated by AMPA/kainate receptors.
5. Data Analysis:
-
Select regions of interest (ROIs) over dendritic spines or cell bodies.
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) to calculate ΔF/F₀.
-
Compare the amplitude and frequency of calcium transients before and after the application of DNQX.
Mandatory Visualizations
Caption: Signaling pathway for LTP induction and the inhibitory action of DNQX.
Caption: Experimental workflow for investigating the role of AMPA/kainate receptors in LTP using DNQX.
References
- 1. researchgate.net [researchgate.net]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. krigolsonteaching.com [krigolsonteaching.com]
- 6. AMPA receptor-mediated miniature EPSCs have heterogeneous time courses in orexin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recording with DNQX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whole-cell voltage clamp recording is a powerful electrophysiological technique that allows for the measurement of ion currents across the membrane of an entire cell. This method is instrumental in studying the properties of ion channels and the effects of various pharmacological agents on neuronal activity. One such agent, 6,7-dinitroquinoxaline-2,3-dione (DNQX), is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, DNQX allows researchers to isolate and study other synaptic currents, such as those mediated by N-methyl-D-aspartate (NMDA) receptors, and to investigate the role of AMPA/kainate receptors in various physiological and pathological processes.
These application notes provide a detailed protocol for performing whole-cell voltage clamp recordings in acute brain slices to study the effects of DNQX on excitatory postsynaptic currents (EPSCs).
Quantitative Data Summary
The following table summarizes the key quantitative data for DNQX, providing a quick reference for its inhibitory potency and recommended concentrations for in vitro electrophysiology experiments.
| Parameter | Value | Receptor Target(s) | Notes | Reference(s) |
| IC₅₀ | 0.5 µM | AMPA Receptor | The concentration at which DNQX inhibits 50% of the AMPA receptor response. | [1][2] |
| IC₅₀ | 2 µM | Kainate Receptor | The concentration at which DNQX inhibits 50% of the kainate receptor response. | [2] |
| IC₅₀ | 40 µM | NMDA Receptor (glycine site) | At higher concentrations, DNQX can exhibit off-target effects at the glycine (B1666218) binding site of the NMDA receptor. | [1][2] |
| Working Concentration | 10 - 20 µM | AMPA/Kainate Receptors | Commonly used concentration range for effective blockade of AMPA/kainate receptor-mediated currents in brain slices. | [1] |
| Stock Solution | 10 mM in DMSO | - | A common method for preparing a concentrated stock solution of DNQX for long-term storage. | [1] |
Signaling Pathway and Mechanism of Action
DNQX acts as a competitive antagonist at the glutamate (B1630785) binding site of AMPA and kainate receptors. By binding to the receptor, DNQX prevents glutamate from binding and activating the channel, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials.
Caption: Mechanism of DNQX antagonism at the AMPA receptor.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing whole-cell voltage clamp recordings from neurons in acute brain slices to investigate the effects of DNQX.
Part 1: Preparation of Acute Brain Slices
This protocol is optimized for obtaining healthy brain slices from adult rodents.
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and carbogenated):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl₂·4H₂O
-
10 mM MgSO₄·7H₂O
-
pH 7.3-7.4, bubbled with 95% O₂ / 5% CO₂ (carbogen) for at least 15 minutes before use.
-
-
Artificial Cerebrospinal Fluid (aCSF, carbogenated):
-
126 mM NaCl
-
3 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM Glucose
-
2 mM CaCl₂
-
2 mM MgCl₂
-
pH 7.4, bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG slicing solution.
-
Mount the brain on a vibratome stage and submerge it in the ice-cold slicing solution.
-
Cut 250-300 µm thick slices of the brain region of interest.
-
Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.[1]
Part 2: Whole-Cell Voltage Clamp Recording
Solutions and Reagents:
-
aCSF: As described above.
-
aCSF with DNQX: Prepare aCSF containing the desired final concentration of DNQX (e.g., 10 µM) from a 10 mM stock solution in DMSO.[1]
-
Intracellular Solution (K-Gluconate based):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH adjusted to 7.3 with KOH, osmolarity adjusted to ~290 mOsm.
-
Equipment:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with intracellular solution.[1]
-
Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, approach a healthy-looking neuron in the slice.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (a high-resistance seal >1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.[1]
-
Allow the cell to stabilize for 5-10 minutes and record a baseline of spontaneous or evoked EPSCs.
-
Switch the perfusion to the aCSF containing DNQX.
-
Record for 5-10 minutes to observe the effect of DNQX on EPSCs. A significant reduction or complete block of the fast component of the EPSCs is expected.[1]
-
To confirm the reversibility of the DNQX effect, switch the perfusion back to the control aCSF and record for another 10-15 minutes (washout).
Experimental Workflow and Logic
The following diagram illustrates the logical flow of a whole-cell voltage clamp experiment designed to test the effect of DNQX.
Caption: Experimental workflow for a whole-cell voltage clamp experiment with DNQX.
Troubleshooting
-
Unstable Recordings: Ensure proper grounding of all equipment. Use fresh intracellular and extracellular solutions. Check for vibrations in the setup.
-
Difficulty Forming a Gigaohm Seal: The slice quality may be poor. Ensure the pipette tip is clean. Try using a different cell.
-
No Effect of DNQX: Confirm the concentration and proper application of DNQX. Ensure the recorded currents are indeed AMPA/kainate receptor-mediated.
-
Irreversible Effect of DNQX: The washout time may be insufficient. Some off-target effects at high concentrations might be less reversible.
By following these detailed protocols and application notes, researchers can effectively utilize whole-cell voltage clamp recordings with DNQX to investigate the fundamental roles of AMPA and kainate receptors in neuronal function.
References
DNQX In Vivo Application and Dosage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors.[1] By blocking these receptors, DNQX inhibits fast excitatory synaptic transmission in the central nervous system. This property makes it an invaluable tool in neuroscience research to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes, including neurotoxicity, synaptic plasticity, and behavioral responses. These application notes provide a comprehensive guide to the in vivo use of DNQX, including detailed protocols for its administration, dosage information, and an overview of its mechanism of action.
Data Presentation
DNQX Dosage Summary for In Vivo Studies
The following tables summarize recommended dosages for DNQX in common rodent models. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the experimental conditions. Therefore, pilot studies are always recommended to determine the most effective dose for your specific application.
Table 1: Intraperitoneal (i.p.) Administration of DNQX
| Animal Model | Dosage Range | Application | Reference(s) |
| Mouse | 5 - 10 mg/kg | Inhibition of phencyclidine (PCP)-induced gene expression | [2] |
| Rat | 1 - 3 mg/kg | Blockade of fear-potentiated startle | [3] |
Table 2: Intracerebroventricular (i.c.v.) Administration of DNQX
| Animal Model | Dosage | Application | Reference(s) |
| Rat | 5 µL of 0.5 mg/mL | Inhibition of PCP-induced gene expression | [2] |
| Rat | Varies | Investigation of stress hormone release | [4] |
Table 3: Direct Intracerebral Administration of DNQX
| Animal Model | Brain Region | Dosage | Application | Reference(s) | | :--- | :--- | :--- | :--- | | Rat | Nucleus Accumbens | 1 µ g/0.5 µL/side | Study of drug-induced conditioned place preference |[1] |
Mechanism of Action: Antagonism of AMPA and Kainate Receptors
DNQX competitively binds to the glutamate binding site on both AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby reducing excitatory postsynaptic potentials and dampening neuronal excitability.
Experimental Protocols
Preparation of DNQX Solution for In Vivo Administration
DNQX is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo applications, a stock solution is typically prepared in DMSO and then diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration just before use. It is important to keep the final concentration of DMSO as low as possible to avoid solvent-induced toxicity.
Materials:
-
DNQX powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of DNQX and DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Weigh the DNQX powder and dissolve it in the appropriate volume of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the DNQX is completely dissolved.
-
On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. For example, to achieve a final concentration of 1 mg/mL with 10% DMSO, dilute 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the final solution briefly before drawing it into the injection syringe.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Intraperitoneal injection is a common method for systemic administration of drugs.
Materials:
-
Prepared DNQX solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., in mg/kg).
-
Gently restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.
-
Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol. This area is chosen to avoid the cecum on the left side and the bladder in the midline.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Slightly retract the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate incorrect placement.
-
If no fluid is aspirated, slowly and steadily inject the DNQX solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats
Intracerebroventricular injection allows for the direct administration of DNQX into the cerebrospinal fluid, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery.
Materials:
-
Prepared DNQX solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
Suturing material
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma (the intersection of the sagittal and coronal sutures).
-
Use a stereotaxic atlas for the rat brain to determine the coordinates for the lateral ventricle. A common coordinate relative to bregma is: Anteroposterior (AP): -0.9 mm; Mediolateral (ML): ±1.4 mm.[5]
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the appropriate dorsoventral (DV) depth (e.g., -3.5 mm from the skull surface).[5]
-
Infuse the DNQX solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to avoid a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow.
-
Slowly withdraw the needle.
-
Suture the incision.
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
-
Monitor the animal closely until it is fully ambulatory.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of central administration of the non-NMDA receptor antagonist DNQX on ACTH and corticosterone release before and during immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of DNQX in Blocking Amphetamine-Induced Sensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a competitive AMPA/kainate receptor antagonist, in preclinical research to block the behavioral sensitization induced by amphetamine. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the role of glutamatergic neurotransmission in the development and expression of psychostimulant-induced neuroadaptations.
Introduction
Behavioral sensitization to psychostimulants, such as amphetamine, is a phenomenon characterized by a progressive and enduring enhancement of the locomotor and stereotypic effects of the drug upon repeated, intermittent administration. This process is thought to underlie aspects of addiction, including drug craving and relapse. The neurobiological mechanisms of sensitization are complex, involving long-term potentiation (LTP)-like changes in synaptic plasticity within the mesocorticolimbic dopamine (B1211576) system. Glutamatergic signaling, particularly through AMPA receptors, plays a critical role in these neuroplastic changes. DNQX, by blocking AMPA/kainate receptors, has been instrumental in elucidating the contribution of this system to amphetamine sensitization.[1][2]
Key Signaling Pathways
Amphetamine increases extracellular dopamine levels in brain regions like the nucleus accumbens (NAc) and ventral tegmental area (VTA). This surge in dopamine, coupled with alterations in glutamatergic signaling, is crucial for the initiation and expression of sensitization. DNQX is hypothesized to interfere with this process by blocking the excitatory post-synaptic potentials mediated by AMPA receptors, thereby preventing the downstream signaling cascades that lead to synaptic strengthening and behavioral sensitization.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of DNQX on amphetamine-induced behaviors.
Table 1: Effect of DNQX on Amphetamine-Induced Locomotor Activity
| Animal Model | Brain Region | Amphetamine Dose | DNQX Dose | Effect on Locomotor Activity | Reference |
| Rat | Nucleus Accumbens | 1 mg/kg (i.p.) | 1 µ g/0.5 µL/side | Marginally attenuated during the first training session | [3] |
| Rat | Ventral Tegmental Area | 1 mg/kg (i.p.) | 1 µg (bilateral) | Potentiated contraversive turning (unilateral DNQX) | [1] |
Table 2: Effect of DNQX on Amphetamine-Induced Conditioned Place Preference (CPP)
| Animal Model | Brain Region | Amphetamine Dose | DNQX Dose | Effect on CPP | Reference |
| Rat | Nucleus Accumbens | 1 mg/kg (i.p.) | 1 µ g/0.5 µL/side | Inhibited acquisition | [3] |
| Rat | Nucleus Accumbens | Not specified | 1 µ g/0.5 µL/side | Inhibited expression | [3] |
Table 3: Effect of DNQX on Amphetamine-Induced Stereotypy
| Animal Model | Route of Administration | Amphetamine Dose | DNQX Dose | Effect on Stereotypy | Reference |
| Mouse | Systemic | Not specified | Not specified | Blocks both induction and expression | [2] |
Experimental Protocols
Protocol 1: Intracerebral Microinjection of DNQX
This protocol describes the procedure for targeted delivery of DNQX into a specific brain region, such as the nucleus accumbens or ventral tegmental area.
Materials:
-
DNQX (6,7-dinitroquinoxaline-2,3-dione)
-
Artificial cerebrospinal fluid (aCSF) or saline for vehicle
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinjection pump and syringes (e.g., Hamilton syringes)
-
Guide cannulae and internal injectors
-
Dental cement and skull screws
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Surgical Implantation of Guide Cannulae:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull at the desired coordinates for the guide cannulae and anchor screws.
-
Lower the guide cannulae to the target coordinates (e.g., for Nucleus Accumbens in rats: AP +1.6, ML ±1.5, DV -6.5 from bregma).
-
Secure the cannulae and screws with dental cement.
-
Insert dummy cannulae to keep the guide cannulae patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
DNQX Preparation: Dissolve DNQX in aCSF or saline to the desired concentration (e.g., 1 µ g/0.5 µL).
-
Microinjection:
-
Gently restrain the animal and remove the dummy cannulae.
-
Insert the internal injector, extending slightly beyond the tip of the guide cannula, into the guide.
-
Infuse the DNQX solution or vehicle at a slow, controlled rate (e.g., 0.25 µL/min).
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Withdraw the injector and replace the dummy cannula.
-
Protocol 2: Amphetamine-Induced Locomotor Sensitization
This protocol details a typical procedure for inducing and assessing locomotor sensitization to amphetamine and testing the effect of DNQX.
Apparatus:
-
Open-field activity chambers equipped with photobeam detectors or video tracking software.
Procedure:
-
Habituation: Habituate the animals to the testing chambers for 30-60 minutes for at least 2 consecutive days prior to the start of the experiment.
-
Induction Phase (Development of Sensitization):
-
On Day 1 (Baseline), administer vehicle and record locomotor activity for 60-90 minutes.
-
On subsequent days (e.g., Days 2-6, every other day), pre-treat with either vehicle or DNQX (systemically or via microinjection) at a specified time before amphetamine administration (e.g., 10 minutes for intracerebral, 30 minutes for systemic).
-
Administer amphetamine (e.g., 1-2.5 mg/kg, i.p.) and immediately place the animal in the activity chamber to record locomotor activity for 60-120 minutes.
-
-
Withdrawal Period: House the animals in their home cages with no drug treatment for a period of 7-21 days.
-
Expression Phase:
-
On the test day, pre-treat all animals with vehicle (to test the expression of sensitization). Alternatively, to test the effect of DNQX on expression, pre-treat a subset of amphetamine-sensitized animals with DNQX.
-
Administer a challenge dose of amphetamine (e.g., 1 mg/kg, i.p.) to all groups.
-
Record locomotor activity for 60-120 minutes.
-
Data Analysis:
-
Quantify locomotor activity as total distance traveled, number of beam breaks, or time spent mobile.
-
Compare the locomotor response to amphetamine on the first and last days of the induction phase to confirm the development of sensitization.
-
Compare the locomotor response to the amphetamine challenge between the saline pre-treated and amphetamine pre-treated groups to assess the expression of sensitization.
-
Analyze the effect of DNQX on both the development and expression of sensitization.
Protocol 3: Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding properties of amphetamine and the effect of DNQX on the acquisition and expression of this learned association.
Apparatus:
-
A three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place the animal in the central compartment and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any initial preference. Animals showing a strong unconditioned preference for one side may be excluded.
-
-
Conditioning Phase (Acquisition):
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, pre-treat with DNQX or vehicle, then administer amphetamine (e.g., 1-2.5 mg/kg, i.p.) and confine the animal to one of the outer compartments (the drug-paired side) for 30-45 minutes.
-
On vehicle conditioning days (often alternating with drug days), administer vehicle and confine the animal to the opposite compartment (the vehicle-paired side) for the same duration. The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-Conditioning Test (Expression):
-
One day after the final conditioning session, place the animal in the central compartment in a drug-free state and allow free access to all compartments for 15-20 minutes.
-
To test the effect of DNQX on expression, administer DNQX prior to this test session.
-
Record the time spent in each compartment.
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-conditioning test.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Compare the preference scores between groups to determine the effect of DNQX on the acquisition or expression of CPP.
Conclusion
DNQX is a valuable pharmacological tool for investigating the role of AMPA/kainate receptor-mediated glutamatergic transmission in the neuroplasticity underlying amphetamine-induced behavioral sensitization. The protocols outlined above provide a framework for studying the effects of DNQX on different facets of this phenomenon, from locomotor activation to the rewarding properties of the drug. By carefully designing and executing these experiments, researchers can further unravel the complex molecular and circuit-level mechanisms of psychostimulant addiction.
References
- 1. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNQX blockade of amphetamine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DNQX as an Inhibitor of PCP and Ketamine-Induced Hsp70 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP) and ketamine are dissociative anesthetics that act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Paradoxically, despite their role in blocking NMDA receptor-mediated excitotoxicity, high doses of PCP and ketamine can induce a cellular stress response in specific brain regions, such as the cingulate and retrosplenial cortex, leading to the expression of heat shock protein 70 (Hsp70).[3] This induction of Hsp70 is considered a marker of neuronal stress and potential neurotoxicity.[3]
The quinoxaline (B1680401) derivative, 6,7-dinitroquinoxaline-2,3-dione (DNQX), is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4] Research has demonstrated that DNQX can effectively inhibit the induction of Hsp70 caused by PCP and ketamine.[3] These application notes provide a detailed overview of the mechanism, experimental protocols, and relevant data for utilizing DNQX to study and potentially mitigate the neurotoxic effects of PCP and ketamine.
Mechanism of Action
PCP and ketamine, by blocking NMDA receptors, are thought to indirectly lead to the activation of AMPA receptors, resulting in an excessive influx of calcium through voltage-gated calcium channels.[3] This surge in intracellular calcium is a key trigger for cellular stress and the subsequent induction of the hsp70 gene.
DNQX exerts its inhibitory effect by blocking AMPA receptors, thereby preventing the downstream cascade initiated by PCP and ketamine. By antagonizing the AMPA receptor, DNQX is believed to prevent the excessive calcium influx, thus mitigating the cellular stress response and inhibiting the induction of Hsp70.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the inhibitory effect of DNQX on PCP and ketamine-induced Hsp70 induction.
Table 1: Drug Dosages and Administration Routes
| Compound | Dosage | Administration Route | Species | Reference |
| Phencyclidine (PCP) | 40 mg/kg | Intraperitoneal (i.p.) | Rat | [3] |
| Ketamine | 80, 100, 120 mg/kg | Intraperitoneal (i.p.) | Rat | [3] |
| DNQX | 5 or 10 mg/kg | Intraperitoneal (i.p.) | Rat | [3] |
| DNQX | 5 µL of 0.5 mg/mL | Intracerebroventricular (i.c.v.) | Rat | [3] |
Table 2: Inhibitory Potency (IC50) of DNQX for Ionotropic Glutamate Receptors
| Receptor | IC50 | Reference |
| AMPA | 0.5 µM | [5] |
| Kainate | 2 µM | [5] |
| NMDA | 40 µM | [5] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of PCP/Ketamine-Induced Hsp70 in Rats
This protocol describes the in vivo administration of DNQX to inhibit PCP or ketamine-induced Hsp70 expression in the rat brain, followed by immunohistochemical detection of Hsp70.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Phencyclidine (PCP) hydrochloride
-
Ketamine hydrochloride
-
DNQX (6,7-dinitroquinoxaline-2,3-dione)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for DNQX solubilization if necessary
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA) in PBS
-
Cryostat or vibrating microtome
-
Microscope slides
-
Immunohistochemistry reagents (see Protocol 2)
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Prepare fresh drug solutions on the day of the experiment. Dissolve PCP and ketamine in sterile saline. DNQX can be dissolved in a vehicle such as saline with a small amount of DMSO, or administered as a suspension.
-
Administer DNQX (5 or 10 mg/kg, i.p., or 5 µL of 0.5 mg/mL, i.c.v.) 30 minutes prior to the administration of PCP or ketamine.
-
Administer PCP (40 mg/kg, i.p.) or ketamine (80-120 mg/kg, i.p.).
-
A control group should receive the vehicle followed by saline. Other control groups should include vehicle followed by PCP/ketamine and DNQX followed by saline.
-
-
Tissue Collection and Preparation:
-
24 hours after drug administration, deeply anesthetize the rats.
-
Perform transcardial perfusion, first with cold PBS to clear the blood, followed by cold 4% PFA in PBS to fix the tissue.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) through the cingulate and retrosplenial cortex using a cryostat or vibrating microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C until use.
-
-
Hsp70 Immunohistochemistry:
-
Follow the detailed protocol for immunohistochemistry as described in Protocol 2.
-
Protocol 2: Immunohistochemistry for Hsp70 Detection in Rat Brain Sections
This protocol provides a general guideline for the immunohistochemical staining of Hsp70. Optimization of antibody concentrations and incubation times may be required.
Materials:
-
Rat brain sections (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
PBS with Triton X-100 (PBST)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Mouse anti-Hsp70 monoclonal antibody (e.g., clone C92)
-
Biotinylated secondary antibody: Goat anti-mouse IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope
Procedure:
-
Antigen Retrieval (if necessary):
-
For some antibodies, heat-induced epitope retrieval may improve staining. This can be done by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
-
Staining:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Incubate sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific binding.
-
Incubate sections with the primary anti-Hsp70 antibody diluted in blocking solution overnight at 4°C. The optimal dilution should be determined empirically.
-
Wash sections three times in PBST for 10 minutes each.
-
Incubate sections with the biotinylated secondary antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash sections three times in PBST for 10 minutes each.
-
Incubate sections with the ABC reagent according to the manufacturer's instructions for 30-60 minutes.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the sections in PBS.
-
-
Mounting and Analysis:
-
Mount the stained sections onto microscope slides.
-
Dehydrate the sections through a series of ethanol (B145695) gradients and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Examine the sections under a light microscope and quantify the Hsp70 immunoreactivity in the cingulate and retrosplenial cortex.
-
Mandatory Visualizations
Caption: Signaling pathway of PCP/Ketamine-induced Hsp70 and DNQX inhibition.
Caption: Experimental workflow for in vivo inhibition of Hsp70 induction.
References
- 1. PCP and Ketamine Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. What to know about PCP and ketamine [medicalnewstoday.com]
- 3. DNQX inhibits phencyclidine (PCP) and ketamine induction of the hsp70 heat shock gene in the rat cingulate and retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DNQX Disodium Salt in Immunocytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2] By blocking these receptors, DNQX effectively inhibits excitatory synaptic transmission in the central nervous system.[3] This property makes it a valuable tool in neuroscience research to investigate the roles of AMPA/kainate receptors in various physiological and pathological processes. In immunocytochemistry (ICC), DNQX disodium salt can be utilized to study the effects of blocking excitatory signaling on the expression, localization, and post-translational modification of specific proteins within cells. The disodium salt form offers the advantage of high water solubility, simplifying its use in aqueous cell culture media.
Mechanism of Action
DNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand glutamate. This blockade inhibits the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, leading to a reduction in neuronal excitation. This targeted inhibition allows researchers to dissect the downstream signaling pathways and cellular responses mediated by AMPA/kainate receptor activity.
Mechanism of DNQX as an AMPA/Kainate receptor antagonist.
Data Presentation
Properties of DNQX Disodium Salt
| Property | Value | Reference |
| Molecular Weight | 296.1 g/mol | |
| Solubility | Soluble in water (up to 100 mM) | |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C for up to 3 months. | [4] |
| Purity | ≥98% |
Recommended Working Concentrations
| Application | Concentration | Incubation Time | Cell Type | Observed Effect | Reference |
| Electrophysiology | 10 µM | 5 minutes | Mouse prelimbic cortex neurons | Complete block of spontaneous and evoked EPSCs | [3][5] |
| Immunocytochemistry | Various concentrations | 1 hour | SK-N-SH cells | Decrease in MEK1 (phospho S298) expression | [5] |
| Neurotoxicity Studies | Dose-dependent | 46 hours | Cultured rat hippocampal neurons | Induction of neurotoxicity | [6] |
| In vivo studies (i.c.v. injection) | Not specified | 15 minutes post-injection | Rats | Increase in plasma ACTH and corticosterone (B1669441) | [7] |
Experimental Protocols
Protocol 1: Immunocytochemical Staining of Cultured Cells Treated with DNQX Disodium Salt
This protocol describes the treatment of cultured cells with DNQX disodium salt to investigate its effect on the expression and phosphorylation of a target protein, followed by immunofluorescent staining.
Materials:
-
DNQX disodium salt
-
Cultured neuronal or other relevant cell lines (e.g., SK-N-SH)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and slides
-
6-well plates
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells under standard culture conditions.
-
-
DNQX Treatment:
-
Prepare a stock solution of DNQX disodium salt in sterile water.
-
On the day of the experiment, dilute the DNQX stock solution in pre-warmed cell culture medium to the desired final concentrations. A concentration range should be tested to determine the optimal dose for the desired effect.
-
Remove the existing medium from the cells and replace it with the DNQX-containing medium. Include a vehicle-only control (medium with water).
-
Incubate the cells for the desired period (e.g., 1 hour, as a starting point).[5]
-
-
Fixation:
-
Aspirate the DNQX-containing medium and gently wash the cells twice with PBS.
-
Add 4% paraformaldehyde solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its recommended working concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Experimental workflow for ICC with DNQX treatment.
Experimental Considerations
When designing an experiment using DNQX disodium salt for immunocytochemistry, several factors should be considered to ensure reliable and reproducible results.
Key considerations for designing DNQX ICC experiments.
-
Concentration and Incubation Time: The optimal concentration of DNQX and the duration of treatment will vary depending on the cell type, the specific downstream effect being investigated, and the turnover rate of the target protein. It is crucial to perform dose-response and time-course experiments to determine the ideal conditions.
-
Cell Type: The expression levels of AMPA and kainate receptors can differ significantly between cell types, which will influence the cellular response to DNQX.
-
Target Protein: The choice of the target protein for immunocytochemical analysis is critical. Consider proteins known to be downstream of glutamate receptor signaling, such as phosphorylated forms of signaling molecules (e.g., pMEK, pERK, pCREB) or proteins whose expression or localization is regulated by neuronal activity.
-
Controls: Always include a vehicle-only control to account for any effects of the solvent. Positive and negative controls for the immunocytochemical staining itself are also essential to validate the antibody's specificity.
By carefully considering these factors and following a well-defined protocol, researchers can effectively use DNQX disodium salt as a tool to investigate the intricate roles of AMPA/kainate receptor-mediated signaling in cellular function and dysfunction.
References
- 1. DNQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. DNQX - Wikipedia [en.wikipedia.org]
- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 5. DNQX, AMPA / kainate antagonist (CAS 2379-57-9) | Abcam [abcam.com]
- 6. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of central administration of the non-NMDA receptor antagonist DNQX on ACTH and corticosterone release before and during immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of DNQX Disodium Salt in Elucidating Dopamine Release Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors.[1] In the study of dopaminergic systems, DNQX serves as a critical pharmacological tool to investigate the role of glutamatergic neurotransmission in modulating dopamine (B1211576) release.[2][3] The activation of AMPA and kainate receptors can influence dopamine release, and DNQX is employed to block these effects, thereby helping to delineate the underlying signaling pathways.[4] These notes provide an overview of the applications of DNQX in dopamine release studies, along with detailed experimental protocols and data presentation.
Mechanism of Action
DNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and subsequent neuronal depolarization.[1] By blocking these excitatory inputs to dopaminergic neurons or their regulatory interneurons, DNQX can be used to study the contribution of fast excitatory synaptic transmission to both tonic and phasic dopamine release. It is important to note that while highly selective for AMPA and kainate receptors over NMDA receptors, some quinoxalinediones like DNQX may exhibit weak partial agonism at AMPA and kainate receptors and can also antagonize the glycine (B1666218) site of the NMDA receptor at higher concentrations.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing DNQX to investigate its effects on dopamine-related processes.
Table 1: Effective Concentrations of DNQX in In Vitro Preparations
| Preparation | Application | DNQX Concentration | Observed Effect | Reference |
| Mouse prelimbic cortex slices | Blockade of spontaneous and evoked EPSCs | 1 µM - 10 µM | Complete blockade of excitatory postsynaptic currents. | [5] |
| Retinal cultures | Inhibition of dopamine-induced ascorbate (B8700270) release | 200 µM | Significant inhibition of ascorbate release. |
Table 2: In Vivo Administration of DNQX and Observed Behavioral Outcomes
| Animal Model | Site of Administration | DNQX Dose | Behavioral Effect | Reference |
| Rat | Ventral Tegmental Area (VTA) | 1 µg (bilateral) | Increased locomotor activity. | [6] |
| Rat | Nucleus Accumbens | 1 µ g/0.5 µL/side (bilateral) | Inhibition of amphetamine-induced conditioned place preference. |
Signaling Pathways
The glutamatergic regulation of dopamine release is complex, involving both direct and indirect mechanisms. The following diagrams illustrate the key signaling pathways.
Caption: Glutamatergic regulation of dopamine release and the inhibitory action of DNQX.
Experimental Protocols
The following are detailed protocols for key experiments utilizing DNQX disodium salt to study dopamine release.
Protocol 1: In Vitro Dopamine Release Measurement using Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
This protocol is adapted from standard FSCV procedures for measuring dopamine release in ex vivo brain slices.
1. Materials and Reagents:
-
DNQX disodium salt
-
Rodent brain (e.g., rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 10 glucose.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
FSCV system with carbon-fiber microelectrodes
-
Bipolar stimulating electrode
2. Procedure:
-
Prepare fresh, ice-cold aCSF and continuously bubble with carbogen gas.
-
Anesthetize the animal and rapidly dissect the brain, placing it in the ice-cold, carbogenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum, nucleus accumbens) using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.
-
Place a single slice in the recording chamber of the FSCV setup, continuously perfused with carbogenated aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode and a bipolar stimulating electrode in the desired area of the brain slice.
-
Apply electrical stimulation (e.g., single pulse, 60 Hz, 2 ms (B15284909) duration) to evoke dopamine release and record the resulting signal.
-
Establish a stable baseline of evoked dopamine release by delivering stimulations every 2-3 minutes.
-
Prepare a stock solution of DNQX disodium salt and dilute it in aCSF to the desired final concentration (e.g., 10 µM).
-
Perfuse the brain slice with the DNQX-containing aCSF for a designated period (e.g., 15-20 minutes) to ensure receptor blockade.
-
Repeat the electrical stimulation protocol and record the dopamine signal in the presence of DNQX.
-
Analyze the data to compare dopamine release parameters (peak concentration, uptake rate) before and after DNQX application.
Caption: Experimental workflow for FSCV measurement of dopamine release with DNQX.
Protocol 2: In Vivo Dopamine Measurement using Microdialysis
This protocol outlines the use of in vivo microdialysis to assess the effect of DNQX on extracellular dopamine levels in freely moving animals.
1. Materials and Reagents:
-
DNQX disodium salt
-
Stereotaxic apparatus
-
Microdialysis probes
-
Surgical tools
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microinfusion pump
-
Fraction collector
-
HPLC-ECD system for dopamine analysis
2. Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours and collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer DNQX. This can be done systemically (e.g., intraperitoneal injection) or locally via reverse dialysis by dissolving DNQX in the perfusion aCSF.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
Express the post-DNQX dopamine levels as a percentage of the baseline levels for each animal.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNQX - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DNQX Disodium Salt Solution: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and handling of DNQX disodium (B8443419) salt solutions. It is intended for researchers, scientists, and drug development professionals using this AMPA/kainate receptor antagonist in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of DNQX disodium salt?
A1: DNQX disodium salt is readily soluble in water.[1][2] To prepare a stock solution, dissolve the solid powder in high-purity water (e.g., sterile, distilled, or deionized) to your desired concentration. Many suppliers confirm its solubility up to 100 mM.[1] For consistency, always use the batch-specific molecular weight provided on the product's certificate of analysis for your calculations.[1]
Q2: What is the recommended storage condition for the solid DNQX disodium salt?
A2: The solid form of DNQX disodium salt should be stored under desiccated conditions.[1][3] Storage temperatures recommended by various suppliers range from room temperature to 2-8°C.[1] For long-term storage of up to 12 months, keeping it at +4°C under desiccating conditions is also suggested.
Q3: How should I store the DNQX disodium salt stock solution?
A3: There are varied recommendations for storing DNQX disodium salt solutions, reflecting potential stability issues. The best practice is to prepare the solution fresh on the day of use.[2][3][4] If storage is necessary, it is generally recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C.[3][4] Stored this way, solutions may be stable for up to one to three months.[3] Some suppliers strongly advise against long-term storage of solutions.[5]
Q4: My DNQX solution appears to have precipitate after thawing. What should I do?
A4: Precipitation can occur when aqueous solutions of quinoxaline (B1680401) derivatives are frozen and thawed. Before use, it is crucial to allow the solution to equilibrate completely to room temperature.[2][3][4] Vortex or gently warm the vial to ensure all precipitate has redissolved, resulting in a clear solution. If the precipitate does not dissolve, this may indicate potential degradation or concentration changes, and it is advisable to prepare a fresh solution.
Q5: At what concentration is DNQX disodium salt typically used in experiments?
A5: DNQX disodium salt is a potent antagonist of AMPA and kainate receptors.[2] In cellular and slice electrophysiology experiments, it is commonly used at a working concentration of 10 µM to block excitatory postsynaptic currents (EPSCs).[2][3][4] However, the optimal concentration can vary depending on the specific experimental setup and biological preparation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate in thawed solution | Low temperature decreasing solubility; potential pH shift. | 1. Equilibrate the vial to room temperature.[2][3][4] 2. Gently vortex or sonicate to aid dissolution. 3. Visually inspect to ensure the solution is clear before use.[3] 4. If precipitate persists, discard and prepare a fresh solution. |
| Loss of antagonist potency | Chemical degradation of DNQX. | 1. Always prepare solutions fresh if possible.[2] 2. For stored solutions, avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Store solutions protected from light, as DNQX has pro-oxidative properties which may contribute to degradation.[3] 4. Ensure the pH of your experimental buffer is compatible and stable. |
| Variability in experimental results | Inconsistent solution concentration due to incomplete dissolution or degradation. | 1. Ensure the stock solution is homogenous and free of precipitate before making dilutions. 2. Use a freshly prepared stock solution for critical experiments to ensure consistent potency. 3. Calibrate your equipment and ensure accurate pipetting. |
Data Summary
Storage and Stability Recommendations for DNQX Disodium Salt
| Form | Solvent | Concentration | Short-Term Storage | Long-Term Storage | Source(s) |
| Solid | - | - | Room Temperature (Desiccate) | +4°C (Desiccate) | [1][3] |
| Solution | Water | Up to 100 mM | Prepare fresh for same-day use | Aliquot and store at -20°C for 1-3 months | [1][2][3] |
Experimental Protocols
Protocol: Preparation of DNQX Disodium Salt Stock Solution
-
Determine Required Mass: Using the batch-specific molecular weight (MW) from the Certificate of Analysis, calculate the mass of DNQX disodium salt powder needed to achieve the desired concentration and volume.
-
Formula: Mass (g) = Desired Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
-
Dissolution: Add the calculated mass of DNQX disodium salt to a sterile container. Add the appropriate volume of high-purity water (e.g., sterile, nuclease-free water).
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Storage/Use:
Visualizations
Caption: Mechanism of DNQX as an AMPA/Kainate receptor antagonist.
Caption: Workflow for handling precipitation in DNQX solutions.
Caption: A typical experimental workflow using DNQX disodium salt.
References
Technical Support Center: Troubleshooting DNQX in AMPA Receptor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DNQX to block AMPA receptor currents.
Frequently Asked Questions (FAQs)
Q1: Why is DNQX not blocking my AMPA receptor-mediated currents?
A1: Several factors could contribute to the incomplete or lack of blockage of AMPA receptor currents by DNQX. These can be broadly categorized into issues with the compound itself, the experimental setup, or unexpected biological complexities. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: What is the recommended working concentration for DNQX?
A2: For most applications, a DNQX concentration of 10 µM is effective for blocking both spontaneous and evoked excitatory postsynaptic currents (EPSCs).[1] However, the optimal concentration can vary depending on the specific cell type and experimental conditions. It is advisable to perform a concentration-response curve to determine the most effective concentration for your system. Lower concentrations (e.g., 1 µM) can also be effective in some cases.[1]
Q3: How should I prepare and store my DNQX stock solution?
A3: DNQX is typically dissolved in DMSO to create a stock solution (e.g., 100 mM).[1] When preparing your working solution, ensure that the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced effects on your cells.[2] For experiments where DMSO is not desirable, the water-soluble DNQX disodium (B8443419) salt is a suitable alternative.[1] Stock solutions should be prepared fresh if possible, but can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]
Q4: Could DNQX be acting as an agonist in my experiment?
A4: Yes, under certain conditions, DNQX can exhibit partial agonism at AMPA receptors. This is particularly relevant in the presence of specific transmembrane AMPA receptor regulatory proteins (TARPs), such as the γ2 subunit.[1] This partial agonism can lead to depolarization or an inward current, which might be misinterpreted as a failure to block the receptor.[3]
Q5: Are there any off-target effects of DNQX I should be aware of?
A5: While DNQX is a selective antagonist for AMPA and kainate receptors, at higher concentrations it can also exhibit some antagonist activity at the glycine (B1666218) site of the NMDA receptor.[2][4] This is an important consideration when interpreting results, especially if NMDA receptors are also active in your experimental system.
Troubleshooting Guide
If you are experiencing a lack of AMPA receptor current blockade with DNQX, follow this step-by-step troubleshooting guide.
Step 1: Verify DNQX Solution and Application
-
Concentration: Confirm that the final concentration of DNQX in your bath solution is appropriate (typically 10 µM).
-
Solubility: Ensure that the DNQX is fully dissolved in your stock and working solutions. If using the standard form of DNQX, make sure the final DMSO concentration is below 0.1%.[2] Consider using the more soluble DNQX disodium salt.
-
Application/Perfusion: Check that your perfusion system is working correctly and that the DNQX-containing solution is reaching the recorded cell. Allow sufficient time for the drug to equilibrate in the recording chamber (e.g., 5-10 minutes).[2]
Step 2: Assess Electrophysiological Recording Quality
-
Stable Recording: Ensure you have a stable whole-cell patch-clamp recording with a good seal resistance (GΩ) and low access resistance.[2] Unstable recordings can lead to artifacts that may be misinterpreted as persistent AMPA currents.
-
Holding Potential: For voltage-clamp experiments, hold the neuron at a negative potential, such as -70 mV, to isolate inward AMPA receptor-mediated currents and minimize the contribution of voltage-gated channels.[2][5]
Step 3: Consider Biological Factors
-
TARP-mediated Partial Agonism: If you observe a depolarization or inward current in the presence of DNQX, you may be seeing a TARP-dependent partial agonist effect.[1][3] This is more likely in cell types with high expression of certain TARPs.
-
Presence of Other Receptors: Confirm that the currents you are observing are indeed mediated by AMPA receptors. Kainate receptors are also blocked by DNQX, but if other glutamate (B1630785) receptors (like NMDA receptors) are active, you will still see synaptic currents.[2] Consider using a specific NMDA receptor antagonist, such as AP5, to isolate AMPA/kainate receptor currents.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Spontaneous EPSCs (sEPSCs)
-
Preparation: Prepare brain slices or cultured neurons as per your standard protocol.
-
Solutions: Use artificial cerebrospinal fluid (aCSF) for perfusion and an appropriate intracellular solution in your patch pipette.
-
Recording:
-
DNQX Application:
-
Switch the perfusion to aCSF containing the desired concentration of DNQX (e.g., 10 µM).
-
Continue recording for 5-10 minutes to observe the effect of DNQX on sEPSCs.[2]
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the DNQX.
-
Record for another 10-15 minutes to observe any recovery of sEPSC activity.[2]
-
-
Analysis:
-
Analyze the frequency and amplitude of sEPSCs before, during, and after DNQX application. A significant reduction in both parameters is expected with effective AMPA receptor blockade.[2]
-
Data Presentation
| Parameter | Value | Receptor Target | Reference |
| Typical Working Concentration | 10 µM | AMPA/Kainate | [1] |
| IC50 (AMPA) | 0.5 µM | AMPA | [2] |
| IC50 (Kainate) | 0.1 - 0.5 µM | Kainate | |
| Solubility (DMSO) | 100 mM | N/A | [1] |
| Final DMSO Concentration | < 0.1% | N/A | [2] |
Visualizations
Caption: Troubleshooting workflow for DNQX experiments.
Caption: DNQX mechanism of action at the AMPA receptor.
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNQX Concentration for Neuronal Culture
Welcome to the technical support center for optimizing 6,7-dinitroquinoxaline-2,3-dione (DNQX) concentration in neuronal culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for the effective use of DNQX.
Frequently Asked Questions (FAQs)
Q1: What is DNQX and what is its primary mechanism of action?
DNQX is a competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors.[1] By binding to these receptors, DNQX blocks the flow of ions into the neuron, thereby inhibiting excitatory postsynaptic currents (EPSCs).[2]
Q2: What is the recommended starting concentration for DNQX in neuronal cultures?
A common starting concentration for effectively blocking spontaneous and evoked EPSCs is 10 µM.[2][3] However, concentrations as low as 1 µM can also be effective.[2] The optimal concentration is highly dependent on the specific neuronal cell type and the experimental goals. A dose-response curve is recommended to determine the ideal concentration for your specific application.
Q3: What is the difference between DNQX, CNQX, and NBQX?
All three are antagonists of AMPA/kainate receptors, but they differ in their selectivity and off-target effects.[1]
-
DNQX: A potent and selective AMPA/kainate receptor antagonist.
-
CNQX: Also blocks AMPA and kainate receptors, but can have some antagonist activity at the glycine (B1666218) site of the NMDA receptor at higher concentrations.[4]
-
NBQX: Generally considered more selective for AMPA receptors over kainate receptors.[4]
Q4: Is DNQX neurotoxic?
Yes, DNQX can exhibit dose-dependent neurotoxicity in neuronal cultures, including those of rat hippocampal neurons.[1][5][6][7][8] This toxicity can sometimes occur through mechanisms independent of its action on ionotropic glutamate receptors.[1][5][6][7][8] It is crucial to perform viability assays to determine the optimal non-toxic concentration for your experiments.
Q5: How should I prepare a DNQX stock solution?
DNQX is soluble in DMSO.[2] A common stock solution concentration is 10 mM in DMSO. For experiments, this stock solution should be diluted in the culture medium to the final desired concentration. To avoid solvent-induced toxicity, the final DMSO concentration in the culture medium should typically be less than 0.1%. For aqueous solutions, the more water-soluble DNQX disodium (B8443419) salt is available and can be dissolved in water up to 100 mM.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed. | DNQX concentration is too high: DNQX can be neurotoxic at elevated concentrations.[1][5][6][7][8] | Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration for your specific neuronal cell type and culture duration. |
| Cell line sensitivity: Different neuronal types exhibit varying sensitivities to DNQX. | Start with a low concentration (e.g., 1 µM) and gradually increase it. | |
| Prolonged exposure: Continuous long-term exposure can lead to cytotoxicity. | Consider shorter incubation times or intermittent treatment schedules if your experimental design allows. | |
| Inconsistent or no effect of DNQX. | Incorrect concentration: Errors in dilution or calculation. | Double-check all calculations and ensure proper dilution of the stock solution. |
| Degradation of DNQX: Improper storage of stock solutions. | Prepare fresh stock solutions regularly and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] | |
| Precipitation of DNQX: DNQX has limited aqueous solubility. | Use the water-soluble DNQX disodium salt.[2][5] If using the freebase, ensure the final DMSO concentration is appropriate and that the solution is well-mixed. Visually inspect the media for any precipitates after adding DNQX. | |
| Precipitate forms in the culture medium. | Low solubility of DNQX freebase: The compound may be coming out of solution in the aqueous culture medium. | Use DNQX disodium salt, which is more water-soluble.[2][5] Ensure the stock solution is fully dissolved before adding it to the medium. Pre-warming the medium to 37°C before adding the DNQX stock can sometimes help. |
| Interaction with media components: Components of the culture medium may cause precipitation. | Test DNQX in a simpler, defined medium to identify potential interactions. | |
| Changes in neuronal morphology. | Neurotoxic effects: Higher concentrations or prolonged exposure can lead to neurite degeneration. | Lower the DNQX concentration and/or reduce the exposure time. |
| Off-target effects: DNQX may have effects on cellular processes beyond AMPA/kainate receptor antagonism. | Carefully observe and document any morphological changes. Consider using a different antagonist like NBQX to see if the effect persists. | |
| Alteration of synaptic activity: Chronic blockade of excitatory input can lead to changes in spine density and morphology. | These changes may be an expected outcome of long-term experiments. Correlate morphological changes with functional assays. |
Data Presentation
DNQX Potency and Selectivity
| Receptor | IC₅₀ Value | Notes |
| AMPA Receptor | 0.5 µM[9] | DNQX is a potent competitive antagonist. |
| Kainate Receptor | 0.1 - 2 µM[5][9] | High affinity for kainate receptors. |
| NMDA Receptor | 40 µM[9] | Significantly lower affinity compared to AMPA and kainate receptors, indicating good selectivity. |
Recommended Working Concentrations
| Application | Concentration Range | Reference |
| Blocking EPSCs | 1 - 20 µM | [2][10][11] |
| Neurotoxicity Studies | Dose-dependent | [6][7] |
Experimental Protocols
Protocol 1: Preparation of DNQX Stock and Working Solutions
Materials:
-
DNQX (freebase) or DNQX disodium salt
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Neuronal culture medium
Procedure for DNQX (freebase) Stock Solution (10 mM):
-
Weigh the appropriate amount of DNQX powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the DNQX is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Procedure for DNQX Disodium Salt Stock Solution (10 mM):
-
Weigh the appropriate amount of DNQX disodium salt powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
Preparation of Working Solution:
-
Thaw a single aliquot of the DNQX stock solution.
-
Dilute the stock solution in pre-warmed (37°C) neuronal culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Gently mix the medium by pipetting up and down.
Protocol 2: Determining Optimal DNQX Concentration using a Dose-Response Curve and MTT Assay for Cell Viability
This protocol is designed to identify the highest concentration of DNQX that does not induce significant neurotoxicity.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) plated in a 96-well plate
-
DNQX stock solution (10 mM in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
DNQX Treatment:
-
Prepare serial dilutions of DNQX in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of DNQX.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the experimental wells.
-
Express the viability of the treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the DNQX concentration to generate a dose-response curve.
-
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Primary neuronal culture treated with DNQX as described in Protocol 2.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare the reagents as described in published protocols.[9][12]
General Procedure (using a commercial kit):
-
Collect Supernatant: After the DNQX treatment period, carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the kit's protocol.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis:
-
Determine the amount of LDH release in treated wells relative to a positive control (cells lysed to release maximum LDH) and a negative control (vehicle-treated cells).
-
Calculate the percentage of cytotoxicity for each DNQX concentration.
-
Visualizations
Caption: Workflow for determining the optimal DNQX concentration.
Caption: DNQX antagonism of AMPA/Kainate receptor signaling.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. Differential dendritic integration of long-range inputs in association cortex via subcellular changes in synaptic AMPA-to-NMDA receptor ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 7. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNQX Neurotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the potential neurotoxic effects of 6,7-dinitroquinoxaline-2,3-dione (DNQX) when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is DNQX neurotoxic at high concentrations?
A1: Yes, studies have shown that DNQX can exhibit neurotoxicity at high concentrations. This toxic effect has been observed to be dose-dependent in cultured rat hippocampal neurons.[1][2][3][4] Intriguingly, this neurotoxicity appears to be independent of its well-known role as an antagonist of ionotropic glutamate (B1630785) receptors (AMPA and kainate receptors).[1][2][3][4]
Q2: What is the proposed mechanism for DNQX-induced neurotoxicity?
A2: The leading hypothesis is that DNQX's neurotoxicity at high concentrations is mediated by oxidative stress.[2] The molecule has pro-oxidant properties, and its cytotoxicity can be prevented by the presence of antioxidants. This suggests a mechanism separate from its effects on glutamate receptors.
Q3: Does DNQX-induced neurotoxicity affect all cell types in a culture?
A3: The neurotoxic effect of DNQX appears to be specific to neurons. Studies on cultured rat hippocampal cells have shown that while neurons undergo dose-dependent toxicity, surrounding glial cells are unaffected.[1][2][3][4]
Q4: Are there any off-target effects of DNQX that could contribute to neurotoxicity?
A4: Besides its primary antagonist activity at AMPA/kainate receptors, DNQX has been reported to have other effects. At high concentrations, it may act as a partial agonist at AMPA receptors in certain neuronal types, which could alter neuronal excitability. Additionally, it has been shown to antagonize the glycine (B1666218) site of the NMDA receptor. However, the primary mechanism for its neurotoxicity at high concentrations is believed to be through the induction of oxidative stress.
Troubleshooting Guide
Issue: Unexpected Neuronal Death in Cultures Treated with DNQX
Possible Cause 1: DNQX concentration is too high.
-
Troubleshooting Steps:
-
Review Concentration: Carefully check the final concentration of DNQX in your culture medium.
-
Consult Dose-Response Data: Refer to the table below for reported toxic concentrations of DNQX in cultured hippocampal neurons.
-
Titrate Concentration: If you are observing toxicity, perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
-
Quantitative Data: DNQX Dose-Dependent Neurotoxicity in Cultured Rat Hippocampal Neurons
| DNQX Concentration (µM) | Exposure Time | Cell Type | Observed Effect |
| 10 - 100 | 46 hours | Rat Hippocampal Neurons | Dose-dependent neurotoxicity |
| 50 | 46 hours | Rat Hippocampal Neurons | Significant neuronal death |
| 100 | 46 hours | Rat Hippocampal Neurons | Pronounced neuronal death |
Data compiled from studies indicating dose-dependent neurotoxicity. Specific percentages of cell viability reduction can be determined using the protocols outlined below.
Possible Cause 2: Receptor-independent neurotoxicity due to oxidative stress.
-
Troubleshooting Steps:
-
Include Antioxidant Control: To confirm if the observed toxicity is due to oxidative stress, include a control group co-treated with an antioxidant such as N-acetylcysteine (NAC). A reduction in cell death in the presence of the antioxidant would support this mechanism.
-
Measure Oxidative Stress Markers: Assess the levels of reactive oxygen species (ROS) in your cultures using fluorescent probes (e.g., DCFDA) to directly measure oxidative stress.
-
Issue: Inconsistent or Unexplained Electrophysiological Recordings with High DNQX Concentrations
Possible Cause: Off-target effects of DNQX.
-
Troubleshooting Steps:
-
Consider Partial Agonism: Be aware that in some neuron types, high concentrations of DNQX can act as a partial agonist at AMPA receptors, potentially causing unexpected depolarization.
-
Verify with Other Antagonists: If possible, use a structurally different AMPA/kainate receptor antagonist to confirm that the observed electrophysiological effects are due to receptor blockade and not an off-target effect of DNQX.
-
Lower Concentration: Use the lowest effective concentration of DNQX to achieve AMPA/kainate receptor antagonism to minimize potential off-target effects.
-
Experimental Protocols
Protocol 1: Assessment of DNQX Neurotoxicity using MTT Assay
This protocol provides a method to quantify neuronal viability based on the metabolic activity of mitochondria.
Materials:
-
Primary neuronal cell culture
-
DNQX stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a suitable density and culture for the desired duration (e.g., until mature).
-
DNQX Treatment: Prepare serial dilutions of DNQX in culture medium. Replace the existing medium with the DNQX-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 46 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-only control.
Protocol 2: Assessment of DNQX-Induced Membrane Damage using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
Primary neuronal cell culture
-
DNQX stock solution
-
Culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well culture plates
-
Plate reader (wavelength as specified by the kit manufacturer, typically around 490 nm)
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Signaling Pathways and Experimental Workflows
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant NAC and AMPA/KA receptor antagonist DNQX inhibited JNK3 activation following global ischemia in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DNQX Blockade of EPSCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete blockade of Excitatory Postsynaptic Currents (EPSCs) with 6,7-dinitroquinoxaline-2,3-dione (DNQX).
Troubleshooting Guide: Incomplete EPSC Blockade
Issue: Application of DNQX at standard concentrations (e.g., 10-20 µM) does not completely abolish evoked or spontaneous EPSCs.
Below is a step-by-step guide to diagnose and resolve potential causes for the residual current.
1. Verify DNQX Concentration and Delivery
-
Question: Is the final concentration of DNQX at the tissue accurate?
-
Troubleshooting Steps:
-
Recalculate Dilutions: Double-check all calculations for the preparation of the stock and working solutions.
-
Solution Stability: DNQX solutions, especially if stored for extended periods, may degrade. It is recommended to prepare fresh solutions from powder for each experiment or use aliquots stored at -20°C for no longer than a month.[1]
-
Solubility: DNQX has poor water solubility and is typically dissolved in DMSO to make a stock solution.[2] Ensure the stock solution is fully dissolved before diluting into your artificial cerebrospinal fluid (aCSF). For improved solubility, consider using the water-soluble DNQX disodium (B8443419) salt.[1]
-
Perfusion System: Check that your perfusion system is working correctly and that the solution containing DNQX is reaching the recording chamber and bathing the tissue adequately. Ensure complete exchange of the bath solution.
-
2. Assess Receptor Subtype and Auxiliary Subunit Contribution
-
Question: Could the residual current be due to the specific properties of the AMPA receptors in my preparation?
-
Troubleshooting Steps:
-
Partial Agonism via TARPs: Transmembrane AMPA Receptor Regulatory Proteins (TARPs), such as γ-2, can associate with AMPA receptors and alter their pharmacology. In the presence of certain TARPs, competitive antagonists like DNQX can act as partial agonists, directly gating the channel and producing a current.[1][3] This effect is a known cause of incomplete blockade or even direct depolarization by DNQX in some neuronal populations.
-
Consider Alternative Antagonists: To test for TARP-mediated partial agonism, use a non-competitive antagonist that binds to a different site on the AMPA receptor, such as GYKI 52466. This antagonist is not converted into an agonist by TARPs and should produce a complete block if the residual current is AMPA receptor-mediated.
-
3. Evaluate the Contribution of Kainate Receptors
-
Question: Is it possible that kainate receptors are contributing to the DNQX-resistant current?
-
Troubleshooting Steps:
-
DNQX as a Kainate Antagonist: DNQX is a competitive antagonist of both AMPA and kainate receptors.[4] However, the sensitivity of different kainate receptor subunit combinations to DNQX can vary.
-
Use More Selective Antagonists: To dissect the contribution of AMPA versus kainate receptors, you can use antagonists with higher selectivity. For example, NBQX has a higher selectivity for AMPA receptors over some kainate receptors compared to DNQX.[5] Comparing the block by DNQX with that of a more selective AMPA antagonist can help identify a kainate receptor-mediated component.
-
4. Rule Out Non-AMPA/Kainate Receptor Currents
-
Question: Could the remaining EPSC be mediated by other neurotransmitter receptors?
-
Troubleshooting Steps:
-
Isolate NMDA Receptor Currents: A common reason for an incomplete blockade of the total excitatory current is the presence of an NMDA receptor-mediated component. This can be tested by applying a specific NMDA receptor antagonist, such as D-AP5, in addition to DNQX.
-
Holding Potential: Ensure your cell is voltage-clamped at a negative potential (e.g., -60 to -70 mV) to maintain the voltage-dependent magnesium block of NMDA receptors, which will minimize their contribution to the current.[1]
-
Other Receptor Types: While less common for fast EPSCs, consider the possibility of other glutamate (B1630785) receptors (e.g., metabotropic glutamate receptors) or even other neurotransmitter systems contributing to the recorded currents depending on the specific brain region and experimental conditions.
-
Data Summary Table
The following table summarizes the concentrations and effects of various AMPA/kainate receptor antagonists discussed in the literature. This can serve as a reference for selecting appropriate concentrations and alternative pharmacological tools.
| Compound | Target Receptors | Typical Working Concentration | Expected Effect | Notes |
| DNQX | AMPA / Kainate | 10 - 20 µM | Competitive Antagonist | Can act as a partial agonist in the presence of TARPs.[1][3] Poor water solubility; disodium salt is a more soluble alternative.[1] |
| NBQX | AMPA > Kainate | 1 - 10 µM | Competitive Antagonist | More selective for AMPA receptors than CNQX.[5] |
| CNQX | AMPA / Kainate | 10 µM | Competitive Antagonist | Also has activity at the glycine (B1666218) site of NMDA receptors.[5] |
| GYKI 52466 | AMPA | 25 - 50 µM | Non-competitive Antagonist | A useful tool to circumvent the partial agonism of competitive antagonists caused by TARPs. |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of EPSCs
This protocol provides a general framework for recording spontaneous and evoked EPSCs and testing the efficacy of DNQX blockade.
-
Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min. Visualize neurons using DIC microscopy.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass (3-7 MΩ resistance).
-
Fill pipettes with an appropriate intracellular solution (e.g., a cesium-based solution to block potassium channels).
-
Obtain a whole-cell patch-clamp configuration from a neuron of interest.
-
Voltage-clamp the neuron at -70 mV to record inward EPSCs.[6]
-
-
Data Acquisition:
-
Baseline: Record spontaneous EPSCs (sEPSCs) for 5-10 minutes to establish a stable baseline.
-
Evoked EPSCs (optional): Place a stimulating electrode in a relevant afferent pathway. Deliver brief current pulses (e.g., 150 µs) every 10-20 seconds to evoke EPSCs.[1] Adjust the stimulus intensity to obtain a reliable, submaximal response.
-
-
DNQX Application:
-
Switch the perfusion to aCSF containing the desired concentration of DNQX (e.g., 10 µM).
-
Continue recording for 5-10 minutes to allow the drug to take full effect.
-
Observe the reduction or blockade of sEPSCs and/or evoked EPSCs.
-
-
Washout: (Optional) Perfuse with control aCSF to determine the reversibility of the DNQX effect.
-
Analysis: Analyze the frequency and amplitude of EPSCs before, during, and after DNQX application using appropriate software.
Visualizations
Caption: Competitive antagonism of the AMPA receptor by DNQX.
References
- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. DNQX | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. Regulation of AMPA receptor gating and pharmacology by TARP auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
DNQX disodium salt solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of DNQX disodium (B8443419) salt. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful use of this compound in your experiments.
Solubility Data Summary
The solubility of DNQX and its disodium salt in common laboratory solvents is summarized below. The disodium salt form offers significantly improved aqueous solubility.
| Compound | Solvent | Maximum Concentration | Reference |
| DNQX Disodium Salt | Water | 100 mM | [1][2][3] |
| DNQX (Free Base) | DMSO | 100 mM | [4] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of DNQX disodium salt solutions.
Question: I am having trouble dissolving DNQX disodium salt in water, even though it is reported to be water-soluble. What should I do?
Answer:
If you are experiencing difficulty dissolving DNQX disodium salt, consider the following troubleshooting steps:
-
pH Adjustment: The solubility of quinoxaline (B1680401) derivatives can be pH-dependent. Although DNQX disodium salt is generally soluble in water, ensuring the pH of your water is neutral to slightly alkaline can be beneficial.[5]
-
Gentle Warming: For many solid solutes, solubility increases with a slight increase in temperature.[6] You can try gently warming the solution to aid dissolution.
-
Sonication: Using a sonicator can help to break up any clumps of powder and increase the surface area for dissolution.
-
Fresh Solvent: Ensure you are using high-purity, fresh deionized or distilled water.
Question: My DNQX disodium salt solution has formed a precipitate after storage. Can I still use it?
Answer:
The formation of a precipitate indicates that the compound has come out of solution. It is crucial to redissolve the precipitate completely before use to ensure accurate concentration.
-
Equilibrate to Room Temperature: If the solution was stored at a low temperature, allow it to fully equilibrate to room temperature.[1][4]
-
Gentle Warming and Vortexing: Gently warm the solution and vortex or sonicate until the precipitate is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Prepare Fresh Solutions: Best practice is to prepare fresh solutions on the day of use. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month.[1][3][4] Avoid repeated freeze-thaw cycles.
Question: Can I prepare a concentrated stock solution of DNQX disodium salt in a buffer other than water?
Answer:
While DNQX disodium salt is highly soluble in water, its solubility in buffered solutions can be lower due to the presence of other salts. It is recommended to prepare the initial high-concentration stock solution in water and then dilute it to the final working concentration in your desired physiological buffer. This minimizes the risk of precipitation.
Experimental Protocols
Preparation of DNQX Disodium Salt Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of DNQX disodium salt.
Materials:
-
DNQX disodium salt powder
-
High-purity deionized or distilled water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of DNQX disodium salt for your desired volume and concentration. For example, for 1 ml of a 10 mM solution, you will need 2.961 mg of DNQX disodium salt (Molecular Weight: 296.1 g/mol ).
-
Weigh the DNQX disodium salt powder accurately.
-
Add the appropriate volume of water to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for up to one month.[1][3]
Whole-Cell Patch-Clamp Electrophysiology Protocol for Investigating Synaptic Transmission
This protocol describes the use of DNQX disodium salt to block AMPA/kainate receptor-mediated currents in whole-cell patch-clamp recordings from cultured neurons or acute brain slices.[7]
Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 D-Glucose. The aCSF should be freshly prepared and continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.3-7.4.[7]
-
Intracellular Pipette Solution (K-Gluconate based): (in mM) 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3.
-
DNQX Stock Solution: 10 mM DNQX disodium salt in water.
Procedure:
-
Prepare the brain slices or cultured neurons for recording.
-
Establish a stable whole-cell recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) for 5-10 minutes in normal aCSF.
-
Prepare the DNQX working solution by diluting the 10 mM stock solution into the aCSF to a final concentration of 10-20 µM.[7]
-
Perfuse the recording chamber with the DNQX-containing aCSF.
-
Record the synaptic activity in the presence of DNQX. A significant reduction or complete block of sEPSCs is expected, indicating the blockade of AMPA/kainate receptors.[7]
Visualizing Experimental Workflows and Concepts
Troubleshooting DNQX Disodium Salt Solubility
Caption: A decision-making workflow for troubleshooting DNQX disodium salt solubility issues.
DNQX Disodium Salt in Blocking Synaptic Transmission
Caption: Signaling pathway illustrating how DNQX blocks AMPA/kainate receptors.
References
- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 3. hellobio.com [hellobio.com]
- 4. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing DNQX precipitation in artificial cerebrospinal fluid (aCSF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 6,7-dinitroquinoxaline-2,3-dione (DNQX) in artificial cerebrospinal fluid (aCSF).
Frequently Asked Questions (FAQs)
Q1: Why is my DNQX precipitating out of my aCSF solution?
A1: DNQX precipitation in aCSF is a common issue primarily due to its low solubility in aqueous solutions. Several factors can contribute to this:
-
Exceeding Solubility Limit: The concentration of DNQX in your aCSF likely surpasses its solubility threshold.
-
Improper Dissolution Method: Directly adding solid DNQX to aCSF is likely to result in precipitation. The standard and recommended method is to first dissolve DNQX in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1]
-
pH of aCSF: The pH of the aCSF is critical for the stability of its components and can influence the solubility of dissolved compounds. A stable physiological pH of around 7.4 is typically maintained by bubbling the aCSF with carbogen (B8564812) (95% O2, 5% CO2).[2]
-
Low Temperature: The solubility of many compounds, including DNQX, can decrease at lower temperatures.
Q2: What is the difference between DNQX and DNQX disodium (B8443419) salt?
A2: The primary difference is their solubility in aqueous solutions. DNQX disodium salt is a more water-soluble form of DNQX.[3] This makes it a preferable option when direct dissolution in aCSF is desired, avoiding the need for organic solvents like DMSO.
Q3: How should I prepare my DNQX solution to avoid precipitation?
A3: The most reliable method is to prepare a concentrated stock solution of DNQX in DMSO (e.g., 10-20 mM) and then dilute this stock into the aCSF to achieve the final desired working concentration.[1] It is crucial to ensure the final concentration of DMSO in the aCSF is minimal (typically less than 0.1%) to prevent solvent-induced effects on your experimental preparation.[1]
Q4: Can the composition of my aCSF affect DNQX solubility?
A4: While direct interactions between DNQX and specific aCSF components are not widely documented, the overall chemical environment of the aCSF is important. The presence of divalent cations like Ca²⁺ and Mg²⁺, along with phosphate (B84403) and bicarbonate buffers, creates a complex ionic environment. Maintaining the correct pH and ensuring all aCSF components are fully dissolved before adding the DNQX stock solution can help prevent precipitation.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding DNQX stock to aCSF.
| Possible Cause | Explanation | Recommended Solution |
| Final concentration is too high | The final concentration of DNQX in the aCSF exceeds its solubility limit. | Lower the final working concentration of DNQX. If a high concentration is necessary, consider using the more water-soluble DNQX disodium salt.[3] |
| Improper mixing technique | Adding the DMSO stock solution too quickly into the aCSF can create localized high concentrations, causing the DNQX to "crash out" of the solution. | Add the DNQX DMSO stock solution drop-wise to the aCSF while continuously and vigorously vortexing or stirring. |
| Low quality or old DMSO | DMSO is hygroscopic and can absorb water over time, which can reduce its effectiveness as a solvent for DNQX. | Use a fresh, high-quality, anhydrous grade of DMSO to prepare your stock solution. |
Issue 2: The DNQX/aCSF solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Explanation | Recommended Solution |
| Supersaturation | The initial solution may be in an unstable, supersaturated state. Over time, the excess DNQX will precipitate out. | Prepare the DNQX/aCSF solution fresh for each experiment and use it as soon as possible. Avoid long-term storage of the final working solution. |
| Temperature changes | A decrease in temperature can reduce the solubility of DNQX, causing it to precipitate. | Maintain a constant and appropriate temperature for your experimental setup. If the solution was prepared at room temperature and is used at a lower temperature, precipitation may occur. |
| pH instability of aCSF | If the aCSF is not continuously bubbled with carbogen, the pH can drift, potentially affecting DNQX solubility. | Ensure continuous and adequate carbogenation of the aCSF throughout the experiment to maintain a stable pH of ~7.4.[2] |
| Evaporation | Over the course of a long experiment, evaporation of water from the aCSF can increase the concentration of DNQX, leading to precipitation. | Minimize evaporation by covering the aCSF reservoir and using a perfusion system that limits exposure to air. |
Quantitative Data Summary
| Compound | Solvent | Maximum Concentration | Reference |
| DNQX | DMSO | ≥ 35 mg/mL (≥ 138.81 mM) | [4] |
| Water | < 0.1 mg/mL (insoluble) | [4] | |
| DNQX disodium salt | Water | Soluble to 100 mM |
Experimental Protocols
Protocol for Preparing DNQX in aCSF
This protocol details the recommended procedure for preparing a working solution of DNQX in aCSF to minimize the risk of precipitation.
-
Prepare aCSF: Prepare your standard aCSF solution. A typical composition includes (in mM): 127 NaCl, 1.0 KCl, 1.2 KH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.4 CaCl₂, and 1.3 MgCl₂.[5]
-
Saturate aCSF with Carbogen: Continuously bubble the aCSF with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes to ensure it is fully saturated and the pH is stable at ~7.4.[2]
-
Prepare DNQX Stock Solution: Weigh out the required amount of DNQX powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the DNQX is fully dissolved.
-
Prepare Final Working Solution:
-
Vigorously stir or vortex the carbogen-saturated aCSF.
-
Slowly add the DNQX/DMSO stock solution drop-by-drop to the stirring aCSF to achieve the desired final concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO in the aCSF is kept to a minimum (e.g., ≤ 0.1%). For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution, resulting in 0.1% DMSO.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness before use.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Opposing Changes in Synaptic and Extrasynaptic N-Methyl-D-Aspartate Receptor Function in Response to Acute and Chronic Restraint Stress [frontiersin.org]
Technical Support Center: DNQX Off-Target Effects
Welcome to the technical support center for 6,7-dinitroquinoxaline-2,3-dione (DNQX). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding potential off-target effects of DNQX in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of DNQX?
A1: DNQX is primarily known as a competitive antagonist of ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2] However, it is crucial to be aware of its known off-target effects to ensure accurate interpretation of experimental results. A primary off-target activity of DNQX is its antagonism of the glycine (B1666218) binding site on the NMDA receptor.[3][4][5] Additionally, under certain conditions, such as the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors, leading to neuronal depolarization.[2][6] Some studies also suggest that DNQX may exhibit pro-oxidant activity.[2]
Q2: I am observing neurotoxicity in my neuronal cultures treated with DNQX that doesn't seem to be related to AMPA/kainate receptor blockade. What could be the cause?
A2: This unexpected neurotoxicity could be an off-target effect. It has been reported that DNQX can induce dose-dependent neurotoxicity in cultured rat hippocampal neurons through a mechanism independent of ionotropic glutamate receptors.[1] This effect appears to be specific to neurons, as glial cells are not affected.[1] Another possibility is off-target cytotoxicity due to its pro-oxidant properties.[2]
Q3: My experimental results with DNQX are inconsistent, or I suspect an off-target effect is confounding my data. How can I troubleshoot this?
A3: Inconsistent results are a common indicator of off-target effects. To troubleshoot, consider the following steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your DNQX stock. Impurities can lead to unexpected biological activity.
-
Use a Control Compound: If available, use an inactive analog of DNQX to confirm that the observed effect is not due to the chemical scaffold itself.
-
Employ an Alternative Antagonist: Use a structurally different AMPA/kainate receptor antagonist with a different off-target profile (e.g., NBQX) to see if the same effect is observed.
-
Genetic Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR to silence the expression of the intended target (AMPA/kainate receptor subunits). If the phenotype of the genetic knockdown matches the effect of DNQX, it is more likely an on-target effect.[7]
-
Test for NMDA Receptor Glycine Site Antagonism: If you suspect involvement of NMDA receptors, perform experiments to test for glycine site antagonism. This can be done by examining the effect of DNQX in the presence of varying concentrations of glycine.[8][9]
-
Assess for Partial Agonism: In electrophysiology experiments, particularly in brain regions with high TARP expression like the thalamic reticular nucleus, test for DNQX-induced depolarization or inward currents.[6]
Troubleshooting Guides
Issue 1: Unexpected Neuronal Depolarization or Excitation
-
Possible Cause: DNQX can act as a partial agonist at AMPA receptors, especially in neurons expressing certain TARP subunits.[2][6] This effect has been observed in thalamic reticular nucleus (TRN) neurons.[6]
-
Troubleshooting Steps:
-
Perform whole-cell voltage-clamp recordings to check for an inward current induced by DNQX application in the absence of glutamate.[6]
-
Test if the DNQX-induced depolarization can be blocked by a non-competitive AMPA receptor antagonist like GYKI 52466.[6]
-
Investigate the expression of TARP subunits in your experimental system.
-
Issue 2: Incomplete Blockade of Glutamatergic Transmission or Neurotoxicity
-
Possible Cause: DNQX can act as an antagonist at the glycine co-agonist site of the NMDA receptor.[4][5] This can lead to a reduction in NMDA receptor-mediated currents and neuroprotection against NMDA-induced toxicity, which might be misinterpreted as a non-AMPA/kainate effect.
-
Troubleshooting Steps:
-
In electrophysiological experiments, test the effect of DNQX on NMDA-mediated currents in the presence of saturating concentrations of glycine. The antagonistic effect of DNQX at the glycine site should be surmountable by high concentrations of glycine.[8]
-
In neurotoxicity assays, compare the protective effect of DNQX against NMDA- and kainate-induced cell death. Potent protection against NMDA toxicity is indicative of glycine site antagonism.[4]
-
Data Presentation
Table 1: Quantitative Data on DNQX On-Target and Off-Target Activities
| Target | Action | Species | Assay | IC50 / Ki | Reference(s) |
| AMPA Receptor | Antagonist | Rat | Radioligand Binding | 0.5 µM | [10] |
| Kainate Receptor | Antagonist | Rat | Radioligand Binding | 2 µM | [10] |
| NMDA Receptor | Antagonist | Rat | Radioligand Binding | 40 µM | [10] |
| NMDA Receptor Glycine Site | Antagonist | Rat | [3H]glycine Binding | ~5.7 µM (for CNQX, a related compound) | [8] |
| NMDA Receptor Glycine Site | Antagonist | Rat | [3H]glycine Binding | Micromolar affinity | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay for NMDA Receptor Glycine Site
-
Objective: To determine the affinity of DNQX for the strychnine-insensitive glycine binding site on the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat telencephalon.[5]
-
Radioligand: Use [³H]glycine as the radioligand.[11]
-
Incubation: Incubate the prepared membranes with a fixed concentration of [³H]glycine and varying concentrations of DNQX.
-
Separation: Separate bound and free radioligand using rapid filtration.[11]
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.[11]
-
Analysis: Determine the IC50 value of DNQX for the glycine binding site by analyzing the competition binding data.[11]
-
Whole-Cell Voltage-Clamp Recordings to Test for Partial Agonism
-
Objective: To investigate if DNQX exhibits partial agonist activity at AMPA receptors in a specific neuronal population.
-
Methodology:
-
Preparation: Obtain acute brain slices containing the neurons of interest (e.g., thalamic reticular nucleus).
-
Recording: Establish whole-cell voltage-clamp recordings from the target neurons. Hold the neurons at a negative membrane potential (e.g., -70 mV).[2]
-
Application of DNQX: Perfuse the slice with a solution containing DNQX (e.g., 20 µM) and observe for any changes in the holding current. An inward current suggests an excitatory effect.[6]
-
Control for Synaptic Activity: Perform the experiment in the presence of tetrodotoxin (B1210768) (TTX) to block action potential-driven synaptic transmission and ensure the observed effect is postsynaptic.[6]
-
Pharmacological Confirmation: Co-apply a non-competitive AMPA receptor antagonist (e.g., GYKI 52466) to confirm that the DNQX-induced current is mediated by AMPA receptors.[6]
-
Mandatory Visualization
Caption: On-target vs. off-target actions of DNQX.
Caption: Troubleshooting workflow for DNQX experiments.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) antagonizes NMDA-evoked [3H]GABA release from cultured cortical neurons via an inhibitory action at the strychnine-insensitive glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
DNQX disodium salt purity and experimental variability
Welcome to the technical support center for DNQX disodium (B8443419) salt. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the purity and handling of DNQX disodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of DNQX disodium salt and how is it determined?
A1: The purity of DNQX disodium salt is typically ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[5]
Q2: How should I store DNQX disodium salt powder and its solutions?
A2: Proper storage is crucial to maintain the integrity of DNQX disodium salt.
-
Solid Form: The solid powder should be stored at room temperature and kept in a desiccated environment to prevent moisture absorption.[1][2][4] Some suppliers recommend storage at 2-8°C.[3]
-
Stock Solutions: It is recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the solution and store it at -20°C for up to one month, or as long as three months according to some sources.[1][3] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[1]
Q3: What is the solubility of DNQX disodium salt?
A3: DNQX disodium salt is soluble in water up to 100 mM.[1][2][3][4]
Q4: At what concentration is DNQX disodium salt typically used?
A4: A common working concentration for DNQX disodium salt is 10 µM to effectively block AMPA/kainate receptors and reduce excitatory postsynaptic currents (EPSCs).[1][6] However, effective concentrations can be as low as 1 µM.[1][6] The optimal concentration will depend on the specific experimental setup and should be determined empirically.
Q5: Can DNQX have effects other than AMPA/kainate receptor antagonism?
A5: Yes. In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist.[1][6] It has also been noted to have pro-oxidant activity and can cause selective depolarization of certain neurons, such as those in the thalamic reticular nucleus.[1][2][4][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no antagonist effect observed. | 1. Degraded DNQX: Improper storage of the solid or stock solution. 2. Incorrect Concentration: Calculation error or suboptimal concentration for the specific cell type or preparation. 3. Precipitation: DNQX precipitated out of the solution upon freezing or during the experiment. | 1. Use a fresh vial of DNQX disodium salt. Prepare a fresh stock solution. 2. Verify calculations and perform a dose-response curve to determine the optimal concentration. 3. Ensure the solution is fully dissolved after thawing. If precipitation is observed, gently warm and vortex the solution. Consider preparing fresh solution. |
| Variability between experiments. | 1. Inconsistent Solution Preparation: Differences in weighing, solvent volume, or mixing. 2. Age of Solution: Using stock solutions of different ages. 3. Light Exposure: Although not explicitly stated for the disodium salt, related compounds can be light-sensitive. | 1. Follow a standardized protocol for solution preparation. 2. Prepare fresh stock solutions for each set of experiments or use aliquots from the same stock frozen on the same day. 3. Minimize exposure of the solid and solutions to light. Store in amber vials or cover with foil. |
| Unexpected excitatory effects. | 1. Partial Agonism: Presence of TARP subunits in the experimental system. 2. Selective Neuronal Depolarization: The cell type being studied is sensitive to DNQX-induced depolarization (e.g., thalamic reticular nucleus neurons).[7] | 1. Be aware of the potential for partial agonism. Consider using an alternative antagonist like NBQX, which is reported to be more specific and potent. 2. Carefully review the literature for known effects of DNQX on your specific neuronal population. |
| Precipitate in the stock solution after thawing. | 1. Freeze-thaw cycles: Repeated freeze-thaw cycles can reduce the stability of the solution. 2. Concentration too high: The concentration may be too high for the storage temperature. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, prepare a fresh, lower-concentration stock solution. |
Summary of Quantitative Data
| Parameter | Value | Source |
| Purity | ≥98% or ≥99% (by HPLC) | [1][2][3][4] |
| Solubility in Water | Up to 100 mM | [1][2][3][4] |
| Typical Working Concentration | 1-10 µM | [1][6] |
| IC50 for Kainate Receptors | 0.1 µM | [2][4] |
| IC50 for AMPA Receptors | 0.5 µM | [2][4] |
| Storage (Solid) | Room Temperature (desiccated) or 2-8°C | [1][2][3][4] |
| Storage (Solution) | -20°C for up to 1-3 months | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DNQX Disodium Salt Stock Solution
-
Weighing: Accurately weigh out the required amount of DNQX disodium salt (Molecular Weight: 296.1 g/mol ) in a sterile microcentrifuge tube.[2] For example, for 1 ml of a 10 mM solution, weigh 2.961 mg.
-
Dissolving: Add the appropriate volume of high-purity water (e.g., Milli-Q or equivalent) to the tube.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. The solution should be clear.
-
Aliquoting and Storage: If not for immediate use, divide the stock solution into smaller, single-use aliquots. Store these aliquots at -20°C.
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted from a study on mouse prelimbic cortex brain slices.[1][6]
-
Preparation: Obtain whole-cell voltage-clamp recordings from the neurons of interest.
-
Baseline Recording: Record baseline spontaneous and/or evoked excitatory postsynaptic currents (EPSCs). EPSCs can be evoked via a stimulating electrode.[1][6]
-
DNQX Application: Bath-apply DNQX disodium salt at the desired concentration (e.g., 10 µM) for a sufficient duration (e.g., 5 minutes) to ensure complete receptor inhibition.[1][6]
-
Recording: Continuously record EPSCs during DNQX application to observe the antagonist effect.
-
Washout: If required, wash out the DNQX by perfusing with fresh artificial cerebrospinal fluid (aCSF).
Visualizations
Caption: DNQX competitively antagonizes AMPA/kainate receptors.
Caption: Troubleshooting workflow for DNQX-related experiments.
Caption: Factors influencing experimental outcomes with DNQX.
References
- 1. hellobio.com [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. DNQX Disodium Salt [sigmaaldrich.com]
- 4. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNQX Disodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and handling DNQX disodium (B8443419) salt for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is DNQX disodium salt and what is its primary application?
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a selective antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2][3] It is a more water-soluble form of DNQX, making it easier to use in aqueous solutions for various in vitro and in vivo neuroscience experiments.[1] Its primary application is to block excitatory neurotransmission mediated by these receptors to study synaptic plasticity, neurotoxicity, and other neurological processes.[1]
Q2: What is the solubility of DNQX disodium salt?
DNQX disodium salt is soluble in water up to a concentration of 100 mM.[1]
Q3: How should I store DNQX disodium salt?
The solid powder should be stored at room temperature and desiccated to prevent moisture absorption.[1] Prepared stock solutions should be aliquoted and stored at -20°C for up to one month to maintain stability.[1] It is recommended to prepare solutions on the day of use if possible.[1]
Q4: Can I use solvents other than water?
While DNQX disodium salt is specifically designed for aqueous solubility, the freebase form of DNQX is soluble in DMSO, also up to 100 mM.[4] For applications requiring a non-aqueous solvent, DNQX freebase might be a more suitable alternative.
Troubleshooting Guide: Why is My DNQX Disodium Salt Not Dissolving?
Difficulty in dissolving DNQX disodium salt can arise from several factors, from the quality of the solvent to the handling of the compound itself. This guide provides a systematic approach to identify and resolve common dissolution issues.
Initial Checks & Quick Fixes
| Potential Issue | Quick Solution |
| Lumping of Powder | Gently break up any visible clumps with a clean spatula before adding the solvent. Add the powder to the solvent while vortexing to ensure rapid dispersion. |
| Incorrect Solvent | Ensure you are using high-purity, nuclease-free water. Contaminants can affect solubility. |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution.[5] |
In-Depth Troubleshooting
If the initial checks do not resolve the issue, consider the following factors:
1. Solvent and Compound Quality:
-
Solvent Purity: Use sterile, high-purity water (e.g., Milli-Q or equivalent) for preparing solutions. Impurities in the water can interact with the compound and hinder dissolution.
-
Compound Integrity: Ensure the DNQX disodium salt has been stored correctly, as recommended by the manufacturer (desiccated at room temperature).[1] Improper storage can lead to degradation or changes in the physical properties of the compound.
2. Solution Preparation Technique:
-
Vortexing/Stirring: Continuous agitation is crucial. Add the powder slowly to the vortex of the solvent to prevent clumping at the bottom of the tube.
-
Sonication: If gentle vortexing is insufficient, brief sonication in a water bath can help break up stubborn particles and enhance dissolution.[5]
3. Physicochemical Factors:
-
pH of the Solution: The solubility of quinoxaline (B1680401) derivatives can be pH-dependent. Although DNQX disodium salt is designed for water solubility, the pH of your water or buffer can influence its dissolution. If you are using a buffer, ensure it is at a physiological pH (around 7.2-7.4).
-
Concentration: Attempting to prepare a solution above the 100 mM solubility limit will result in undissolved material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving DNQX disodium salt.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of DNQX Disodium Salt
Materials:
-
DNQX disodium salt powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: Determine the mass of DNQX disodium salt needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of DNQX disodium salt is approximately 296.1 g/mol .
-
For example, to prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 296.1 g/mol = 0.002961 g = 2.961 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of DNQX disodium salt powder.
-
Dispense the solvent: Add the appropriate volume of sterile, nuclease-free water to a sterile microcentrifuge tube.
-
Dissolve the compound: While vortexing the water, slowly add the weighed DNQX disodium salt powder. Continue to vortex until the powder is completely dissolved. The solution should be clear.
-
Aliquot and store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Signaling Pathway Blocked by DNQX
DNQX acts as an antagonist at AMPA and kainate receptors, preventing the binding of the excitatory neurotransmitter glutamate. This blocks the influx of positive ions (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting excitatory postsynaptic potentials (EPSPs).
Caption: Mechanism of action of DNQX in blocking glutamate signaling.
References
- 1. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 4. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting DNQX Effects on Thalamic Reticular Nucleus (TRN) Neurons
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the effects of DNQX on thalamic reticular nucleus (TRN) neurons. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I applied DNQX, an AMPA/kainate receptor antagonist, to my TRN neuron recording, but I'm observing a depolarization instead of the expected blockade of excitatory transmission. Is this a recording artifact?
A: This is likely not an artifact but a known, specific effect of DNQX on TRN neurons. Research has shown that DNQX can act as a partial agonist on AMPA receptors in TRN neurons, leading to membrane depolarization.[1][2][3] This effect is in contrast to its action in other thalamic neurons, such as those in the ventrobasal (VB) nucleus, where it does not typically cause depolarization.[1]
Q2: What is the proposed mechanism for the depolarizing effect of DNQX on TRN neurons?
A: The depolarization caused by DNQX in TRN neurons is believed to be mediated by the direct activation of postsynaptic AMPA receptors.[1] This effect is blocked by other AMPA receptor antagonists like GYKI 52466 and kynurenic acid.[1][2] The response can also be potentiated by positive allosteric modulators of AMPA receptors, such as trichloromethiazide, further supporting the involvement of AMPA receptors.[1][2] The selective action on TRN neurons may be related to the specific subunit composition of AMPA receptors or the presence of transmembrane AMPA receptor regulatory proteins (TARPs) in these neurons.[2][3]
Q3: At what concentration of DNQX can I expect to see this depolarizing effect in TRN neurons?
A: Studies have reported observing this depolarization at a concentration of 20 μM DNQX.[1] It is important to note that the effective concentration can vary depending on experimental conditions.
Q4: How can I confirm that the depolarization I'm seeing is a genuine DNQX effect and not due to experimental error?
A: To validate your findings, you can perform the following control experiments:
-
Co-application with a non-competitive AMPA receptor antagonist: The DNQX-induced depolarization should be blocked by a non-competitive antagonist like GYKI 52466 (e.g., at 50 μM).[1]
-
Test on other thalamic neurons: Record from neurons in a different thalamic nucleus, such as the ventrobasal nucleus, where DNQX is not expected to cause depolarization.[1]
-
Washout: The depolarization should be reversible upon washing out DNQX from the recording chamber.[1]
Q5: Are there any solubility issues with DNQX that I should be aware of?
A: DNQX is known to have limited solubility in aqueous solutions.[4] It is often dissolved in DMSO as a stock solution.[4] A more water-soluble form, DNQX disodium (B8443419) salt, is also available and can be dissolved in water up to 100 mM.[5][6][7][8] When using a DMSO stock, ensure the final concentration of DMSO in your recording solution is low (typically <0.1%) to avoid off-target effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during electrophysiology experiments with DNQX on TRN neurons.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No observable effect of DNQX application. | 1. Inactive Compound: DNQX solution may have degraded. 2. Low Concentration: The concentration of DNQX may be too low to elicit a response. 3. Blocked Perfusion Line: The drug may not be reaching the slice. 4. Misidentified Cell Type: The recorded neuron may not be a TRN neuron. | 1. Prepare Fresh Solution: Prepare a fresh solution of DNQX from powder for each experiment. If using the disodium salt, prepare solutions on the same day and store at -20°C for up to a month if necessary.[6] 2. Increase Concentration: If no effect is observed at a lower concentration, consider increasing it. A concentration of 20 μM has been shown to be effective.[1] 3. Check Perfusion System: Ensure your perfusion system is working correctly and that the solution is flowing over the slice. 4. Verify Cell Location: Confirm the anatomical location of your recording electrode within the thalamic reticular nucleus. |
| Unstable baseline recording after DNQX application. | 1. Mechanical Instability: Drift in the recording setup. 2. Temperature Fluctuations: Changes in the temperature of the recording solution. 3. Reference Electrode Issues: A faulty or unstable reference electrode. 4. Perfusion System Artifacts: Electrical noise or pressure changes from the perfusion system. | 1. Check for Vibrations: Ensure the anti-vibration table is floating correctly and there are no external sources of vibration.[9] 2. Maintain Constant Temperature: Use a temperature controller to maintain a stable temperature in the recording chamber. 3. Check Reference Electrode: Ensure the reference electrode is properly chlorided and making good contact with the bath solution. 4. Ground Perfusion System: Ensure all components of the perfusion system are properly grounded.[9] |
| High electrical noise in the recording. | 1. Improper Grounding: Ground loops or poor grounding of equipment. 2. External Electrical Interference: Noise from nearby electrical equipment. 3. Issues with the Faraday Cage: The Faraday cage is not properly sealed or grounded. | 1. Common Ground: Connect all equipment to a single, common ground point.[9] 2. Identify and Isolate Noise Sources: Systematically turn off nearby equipment to identify the source of the noise.[9] 3. Secure Faraday Cage: Ensure the Faraday cage is completely closed and properly grounded.[9] |
| Difficulty forming a giga-ohm seal on TRN neurons. | 1. Poor Slice Quality: Unhealthy neurons due to slicing procedure or incubation conditions. 2. Pipette Issues: Clogged or improperly shaped pipette tip. 3. Incorrect Positive Pressure: Too much or too little positive pressure when approaching the cell. | 1. Optimize Slicing and Recovery: Use a protective cutting solution (e.g., with sucrose (B13894) or NMDG) and ensure adequate recovery time in oxygenated aCSF.[10] 2. Use Fresh Pipettes: Pull fresh pipettes with an appropriate resistance (typically 4-8 MΩ).[9] Ensure the tip is clean. 3. Adjust Positive Pressure: Apply gentle positive pressure as you approach the neuron and release it just before making contact with the cell membrane.[9] |
Quantitative Data Summary
| Compound | Action | Target | Effective Concentration | Observed Effect on TRN Neurons | Reference |
| DNQX | Partial Agonist | AMPA Receptors | 20 μM | Membrane depolarization, inward current | [1] |
| GYKI 52466 | Non-competitive Antagonist | AMPA Receptors | 50 μM | Blocks DNQX-induced depolarization | [1] |
| Kynurenic acid | Non-specific Antagonist | Ionotropic Glutamate Receptors | Not specified | Blocks DNQX-induced depolarization | [1][2] |
| Trichloromethiazide | Positive Allosteric Modulator | AMPA Receptors | 500 μM | Potentiates DNQX-induced depolarization | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from TRN Neurons in Brain Slices
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
-
Slice Preparation:
-
Anesthetize and decapitate a young rat (e.g., postnatal day 10-18).[1]
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing sucrose to improve cell viability).[11]
-
Cut coronal or horizontal slices (e.g., 300-400 µm thick) containing the thalamic reticular nucleus using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour to recover.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Visualize TRN neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.
-
The internal solution should be appropriate for the recording configuration (e.g., a potassium-based solution for current-clamp or a cesium-based solution to block potassium channels in voltage-clamp).
-
Approach a TRN neuron with the patch pipette while applying gentle positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to obtain the whole-cell configuration.
-
Record baseline neuronal activity (membrane potential in current-clamp or holding current in voltage-clamp).
-
-
Drug Application:
-
Prepare a stock solution of DNQX (e.g., in DMSO) and dilute it to the final desired concentration in aCSF on the day of the experiment. The disodium salt of DNQX can be dissolved directly in aCSF.[5][6][7][8]
-
Apply DNQX to the slice via the perfusion system.
-
Record the changes in membrane potential or holding current.
-
To test for reversibility, wash out the drug by perfusing with drug-free aCSF.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of DNQX action on TRN neuron AMPA receptors.
Caption: Experimental workflow for studying DNQX effects on TRN neurons.
Caption: Troubleshooting decision tree for unexpected DNQX effects.
References
- 1. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. hellobio.com [hellobio.com]
- 7. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 8. DNQX disodium salt | AMPA Receptors | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DNQX vs. NBQX: A Comparative Guide to AMPA Receptor Antagonism
For researchers in neuroscience and drug development, selecting the appropriate antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a critical decision that can significantly impact experimental outcomes. Among the available options, the quinoxaline (B1680401) derivatives DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are two of the most widely utilized competitive antagonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process.
Performance Comparison: Potency and Selectivity
Both DNQX and NBQX are competitive antagonists at AMPA and kainate receptors.[1][2] However, the addition of a 6-nitro substitution in NBQX results in a marked increase in potency at non-NMDA ionotropic receptors compared to other quinoxalinedione (B3055175) derivatives.[3] NBQX generally exhibits higher potency and selectivity for AMPA receptors over kainate receptors when compared to DNQX.
Table 1: Quantitative Comparison of Antagonist Potency
| Compound | Receptor Target | Potency (IC₅₀/Kᵢ) | Experimental System | Reference |
| NBQX | AMPA | IC₅₀ = 0.15 µM | Not specified | |
| Kainate | IC₅₀ = 4.8 µM | Not specified | ||
| AMPA | Apparent Kᵢ = 63 nM | Xenopus oocytes expressing rat cortex mRNA | [3] | |
| Kainate | Apparent Kᵢ = 78 nM | Xenopus oocytes expressing rat cortex mRNA | [3] | |
| AMPA-mediated EPSPs | IC₅₀ = 0.90 µM | Hippocampal slices (CA1) | [3] | |
| DNQX | AMPA/Kainate | Commonly used at 10 µM to block EPSCs | Mouse prelimbic cortex brain slice | [4] |
Note: Direct comparative studies of DNQX and NBQX under identical experimental conditions are limited. The data presented for DNQX is a commonly cited effective concentration, while more precise potency values are available for NBQX.
NBQX demonstrates a significantly higher affinity for AMPA receptors, with IC₅₀ values in the sub-micromolar range. In contrast, DNQX is typically used at higher micromolar concentrations to achieve effective antagonism of AMPA receptor-mediated currents.[4] While both compounds also antagonize kainate receptors, NBQX generally shows a greater selectivity for AMPA receptors. It is also important to note that DNQX and its analog CNQX may act as weak partial agonists at AMPA and kainate receptors and can antagonize the glycine (B1666218) site of the NMDA receptor, a property not typically associated with NBQX.
Experimental Protocols
The characterization of AMPA receptor antagonists like DNQX and NBQX relies on key experimental techniques such as radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Kᵢ) of DNQX and NBQX for AMPA receptors.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from a brain region rich in AMPA receptors, such as the rat cerebral cortex.
-
Radioligand: A radiolabeled AMPA receptor agonist, such as [³H]AMPA, is used.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (DNQX or NBQX).
-
Separation: The receptor-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To determine the functional antagonism of AMPA receptor-mediated currents by DNQX and NBQX.
Methodology:
-
Cell Preparation: Neurons, either in culture or in acute brain slices, are used for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to record inward currents.
-
Agonist Application: An AMPA receptor agonist (e.g., glutamate (B1630785) or AMPA) is applied to the neuron to evoke an inward current.
-
Antagonist Application: The antagonist (DNQX or NBQX) is co-applied with the agonist at varying concentrations.
-
Data Analysis: The reduction in the amplitude of the agonist-evoked current by the antagonist is measured to determine the IC₅₀ value.
Visualizing the Mechanisms
To better understand the context in which DNQX and NBQX function, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow.
Caption: AMPA Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
Both DNQX and NBQX are effective competitive antagonists of AMPA receptors, but they exhibit important differences in their pharmacological profiles. NBQX is a more potent and selective antagonist for AMPA receptors compared to DNQX. The choice between these two compounds will depend on the specific requirements of the experiment. For studies requiring high potency and selectivity for AMPA receptors, NBQX is the superior choice. DNQX remains a useful tool, particularly when a broader blockade of non-NMDA receptors is desired or when comparing results with older literature. Researchers should carefully consider the data presented here and the specific aims of their study to make an informed decision.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of DNQX and CNQX on Rat Thalamic Neurons
For researchers and drug development professionals investigating glutamatergic neurotransmission in the thalamus, understanding the nuanced effects of antagonists is paramount. This guide provides an objective comparison of two widely used quinoxaline (B1680401) derivatives, 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), on rat thalamic neurons. The information presented is based on key experimental findings, offering a clear perspective on their differential actions.
A pivotal study reveals that DNQX and CNQX, traditionally known as non-NMDA receptor antagonists, exhibit selective excitatory actions on specific populations of thalamic neurons.[1][2][3] Notably, these compounds produce a consistent depolarization in GABAergic neurons of the thalamic reticular nucleus (TRN), while having minimal to no effect on thalamocortical relay neurons in the ventrobasal (VB) nucleus.[1][2][4] This suggests a departure from their classical role as pure antagonists, indicating they may act as partial agonists at AMPA receptors in TRN neurons.[1] This effect is likely mediated by the specific composition of AMPA receptor subunits and their association with transmembrane AMPA receptor regulatory proteins (TARPs) in TRN neurons.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of DNQX and CNQX on the membrane potential and inward current of TRN and VB neurons in rat thalamic slices.
| Compound (Concentration) | Neuron Type | Average Membrane Depolarization (mV) | Average Inward Current (pA) |
| DNQX (20 µM) | TRN | 3.3 ± 1.1 | -14.3 ± 5.6 |
| DNQX (20 µM) | VB | 0.2 ± 0.5 | 1.3 ± 2.3 |
| CNQX (20 µM) | TRN | 5.0 ± 2.2 | Not Reported |
Data sourced from Lee et al. (2010).[1]
Experimental Protocols
The data presented above were obtained through whole-cell patch-clamp recordings in vitro. Below is a detailed methodology based on the key experimental study.[1]
1. Brain Slice Preparation:
-
Animal Model: Sprague-Dawley rats (postnatal days 10-18) were used.[1]
-
Anesthesia and Decapitation: Rats were anesthetized with isoflurane (B1672236) and decapitated.
-
Brain Extraction: The brain was rapidly removed and placed in an ice-cold, oxygenated (95% O2, 5% CO2) slicing solution containing (in mM): 234 sucrose, 11 glucose, 26 NaHCO3, 2.5 KCl, 1.25 NaH2PO4, 10 MgSO4, and 0.5 CaCl2.
-
Slicing: Coronal slices (300 µm thick) containing the thalamic reticular nucleus and ventrobasal nucleus were prepared using a vibratome.
-
Incubation: Slices were incubated at 32°C for 30 minutes in an oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 26 NaHCO3, 2.5 KCl, 1.25 NaH2PO4, 10 glucose, 2 MgSO4, and 2 CaCl2. After this, the slices were maintained at room temperature until recording.
2. Electrophysiological Recording:
-
Recording Chamber: Slices were transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.
-
Neuron Visualization: Neurons in the TRN and VB nuclei were visualized using an upright microscope with infrared differential interference contrast optics.
-
Whole-Cell Patch-Clamp: Whole-cell recordings were performed using borosilicate glass pipettes (3-6 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5% biocytin, adjusted to pH 7.3 with KOH.
-
Data Acquisition: Recordings were made in current-clamp or voltage-clamp mode using a Multiclamp 700B amplifier. Data were filtered at 2 kHz and digitized at 10 kHz.
3. Drug Application:
-
Method: Drugs were applied to the recording chamber by switching the perfusion between different aCSF reservoirs containing the desired compounds.
-
Compounds Tested: DNQX (20 µM) and CNQX (20 µM) were applied to both TRN and VB neurons.[1]
Visualizations
Experimental Workflow
Signaling Pathway
References
- 1. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
Distinguishing AMPA/Kainate from NMDA Currents: A Guide to DNQX and Alternatives
For researchers, scientists, and drug development professionals, the precise pharmacological dissection of glutamate (B1630785) receptor subtypes is paramount for understanding synaptic transmission and developing targeted therapeutics. This guide provides a comprehensive comparison of 6,7-dinitroquinoxaline-2,3-dione (DNQX) and its alternatives in distinguishing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor-mediated currents from those of N-methyl-D-aspartate (NMDA) receptors, supported by quantitative data and detailed experimental protocols.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates a variety of ionotropic receptors, broadly classified into AMPA, kainate, and NMDA subtypes. The ability to pharmacologically isolate the activity of these receptor subtypes is crucial for elucidating their distinct roles in physiological processes like learning and memory, as well as their involvement in pathological conditions such as epilepsy and neurodegenerative diseases. DNQX has long been a cornerstone tool for this purpose, owing to its selective antagonism of AMPA and kainate receptors.
Performance Comparison: DNQX and Alternatives
DNQX is a competitive antagonist that exhibits significantly higher potency for AMPA and kainate receptors compared to NMDA receptors. This selectivity allows for the effective blockade of the fast component of excitatory postsynaptic currents (EPSCs) mediated by AMPA/kainate receptors, thereby isolating the slower, NMDA receptor-mediated component. However, other quinoxaline (B1680401) derivatives, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), offer different selectivity profiles that may be advantageous for specific experimental contexts.
| Antagonist | Receptor Subtype | IC50 (µM) | Ki (µM) | Selectivity Profile |
| DNQX | AMPA | 0.5[1][2] | 0.25[3] | Potent AMPA/kainate antagonist with significantly lower affinity for the NMDA receptor.[1][2] At higher concentrations, it may also act on the glycine (B1666218) site of the NMDA receptor.[4] |
| Kainate | 2[2] | 0.53[3] | ||
| NMDA | 40[1][2] | 4.1[3] | ||
| CNQX | AMPA | 0.3[5] | 0.40[3] | Similar to DNQX but can also antagonize the glycine site on the NMDA receptor complex.[5] |
| Kainate | 1.5[5] | 0.27[3] | ||
| NMDA | 25[5] | 13[3] | ||
| NBQX | AMPA | - | 0.063[3] | Highly potent and selective AMPA/kainate antagonist with very low affinity for NMDA receptors, making it a more specific blocker for non-NMDA receptors.[3][6] |
| Kainate | - | 0.078[3] | ||
| NMDA | - | >300[3] |
Experimental Protocols
The isolation of NMDA receptor-mediated currents using DNQX is a standard procedure in electrophysiology, typically performed using the whole-cell patch-clamp technique on cultured neurons or acute brain slices.
Protocol: Pharmacological Isolation of NMDA-Mediated EPSCs
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2).
-
Intracellular Solution: Prepare a potassium-based internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, and 0.5 Na-GTP. Adjust pH to 7.2-7.4 with KOH.
-
DNQX Stock Solution: Prepare a 10 mM stock solution of DNQX in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C.[7]
2. Whole-Cell Patch-Clamp Recording:
-
Prepare cultured neurons or acute brain slices (250-300 µm thick) and allow them to recover in aCSF for at least 1 hour.[1]
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[1]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[1]
-
Under visual guidance, approach a neuron and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[1]
-
Rupture the membrane to establish the whole-cell configuration.[1]
3. Data Acquisition:
-
Clamp the neuron at a holding potential of -70 mV.[1]
-
Record baseline spontaneous or evoked EPSCs for 5-10 minutes. These currents will be a composite of AMPA/kainate and NMDA receptor-mediated events.
-
To specifically measure NMDA currents, it is common to hold the cell at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor.[8]
4. Application of DNQX:
-
Continue recording for 5-10 minutes to allow for the complete block of AMPA/kainate receptors. The remaining inward current at negative potentials (or outward current at positive potentials) will be predominantly mediated by NMDA receptors.
5. (Optional) Application of an NMDA Receptor Antagonist:
-
To confirm that the remaining current is indeed mediated by NMDA receptors, subsequently apply a specific NMDA receptor antagonist, such as D-AP5 (50 µM), and observe the abolition of the remaining current.
Visualizing the Mechanism of Action
To better understand the role of DNQX in the glutamatergic synapse and the experimental workflow for isolating NMDA currents, the following diagrams are provided.
Caption: Glutamatergic synapse showing DNQX selectively blocking AMPA and kainate receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
Validating AMPA Receptor Blockade: A Comparative Guide to DNQX and Other Antagonists
For researchers in neuroscience and drug development, accurately validating the blockade of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is crucial for dissecting glutamatergic neurotransmission and developing novel therapeutics. 6,7-dinitroquinoxaline-2,3-dione (DNQX) has long been a cornerstone tool for this purpose. This guide provides a comprehensive comparison of DNQX with other commonly used AMPA receptor antagonists, supported by experimental data and detailed protocols to aid in the selection and application of the most appropriate tool for your research needs.
Competitive vs. Non-Competitive Antagonism: A Mechanistic Overview
AMPA receptor antagonists can be broadly classified based on their mechanism of action:
-
Competitive Antagonists: These compounds, including DNQX, CNQX, and NBQX, bind to the same site on the AMPA receptor as the endogenous agonist, glutamate (B1630785). By occupying this binding site, they prevent glutamate from activating the receptor and opening the ion channel. The efficacy of competitive antagonists can be overcome by increasing the concentration of the agonist.
-
Non-Competitive Antagonists: These antagonists, such as GYKI 52466, bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site.[1] This binding induces a conformational change in the receptor that prevents the channel from opening, even when glutamate is bound. The action of non-competitive antagonists is not surmountable by increasing agonist concentration.
-
Channel Blockers: A distinct class of non-competitive antagonists, like NASPM, physically occludes the ion channel pore, thereby preventing ion flow. These are often specific for calcium-permeable AMPA receptors (CP-AMPARs), which lack the edited GluA2 subunit.
Quantitative Comparison of AMPA Receptor Antagonists
The selection of an appropriate antagonist often depends on its potency and selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values for DNQX and its alternatives. Lower IC50 values indicate higher potency.
| Competitive Antagonist | Target(s) | IC50 (µM) | Key Characteristics |
| DNQX | AMPA/Kainate | 0.3 (AMPA), 1.5 (Kainate) | Broad-spectrum competitive antagonist. Also acts as an antagonist at the glycine (B1666218) site of the NMDA receptor at higher concentrations.[2] |
| CNQX | AMPA/Kainate/NMDA (glycine site) | 0.3 (AMPA), 1.5 (Kainate), 25 (NMDA glycine site) | Similar to DNQX but with notable NMDA receptor activity.[2] |
| NBQX | AMPA/Kainate | 0.15 (AMPA), 4.8 (Kainate) | More selective for AMPA over Kainate receptors compared to DNQX and CNQX.[2] |
| Non-Competitive Antagonist | Target(s) | IC50 (µM) | Key Characteristics |
| GYKI 52466 | AMPA/Kainate | 10-20 (AMPA), ~450 (Kainate)[1] | Highly selective non-competitive AMPA receptor antagonist with good blood-brain barrier permeability.[3] Less potent at homomeric GluA1 and GluA4 receptors.[4] |
| NASPM | Ca2+-Permeable AMPA Receptors | Not applicable (channel blocker) | Selective for GluA2-lacking, calcium-permeable AMPA receptors.[5][6][7] |
Experimental Protocols for Validating AMPA Receptor Blockade
Accurate validation of AMPA receptor blockade is essential. Below are detailed protocols for three common experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application, and the subsequent blockade by an antagonist.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch pipettes (3-7 MΩ)
-
Micromanipulator and amplifier system
-
AMPA receptor agonist (e.g., Glutamate, AMPA)
-
AMPA receptor antagonist (e.g., DNQX)
Procedure:
-
Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.
-
Pull patch pipettes and fill with intracellular solution.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs.
-
Apply the AMPA receptor agonist to elicit a baseline current.
-
Perfuse the chamber with aCSF containing the desired concentration of the AMPA receptor antagonist (e.g., 10 µM DNQX).
-
Continue recording to observe the reduction or complete block of the agonist-evoked current, confirming the antagonist's effect.
Calcium Imaging
This method is particularly useful for assessing the function of calcium-permeable AMPA receptors (CP-AMPARs) by measuring changes in intracellular calcium concentration.
Materials:
-
Cultured neurons
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)
-
Fluorescence microscope with an imaging system
-
Physiological saline solution
-
AMPA receptor agonist
-
AMPA receptor antagonist (e.g., NASPM for CP-AMPARs)
Procedure:
-
Load cultured neurons with a calcium indicator by incubating them with the dye.
-
Place the coverslip with the loaded cells onto the microscope stage and perfuse with saline solution.
-
Acquire a baseline fluorescence signal.
-
Apply a selective AMPA receptor agonist and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
Wash out the agonist and allow the fluorescence to return to baseline.
-
Apply the AMPA receptor antagonist and incubate for a sufficient period.
-
Re-apply the agonist in the presence of the antagonist and record the fluorescence. A significant reduction in the fluorescence signal indicates a successful blockade of the AMPA receptors.
Competitive Radioligand Binding Assay
This in vitro assay determines the affinity (Ki) of a competitive antagonist for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing AMPA receptors
-
Radiolabeled AMPA receptor ligand (e.g., [³H]AMPA)
-
Unlabeled antagonist (e.g., DNQX) at various concentrations
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled antagonist.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of radioligand binding against the concentration of the unlabeled antagonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the AMPA receptor signaling pathway, a typical experimental workflow, and the logical comparison of antagonists.
Caption: AMPA Receptor Signaling and Antagonist Action.
Caption: Workflow for Validating AMPA Receptor Blockade.
Caption: Logic for Comparing AMPA Receptor Antagonists.
References
- 1. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNQX and AP5 for Glutamate Receptor Interrogation
A definitive guide for researchers navigating the selection of AMPA/kainate and NMDA receptor antagonists.
In the intricate landscape of neuroscience research, the precise dissection of glutamatergic signaling is paramount. The ionotropic glutamate (B1630785) receptors, primarily AMPA, kainate, and NMDA receptors, are central to fast excitatory synaptic transmission and synaptic plasticity. Pharmacological blockade is a cornerstone of studying the distinct roles of these receptor subtypes. This guide provides a comprehensive comparison of two widely used competitive antagonists: DNQX (6,7-dinitroquinoxaline-2,3-dione) for AMPA and kainate receptors, and AP5 (D-2-amino-5-phosphonovalerate) for NMDA receptors.
Mechanism of Action and Receptor Selectivity
DNQX is a competitive antagonist that targets the glutamate binding site on both AMPA and kainate receptors, thereby inhibiting the fast component of excitatory postsynaptic currents (EPSCs).[1][2][3] While highly selective for these non-NMDA receptors, at higher concentrations, DNQX can also exhibit some antagonistic effects at the glycine-binding site of the NMDA receptor.[4]
AP5 , on the other hand, is a selective competitive antagonist of the NMDA receptor.[5][6] It specifically competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor complex, effectively blocking the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.[5] Its high selectivity makes it an invaluable tool for isolating and studying NMDA receptor-dependent processes.
Quantitative Comparison of Antagonist Potency
The following tables summarize the inhibitory potency (IC50) of DNQX and AP5 against different glutamate receptor subtypes, providing a clear quantitative basis for their experimental application.
| DNQX: Inhibitory Potency (IC50) | ||
| Receptor Subtype | IC50 Value (µM) | Reference(s) |
| AMPA Receptor | 0.5 | [1] |
| Kainate Receptor | 0.1 - 2.0 | [1] |
| NMDA Receptor | 40 | [1] |
| AP5: Inhibitory Potency (IC50) | ||
| Receptor Subtype | IC50 Value (µM) | Reference(s) |
| NMDA Receptor | 3.7 | [7] |
| AMPA Receptor | >100 (inactive) | [8] |
| Kainate Receptor | >100 (inactive) | [8] |
Signaling Pathways and Points of Antagonism
The distinct roles of AMPA and NMDA receptors in synaptic transmission and plasticity are rooted in their unique signaling cascades. The following diagrams illustrate these pathways and the specific points of inhibition by DNQX and AP5.
Experimental Protocols
Precise experimental design is critical for obtaining meaningful results. The following are detailed protocols for common applications of DNQX and AP5 in electrophysiology.
Protocol 1: Isolation of NMDA Receptor-Mediated EPSCs using DNQX
This protocol describes how to pharmacologically isolate NMDA receptor currents in a whole-cell patch-clamp recording from a neuron in an acute brain slice.
Materials:
-
Acute brain slices (e.g., hippocampus), 300-400 µm thick.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Internal solution for patch pipette.
-
DNQX stock solution (10 mM in DMSO).
-
Picrotoxin (B1677862) (GABAA receptor antagonist, e.g., 100 µM).
-
Whole-cell patch-clamp setup.
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF containing picrotoxin to block inhibitory currents.
-
Establish a whole-cell recording from a target neuron.
-
Switch to voltage-clamp mode and hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block of NMDA receptors.
-
Record baseline evoked EPSCs by stimulating afferent fibers.
-
Bath apply DNQX at a final concentration of 10-20 µM to block AMPA and kainate receptors.[2]
-
Continue to record EPSCs. The remaining current will be predominantly mediated by NMDA receptors.
-
Confirm the identity of the isolated current by applying AP5 (50 µM), which should block the remaining EPSC.
Protocol 2: Isolation of AMPA Receptor-Mediated EPSCs using AP5
This protocol details the isolation of AMPA receptor currents.
Materials:
-
Same as Protocol 1, with the addition of an AP5 stock solution (50 mM in water).
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Switch to voltage-clamp mode and hold the neuron at a hyperpolarized potential (e.g., -70 mV) to minimize the contribution of NMDA receptors (due to Mg2+ block) and voltage-gated channels.
-
Record baseline evoked EPSCs.
-
Bath apply AP5 at a final concentration of 50 µM to block NMDA receptors.[5]
-
The remaining fast-inward current is primarily mediated by AMPA receptors.
-
Confirm the identity of the isolated current by applying DNQX (10 µM), which should abolish the EPSC.
Protocol 3: Investigating the Role of NMDA Receptors in Long-Term Potentiation (LTP) Induction
This protocol outlines how to use AP5 to determine if LTP induction is NMDA receptor-dependent.
Materials:
-
Acute hippocampal slices (300-400 µm).
-
aCSF.
-
AP5 stock solution.
-
Field potential or whole-cell recording setup.
Procedure:
-
Prepare and recover hippocampal slices as described previously.
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
In the experimental group, bath apply AP5 (50 µM) for 10-20 minutes prior to and during the LTP induction protocol. The control group receives only aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue to record fEPSPs for at least 60 minutes post-HFS.
-
In the control group, a sustained potentiation of the fEPSP slope should be observed. In the AP5-treated group, the induction of LTP should be blocked.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative electrophysiology experiment using both DNQX and AP5.
Conclusion
DNQX and AP5 are indispensable tools for the pharmacological dissection of glutamatergic neurotransmission. Their high selectivity for non-NMDA and NMDA receptors, respectively, allows for the precise isolation of distinct components of synaptic currents and the investigation of their roles in synaptic plasticity. A thorough understanding of their mechanisms of action, potency, and proper experimental application, as outlined in this guide, is essential for researchers and drug development professionals seeking to unravel the complexities of glutamate signaling in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]
- 3. DNQX - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. AP5 - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of DNQX and Other Non-NMDA Antagonists
This guide provides a detailed comparison of the efficacy of 6,7-dinitroquinoxaline-2,3-dione (DNQX) against other prominent non-N-methyl-D-aspartate (non-NMDA) receptor antagonists. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction to Non-NMDA Receptor Antagonists
Non-NMDA receptors, primarily α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their antagonists are crucial tools in neuroscience research and hold therapeutic potential for various neurological disorders, including epilepsy and neuropathic pain.[1][2][3] DNQX is a widely used competitive antagonist for both AMPA and kainate receptors.[4][5] This guide compares its efficacy with other quinoxaline (B1680401) derivatives like CNQX and NBQX, as well as non-competitive antagonists such as GYKI 52466 and Perampanel.
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various non-NMDA antagonists against AMPA and kainate receptors, as determined by in vitro electrophysiological studies.
| Antagonist | Receptor Target | IC50 (µM) | Preparation |
| DNQX | AMPA/Kainate | ~1-10 (concentration dependent) | Cultured Neurons |
| CNQX | Kainate (steady response) | 0.92 | Cultured Hippocampal Neurons[6] |
| Kainate (transient response) | 6.1 | Cultured Hippocampal Neurons[6] | |
| NBQX | AMPA | 0.4 | Cultured Mouse Cortical Neurons[7] |
| GYKI 52466 | AMPA | 7.5 - 7.8 | Cultured Mouse Cortical Neurons / Hippocampal Slices[7][8] |
| Perampanel | AMPA | 0.093 | Cultured Rat Cortical Neurons[8] |
| PNQX | AMPA | ~1 | Cultured Mouse Cortical Neurons[7] |
| NMDA | ~5 | Cultured Mouse Cortical Neurons[7] | |
| NS377 | AMPA | ~15 | Cultured Mouse Cortical Neurons[7] |
| NMDA | ~18 | Cultured Mouse Cortical Neurons[7] | |
| Phenytoin | CI-AMPARs | 30 | Isolated Rat Brain Neurons[9] |
| CP-AMPARs | 250 | Isolated Rat Brain Neurons[9] |
Key Observations:
-
Potency: Perampanel stands out as a highly potent, non-competitive AMPA receptor antagonist.[8] Among the competitive quinoxaline derivatives, NBQX generally shows higher potency for AMPA receptors compared to CNQX.[7][10]
-
Selectivity: NBQX is noted for its improved selectivity for AMPA/kainate receptors over NMDA receptors when compared to CNQX, which can also interact with the glycine (B1666218) binding site of the NMDA receptor.[10][11] GYKI 52466 also demonstrates good selectivity, with weak effects on NMDA-induced currents.[7]
-
Mechanism of Action: DNQX, CNQX, and NBQX are competitive antagonists, meaning they bind to the same site as the endogenous ligand, glutamate.[4][11] In contrast, GYKI 52466 and Perampanel are non-competitive antagonists, binding to an allosteric site to inhibit receptor function.[8][11]
Comparative Efficacy: In Vivo Studies
The following table presents the half-maximal effective doses (ED50) of these antagonists in inhibiting AMPA-evoked neuronal activity in vivo.
| Antagonist | ED50 (µmol/kg, i.v.) | Efficacy (Maximal Inhibition) | Animal Model |
| NBQX | ~32 | 71% - 81% | Rat Hippocampus[7] |
| GYKI 52466 | ~19 | 71% - 81% | Rat Hippocampus[7] |
| PNQX | ~17 | 71% - 81% | Rat Hippocampus[7] |
| NS377 | ~11 | 71% - 81% | Rat Hippocampus[7] |
Key Observations:
In vivo studies highlight the anticonvulsant properties of non-NMDA antagonists. For instance, Perampanel is a marketed anti-epileptic drug.[1] While effective, the clinical development of some antagonists like NBQX has been hindered by issues such as low water solubility.[12] It's also important to note that some antagonists can have unexpected effects; for example, a low dose of NBQX was found to decrease the threshold for certain types of seizures in one study, while higher doses prolonged afterdischarge duration.[13] In contrast, the NMDA antagonist dizocilpine (B47880) consistently shortened afterdischarges.[13]
Methodologies and Visualizations
Signaling Pathway of AMPA/Kainate Receptors
The binding of glutamate to AMPA or kainate receptors leads to a conformational change that opens a central ion channel, permeable to sodium (Na+) and in some cases calcium (Ca2+). The influx of these positive ions causes depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP) and subsequent neuronal signaling. Competitive antagonists like DNQX block this process by occupying the glutamate binding site.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DNQX - Wikipedia [en.wikipedia.org]
- 5. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin [frontiersin.org]
- 10. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Different effects of nonNMDA and NMDA receptor antagonists (NBQX and dizocilpine) on cortical epileptic afterdischarges in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Research Findings: A Comparative Guide to DNQX Disodium Salt
For researchers, scientists, and drug development professionals investigating glutamatergic neurotransmission, the precise validation of findings is paramount. This guide provides an objective comparison of DNQX disodium (B8443419) salt, a widely used antagonist of AMPA and kainate receptors, with its common alternatives. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in experimental design.
Performance Comparison of AMPA/Kainate Receptor Antagonists
DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium salt is a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Its efficacy is often compared with other quinoxaline (B1680401) derivatives, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). The choice of antagonist can significantly impact experimental outcomes due to differences in potency, selectivity, and off-target effects.
| Antagonist | Target Receptor(s) | Potency (IC50/Ki) | Key Characteristics |
| DNQX disodium salt | AMPA/Kainate | AMPA: ~0.5 µM, Kainate: ~0.1-2 µM[2] | Good water solubility. May exhibit some activity at the glycine (B1666218) site of NMDA receptors at higher concentrations.[3] |
| NBQX | AMPA/Kainate | AMPA: ~63-78 nM, Kainate: ~0.15-4.8 µM[4] | Generally more potent and selective for AMPA receptors over kainate receptors compared to DNQX and CNQX.[5] Does not exhibit affinity for the glycine binding site of NMDA receptors at concentrations up to 10 µM.[5] |
| CNQX | AMPA/Kainate/NMDA (glycine site) | AMPA/Kainate: Micromolar affinity[2] | Also acts as an antagonist at the glycine binding site of NMDA receptors, which can be an unwanted side effect.[2][3] |
Note: IC50 and Ki values can vary depending on the experimental conditions, cell type, and specific receptor subunit composition.
Experimental Protocols for Validating Findings
The following are detailed methodologies for key experiments used to validate the effects of DNQX disodium salt and its alternatives.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This protocol is designed to measure the effect of DNQX disodium salt on spontaneous excitatory postsynaptic currents (sEPSCs).
Materials:
-
DNQX disodium salt
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (3-7 MΩ resistance)
-
Intracellular solution
-
Cultured neurons or acute brain slices
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Prepare a stock solution of DNQX disodium salt in water.
-
Continuously perfuse the cultured neurons or brain slice with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
In voltage-clamp mode, hold the neuron at -70 mV to primarily record AMPA receptor-mediated currents.
-
Record a stable baseline of sEPSC activity for 5-10 minutes.
-
Bath-apply DNQX disodium salt at the desired concentration (e.g., 10 µM) by adding it to the aCSF.
-
Continue recording for 5-10 minutes to observe the inhibition of sEPSCs.
-
Wash out the DNQX disodium salt by perfusing with aCSF alone and observe any recovery of sEPSC activity.
Calcium Imaging
This protocol allows for the visualization of changes in intracellular calcium concentrations in response to glutamate receptor activation and its blockade by DNQX disodium salt.
Materials:
-
DNQX disodium salt
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Glutamate
-
Cultured neurons or astrocytes
-
Fluorescence microscope with an imaging system
Procedure:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with glutamate to induce an increase in intracellular calcium.
-
Wash out the glutamate and allow the calcium levels to return to baseline.
-
Pre-incubate the cells with DNQX disodium salt (e.g., 10 µM) for a designated period.
-
Re-stimulate the cells with glutamate in the presence of DNQX disodium salt and record the fluorescence signal. A significant reduction in the calcium response is expected.
Behavioral Assay: Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory, processes in which glutamatergic signaling plays a crucial role.
Materials:
-
Circular water tank (water maze)
-
Escape platform
-
Non-toxic, opaque substance to make the water cloudy (e.g., non-fat milk powder or tempura paint)
-
Video tracking system
-
DNQX disodium salt or vehicle solution
Procedure:
-
Habituate the animals to the testing room and handling.
-
Administer DNQX disodium salt or a vehicle solution systemically or via targeted infusion to the brain region of interest (e.g., hippocampus) prior to the training session.
-
Place the animal in the water maze at one of the designated start locations.
-
Allow the animal to swim and find the hidden escape platform.
-
Record the latency to find the platform and the path taken using the video tracking system.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Repeat for multiple trials and over several days to assess learning.
-
On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
Visualizing the Impact of DNQX
Understanding the signaling pathways affected by DNQX is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the canonical AMPA and kainate receptor signaling pathways and a typical experimental workflow for validating antagonist efficacy.
Caption: Canonical AMPA receptor signaling pathway and the inhibitory action of DNQX.
Caption: Dual signaling modes of the kainate receptor and its inhibition by DNQX.
Caption: A logical workflow for validating the efficacy of DNQX in blocking agonist-induced responses.
References
- 1. DNQX - Wikipedia [en.wikipedia.org]
- 2. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX, an improved non-NMDA antagonist studied in retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Blockade of Glutamate Receptors: A Synergistic Approach in Neuroprotection and Beyond
A deep dive into the combined efficacy of DNQX, an AMPA/kainate receptor antagonist, and NMDA receptor inhibitors reveals a potent therapeutic strategy with enhanced neuroprotective and anticonvulsant effects. This combination leverages the distinct roles of two key glutamate (B1630785) receptor subtypes, offering a promising avenue for mitigating neuronal damage in various neurological disorders.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, exerts its effects through several receptor subtypes, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. While essential for normal synaptic transmission and plasticity, excessive activation of these receptors leads to excitotoxicity, a key contributor to neuronal death in conditions like cerebral ischemia, epilepsy, and neurodegenerative diseases. The strategic combination of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a competitive AMPA/kainate receptor antagonist, with various NMDA receptor inhibitors has been shown to offer synergistic or additive neuroprotective and anticonvulsant benefits, often at lower, more tolerable doses of each agent.
Comparative Efficacy: The Power of Combination
Experimental data from various preclinical models consistently demonstrates the superior efficacy of combined AMPA and NMDA receptor blockade compared to monotherapy. This enhanced effect is attributed to the distinct yet complementary roles these receptors play in the excitotoxic cascade.
| Experimental Model | Drug Combination | Monotherapy Effects | Combined Therapy Effects | Key Findings |
| Parkinson's Disease (Rat and Primate Models) | GYKI-47261 (AMPA antagonist) + Amantadine or MK-801 (NMDA antagonists) | Subthreshold doses of each drug alone failed to significantly alter levodopa-induced dyskinesias. | Co-administration of subthreshold doses reduced levodopa-induced dyskinesias by 51% in primates (P < 0.05) and completely normalized the "wearing-off" response in rats (P < 0.05).[1] | The combination provides a substantially greater reduction in levodopa-induced motor complications at lower, safer doses.[1] |
| Epilepsy (Mouse Model of Acquired Epilepsy) | NBQX (AMPA antagonist) + Ifenprodil (NMDA antagonist) | Individual antagonists at the tested doses were not fully effective in preventing seizures. | The combination transiently prevented the development of spontaneous electroclinical seizures two weeks after the initial insult. However, this effect was not sustained. The combination also led to higher mortality at doses that were safe when used individually.[2][3][4] | Combined blockade of AMPA and NMDA receptors can retard epileptogenesis, but careful dose optimization is crucial to manage potential toxicity.[2][3][4] |
| Cerebral Ischemia (Gerbil Model) | LY293558 (AMPA antagonist) or MK-801 (NMDA antagonist) + NOS inhibitors | Both LY293558 and MK-801 provided significant neuroprotection alone. | The combination with nitric oxide synthase (NOS) inhibitors provided 14.5-44% greater neuroprotection than the total protection of either compound alone.[5] | Targeting multiple pathways involved in ischemic cell death, including excitotoxicity and nitric oxide production, yields synergistic neuroprotective effects.[5] |
| Conditioned Approach Learning (Rat Model) | NBQX (AMPA antagonist) + AP-5 (NMDA antagonist) | Neither NBQX nor AP-5 alone had a significant effect on the expression of conditioned approach. | The simultaneous administration of NBQX and AP-5 significantly reduced the expression of conditioned approach learning.[6] | Both AMPA and NMDA receptor stimulation in the ventral tegmental area are necessary for the expression of conditioned approach learning.[6] |
Delving into the Mechanisms: A Two-Pronged Defense
The synergistic action of DNQX and NMDA receptor inhibitors stems from their ability to target different phases of the excitotoxic cascade. AMPA receptors are responsible for the initial fast excitatory neurotransmission. Their overactivation leads to a significant influx of sodium ions, causing rapid depolarization of the neuronal membrane. This depolarization, in turn, relieves the magnesium block on the NMDA receptor channel, allowing for a substantial influx of calcium ions. This surge in intracellular calcium triggers a cascade of detrimental downstream events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and death.
By blocking AMPA receptors, DNQX prevents the initial rapid depolarization, thereby indirectly reducing the activation of NMDA receptors. The direct blockade of NMDA receptors by specific inhibitors further prevents the influx of calcium, providing a second layer of protection. This dual blockade effectively shuts down the major pathways of glutamate-mediated excitotoxicity.
Experimental Corner: Protocols for Investigation
In Vitro Glutamate Excitotoxicity Assay
This protocol outlines a method for assessing the neuroprotective effects of DNQX and NMDA receptor inhibitors against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Cell Culture:
-
Primary cortical or hippocampal neurons are cultured for 12-14 days in vitro (DIV) to allow for mature expression of glutamate receptors.
2. Treatment:
-
On the day of the experiment, the culture medium is replaced with a defined salt solution.
-
Cells are pre-incubated with DNQX, an NMDA receptor inhibitor (e.g., MK-801 or AP5), or a combination of both for 30-60 minutes.
-
Glutamate is then added to induce excitotoxicity. A dose-response curve for glutamate should be established to determine the optimal concentration for inducing significant but sub-maximal cell death.
3. Assessment of Neuronal Viability:
-
After a 24-hour incubation period, neuronal viability is assessed using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
4. Data Analysis:
-
Neuronal viability in treated groups is compared to the vehicle-treated control and the glutamate-only treated group.
-
Statistical analysis is performed to determine the significance of the neuroprotective effects.
In Vivo Model of Cerebral Ischemia
This protocol describes a general workflow for evaluating the neuroprotective effects of combined DNQX and NMDA receptor inhibitor treatment in a rodent model of stroke.
1. Animal Model:
-
A model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), is induced in rodents (e.g., rats or mice).
2. Drug Administration:
-
DNQX, an NMDA receptor inhibitor, or their combination is administered either before (pre-treatment) or after (post-treatment) the ischemic insult. The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.).
3. Assessment of Neurological Deficits:
-
Neurological function is assessed at various time points post-ischemia using a standardized neurological deficit score.
4. Measurement of Infarct Volume:
-
24 to 48 hours after ischemia, animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.
-
The infarct volume is quantified using image analysis software.
5. Histological Analysis:
-
Brain sections can be further processed for histological analysis to assess neuronal damage, apoptosis (e.g., TUNEL staining), and inflammation.
Conclusion: A Promising but Complex Therapeutic Avenue
The combination of DNQX and NMDA receptor inhibitors represents a powerful and rational approach to combat excitotoxicity in a range of neurological disorders. The synergistic or additive effects observed in preclinical studies highlight the potential for achieving greater therapeutic benefit while minimizing the dose-related side effects of individual agents. However, the increased risk of adverse effects, such as mortality observed in some epilepsy models, underscores the critical need for careful dose-finding studies and a thorough understanding of the therapeutic window for this combination therapy. Further research is warranted to optimize dosing regimens and to translate the promising preclinical findings into effective clinical treatments for patients suffering from the devastating consequences of excitotoxic neuronal injury.
References
- 1. Reward system - Wikipedia [en.wikipedia.org]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Synergistic neuroprotective effects by combining an NMDA or AMPA receptor antagonist with nitric oxide synthase inhibitors in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concurrent antagonism of NMDA and AMPA receptors in the ventral tegmental area reduces the expression of conditioned approach learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
DNQX: A Comparative Guide to its Specificity for AMPA vs. Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist 6,7-dinitroquinoxaline-2,3-dione (DNQX) and its specificity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors versus kainate receptors. DNQX is a widely used pharmacological tool in neuroscience research to block ionotropic glutamate (B1630785) receptors.[1] Understanding its selectivity is crucial for the accurate interpretation of experimental results.
Quantitative Analysis of DNQX Specificity
DNQX acts as a competitive antagonist at both AMPA and kainate receptors, meaning it binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.[1][2][3] Electrophysiological studies have determined the half-maximal inhibitory concentration (IC50) values of DNQX for these two receptor types, providing a quantitative measure of its potency.
| Receptor | IC50 of DNQX | Reference |
| AMPA | 0.5 µM | [4] |
| Kainate | 2 µM | [4] |
These values indicate that DNQX is approximately four times more potent at blocking AMPA receptors compared to kainate receptors. While DNQX exhibits this degree of selectivity, it is important to note that it is generally considered to have low receptor group and subtype selectivity.[3] The presence of transmembrane AMPA receptor regulatory proteins (TARPs), such as the γ2 subunit, can also influence the action of DNQX, in some cases causing it to act as a partial agonist at AMPA receptors.[2]
For comparison, other quinoxaline-2,3-dione derivatives show different selectivity profiles. For instance, CNQX has IC50 values of 0.3 µM for AMPA and 1.5 µM for kainate receptors, while NBQX has IC50 values of 0.15 µM for AMPA and 4.8 µM for kainate receptors, indicating a higher selectivity for AMPA receptors compared to DNQX.
Experimental Protocols
The determination of the binding affinity and functional antagonism of DNQX at AMPA and kainate receptors is typically achieved through two primary experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the Kᵢ of DNQX for AMPA and kainate receptors.
Materials:
-
Cell membranes prepared from cells expressing the target AMPA or kainate receptor subunits.
-
Radioligand (e.g., [³H]AMPA or [³H]kainate).
-
DNQX at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of DNQX.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of DNQX to determine the IC50 value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the functional effect of an antagonist on ion channel activity in response to an agonist.
Objective: To determine the IC50 of DNQX for the functional inhibition of AMPA and kainate receptors.
Materials:
-
Cultured neurons or cells expressing the target AMPA or kainate receptors.
-
Patch-clamp setup including an amplifier, micromanipulators, and data acquisition system.
-
Glass micropipettes for recording electrodes.
-
Extracellular and intracellular recording solutions.
-
Agonist (e.g., glutamate, AMPA, or kainate).
-
DNQX at a range of concentrations.
Procedure:
-
Establish Recording: Obtain a whole-cell patch-clamp recording from a target cell.
-
Baseline Response: Apply the agonist to elicit a baseline inward current mediated by the target receptors.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of DNQX.
-
Measure Inhibition: Record the reduction in the peak amplitude of the agonist-evoked current at each DNQX concentration.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current as a function of DNQX concentration to determine the IC50 value.
Visualizing Receptor Signaling and Experimental Design
To better understand the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: Workflow for determining antagonist potency using binding and electrophysiological assays.
Caption: Simplified signaling pathways of AMPA and kainate receptors and the inhibitory action of DNQX.
References
DNQX: A Comparative Guide for Neurodegeneration and Excitotoxicity Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6,7-dinitroquinoxaline-2,3-dione (DNQX) with its common alternatives. This document synthesizes experimental data to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of relevant biological pathways.
DNQX is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, both of which are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Due to its ability to block these receptors, DNQX has been extensively utilized in neuroscience research to investigate the roles of AMPA and kainate receptors in various physiological and pathological processes, including synaptic plasticity, excitotoxicity, and neurodegenerative diseases.[2]
Comparative Analysis of DNQX and Alternatives
DNQX is often compared with other quinoxaline (B1680401) derivatives, primarily CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline). While all three compounds act as competitive antagonists at AMPA and kainate receptors, they exhibit differences in potency, selectivity, and off-target effects.[3]
| Compound | Target(s) | IC₅₀ (AMPA Receptor) | IC₅₀ (Kainate Receptor) | IC₅₀ (NMDA Receptor - Glycine (B1666218) Site) | Key Characteristics |
| DNQX | AMPA/Kainate | ~0.5 µM[2] | ~2.0 µM | ~40 µM | Potent AMPA/kainate antagonist. May exhibit non-competitive antagonism at the NMDA receptor glycine site at higher concentrations.[2] |
| CNQX | AMPA/Kainate/NMDA (Glycine Site) | ~0.3 µM[4] | ~1.5 µM[4] | ~25 µM[5] | Potent AMPA/kainate antagonist with significant activity at the NMDA receptor glycine site.[3][4] |
| NBQX | AMPA/Kainate | ~0.15 µM | Ki ~78 nM[6] | >100 µM | Highly potent and selective AMPA/kainate antagonist with minimal activity at the NMDA receptor glycine site, making it a more specific tool for studying non-NMDA receptors.[3][6] |
Experimental Data and Observations
In Vitro Electrophysiology
In whole-cell patch-clamp recordings from rat hippocampal neurons, DNQX effectively blocks excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors.[2] Comparative studies have shown that while both DNQX and CNQX can produce a depolarizing effect on certain neurons, NBQX is generally devoid of this effect, suggesting a cleaner antagonistic profile for NBQX in some applications.[7]
| Experiment | DNQX Effect | CNQX Effect | NBQX Effect |
| Spontaneous EPSCs in Cortical Neurons | Complete block at 10 µM | Complete block at 10 µM | Complete block at 10 µM |
| Membrane Potential of Thalamic Reticular Neurons | Depolarization (average 3.3 mV at 20 µM)[7] | Depolarization (average 5.0 mV at 20 µM)[7] | No significant change in membrane potential[7] |
In Vivo Behavioral Studies
Conditioned Place Preference (CPP): DNQX has been shown to block the acquisition and expression of conditioned place preference induced by drugs of abuse like amphetamine, suggesting a role for AMPA/kainate receptors in drug reward and memory.[8] Bilateral injection of DNQX (1 µ g/0.5 µL/side) into the nucleus accumbens inhibited the acquisition of place preference for amphetamine (1 mg/kg).[8]
Locomotor Activity: The effect of DNQX on locomotor activity can be complex and depends on the brain region of administration. For instance, bilateral injection of 1 µg of DNQX into the ventral tegmental area (VTA) has been shown to increase locomotor activity.[9] In studies of amphetamine-induced locomotor sensitization, DNQX can block both the induction and expression of this sensitization, an effect not observed with NMDA receptor antagonists.[10]
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for recording spontaneous excitatory postsynaptic currents (sEPSCs) from cultured neurons or acute brain slices and assessing the effect of DNQX.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
DNQX stock solution (10 mM in DMSO)
-
Patch pipettes (3-7 MΩ)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.
-
Prepare the final concentration of DNQX in aCSF from the stock solution.
-
Fill a patch pipette with the intracellular solution and obtain a Giga-ohm seal on a target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
Record a stable baseline of sEPSCs for 5-10 minutes.
-
Switch the perfusion to the DNQX-containing aCSF and record for 10-15 minutes to observe the blocking effect on sEPSCs.
-
Wash out the DNQX by perfusing with regular aCSF and record for another 10-15 minutes to observe any recovery.
-
Analyze the frequency and amplitude of sEPSCs before, during, and after DNQX application.[2]
Conditioned Place Preference (CPP) Assay
This protocol describes a typical CPP experiment to evaluate the effect of DNQX on the rewarding properties of a drug.
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Habituation (Day 1): Allow animals to freely explore all three chambers for 15-20 minutes.
-
Pre-conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.
-
Conditioning (Days 3-6):
-
On drug-pairing days (e.g., Days 3 and 5), administer the drug of interest (e.g., amphetamine) and confine the animal to one of the outer chambers for 30 minutes. 30 minutes prior to the drug administration, administer DNQX or vehicle.
-
On vehicle-pairing days (e.g., Days 4 and 6), administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
-
Post-conditioning Test (Day 7): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber in the vehicle-pretreated group indicates successful conditioning. A reduction in this preference in the DNQX-pretreated group suggests a blockade of the drug's rewarding effects.[8][11][12]
Open Field Test for Locomotor Activity
This protocol outlines the procedure for assessing spontaneous locomotor activity following DNQX administration.
Apparatus: An open field arena (e.g., 40 x 40 cm) equipped with an automated tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer DNQX or vehicle via the desired route (e.g., intracerebroventricular injection).
-
Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13][14][15]
Signaling Pathways and Experimental Workflows
Caption: DNQX competitively antagonizes glutamate binding to AMPA and Kainate receptors.
Caption: Workflow for a Conditioned Place Preference (CPP) experiment.
References
- 1. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNQX blockade of amphetamine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Conditioned place preference screen [pspp.ninds.nih.gov]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DNQX (Disodium Salt): A Safety and Operations Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents like DNQX (disodium salt), a selective non-NMDA glutamate (B1630785) receptor antagonist, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Core Principles of DNQX Disposal
The disposal of DNQX disodium (B8443419) salt must always conform to local, state, and federal regulations.[1][2] A licensed professional waste disposal service should be engaged for the disposal of this material.[3] Under no circumstances should DNQX be disposed of with household garbage or allowed to enter sewage systems, drains, surface water, or ground water.[1][4][5][6]
Step-by-Step Disposal Protocol
1. Preparing for Disposal:
- Original Containers: Whenever possible, keep the chemical in its original container.[2]
- Labeling: Ensure the container is clearly and accurately labeled.
- No Mixing: Do not mix DNQX with other waste materials.[2]
- Consult Professionals: Arrange for collection by a licensed disposal company.[3]
2. Handling Unused or Surplus Material:
- Assessment: Before designating surplus DNQX as waste, consider the "Hierarchy of Controls": Reduction, Reuse, and Recycling.[1]
- Viability: If the material is unused, uncontaminated, and within its shelf life, it may be suitable for recycling or reuse if appropriate.[1]
- Disposal: If reuse is not an option, the surplus material must be treated as chemical waste and disposed of following the procedures outlined in this guide.[3]
3. Managing Spills and Contaminated Materials:
In the event of a spill, prioritize safety and contain the material promptly.
-
Minor Spills (Dry):
-
Restrict Access: Alert personnel in the immediate area.
-
Ensure Ventilation: Use in a well-ventilated area.[1]
-
Wear Personal Protective Equipment (PPE): This includes protective clothing, gloves, and eye/face protection.[1]
-
Avoid Dust: Use dry clean-up procedures and avoid generating dust.[1][5]
-
Collect Residue: Carefully sweep or vacuum the spilled solid.
-
Containerize: Place the collected material into a suitable, sealed, and clearly labeled container for waste disposal.[1]
-
Decontaminate: Wash the spill area thoroughly with large amounts of water.[1] Collect all wash water for treatment and proper disposal; do not allow it to enter drains.[1]
-
-
Major Spills:
-
Evacuate: Alert personnel and evacuate the immediate danger area.[2]
-
Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the hazard.[1]
-
Containment: If it is safe to do so, prevent the spillage from entering drains or water courses.[1]
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup and disposal.
-
4. Disposal of Empty Containers:
- Handle uncleaned, empty containers in the same manner as the product itself.[2] They must be disposed of according to official regulations via a licensed disposal service.[4]
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, are provided in the reviewed safety data sheets. Disposal procedures are based on the hazardous properties of the chemical regardless of concentration.
DNQX Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of DNQX (disodium salt).
Caption: Workflow for DNQX (disodium salt) disposal decisions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DNQX Disodium Salt
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DNQX (disodium salt), a selective AMPA/kainate receptor antagonist. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling DNQX disodium (B8443419) salt, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Should be worn as a minimum precaution.[1] |
| Goggles | Recommended for greater protection against splashes. | |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Use proper glove removal technique to avoid skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn. |
| Impervious Clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | In case of insufficient ventilation, dust formation, or for firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan is essential for the safe handling and disposal of DNQX disodium salt.
1. Engineering Controls:
-
Work in a well-ventilated place.[2]
-
Use a chemical fume hood if there is a risk of aerosol or dust formation.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
4. Spill Management:
-
Minor Spills:
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Collect the spilled material using a method that does not generate dust (e.g., using a wet paper towel).
-
Place in a suitable, closed container for disposal.
-
-
Major Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Prevent the spill from entering drains.
-
Contain and collect the material for disposal.
-
5. Disposal:
-
Dispose of waste material in accordance with national and local regulations.
-
Leave chemicals in their original containers and do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow: Handling DNQX Disodium Salt
The following diagram illustrates the standard workflow for handling DNQX disodium salt in a laboratory setting.
This procedural guide is designed to be a trusted resource for laboratory professionals. By integrating these safety and handling protocols into your daily workflow, you contribute to a safer and more efficient research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
